molecular formula C42H28Cl4N6O18S4 B12772473 FP-21399 CAS No. 761377-68-8

FP-21399

Cat. No.: B12772473
CAS No.: 761377-68-8
M. Wt: 1174.8 g/mol
InChI Key: KBUCPVDJZWMTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FP-21399 is a useful research compound. Its molecular formula is C42H28Cl4N6O18S4 and its molecular weight is 1174.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

761377-68-8

Molecular Formula

C42H28Cl4N6O18S4

Molecular Weight

1174.8 g/mol

IUPAC Name

5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C42H28Cl4N6O18S4/c1-69-30-16-27(50-52-38-33(74(66,67)68)11-18-9-21(72(60,61)62)14-29(35(18)40(38)54)48-42(56)23-4-3-5-24(44)36(23)46)31(70-2)15-26(30)49-51-37-32(73(63,64)65)10-17-8-20(71(57,58)59)13-28(34(17)39(37)53)47-41(55)22-7-6-19(43)12-25(22)45/h3-16,53-54H,1-2H3,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)

InChI Key

KBUCPVDJZWMTHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)NC(=O)C7=C(C=C(C=C7)Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a novel antiretroviral agent that demonstrates potent anti-HIV-1 activity by inhibiting viral entry into host cells. As a bis(disulfonaphthalene) derivative, its unique mechanism of action targets the initial stages of the HIV-1 lifecycle, offering a potential therapeutic option against a broad range of viral strains, including those resistant to other antiretroviral classes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathways it disrupts, and the experimental evidence supporting its mode of action. Quantitative data from preclinical and clinical studies are presented, along with detailed experimental protocols and visual representations of the key pathways and experimental workflows.

Introduction

The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health challenge. The development of new antiretroviral drugs with novel mechanisms of action is crucial to combat the emergence of drug-resistant viral strains and to improve treatment regimens for individuals living with HIV-1. This compound is a promising drug candidate that acts as an HIV-1 entry inhibitor, a class of antiretrovirals that block the virus from entering and infecting host immune cells. This technical guide will provide a detailed examination of the molecular mechanisms underlying the antiviral activity of this compound.

Molecular Target and Core Mechanism

This compound is a bis-azo compound that functions as a fusion inhibitor.[1] Its primary molecular target is the V3 loop of the HIV-1 envelope glycoprotein gp120.[1] By interacting with this critical region, this compound effectively prevents the conformational changes in gp120 that are necessary for the virus to bind to the host cell co-receptors, CXCR4 and CCR5.[1] This blockade of co-receptor binding is the central tenet of its mechanism, thereby halting the viral entry process at an early stage.

The V3 loop of gp120 is a principal determinant of viral tropism, dictating which co-receptor (CXCR4 or CCR5) the virus utilizes to enter the cell. By targeting this region, this compound demonstrates broad activity against various HIV-1 strains.

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The entry of HIV-1 into a target T-cell is a sequential process involving multiple interactions between the viral envelope glycoproteins and host cell surface receptors. This compound intervenes in this pathway to prevent the successful fusion of the viral and cellular membranes.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CoReceptor CXCR4 / CCR5 Co-receptor gp120->CoReceptor 3. Co-receptor Binding gp41 gp41 cluster_cell cluster_cell gp41->cluster_cell 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CoReceptor->gp41 4. gp41 Unfolds FP21399 This compound FP21399->gp120 Inhibits V3 Loop Interaction

Figure 1: HIV-1 Entry Pathway and this compound Inhibition.

As depicted in Figure 1, the HIV-1 entry process begins with the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This interaction triggers a conformational change in gp120, exposing the V3 loop and allowing it to bind to a co-receptor, either CXCR4 or CCR5. This co-receptor binding is a critical step that initiates further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the host cell. This compound acts by binding to the V3 loop of gp120 after its initial interaction with CD4, thereby sterically hindering its ability to engage with the CXCR4 or CCR5 co-receptor. This disruption of the gp120-co-receptor interaction prevents the downstream events of membrane fusion.

Quantitative Data

Preclinical In Vitro Efficacy

This compound has demonstrated potent antiviral activity against a variety of laboratory-adapted and clinical isolates of HIV-1. The following table summarizes the in vitro inhibitory activity of this compound.

Parameter HIV-1 Strains Value Reference
IC90Various Clinical Isolates0.46 - 5.5 µg/mL[1]

IC90: The concentration of the drug that inhibits 90% of viral replication.

Clinical Pharmacokinetics (Phase I)

A Phase I clinical study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in HIV-1 infected patients.[2]

Parameter Value Reference
AdministrationIntravenous Infusion[2]
Single Dose0.9, 1.7, 2.8, and 4.2 mg/kg[2]
Weekly Infusion1, 2, and 3 mg/kg for 4 weeks[2]
Elimination Half-life4 hours[2]
Terminal Half-life1.5 - 2 days[2]

The peak plasma levels of this compound achieved in the Phase I trial were in excess of the concentrations required for antiviral activity based on in vitro studies.[3]

Experimental Protocols

HIV-1 Entry Inhibition Assay (General Protocol)

The inhibitory activity of this compound on HIV-1 entry is typically assessed using cell-based assays that measure the reduction in viral infection in the presence of the compound. A common method involves the use of Env-pseudotyped viruses.

experimental_workflow start Start prepare_cells Prepare Target Cells (e.g., TZM-bl) start->prepare_cells prepare_virus Prepare Env-pseudotyped HIV-1 start->prepare_virus incubate_drug Incubate Cells with Varying Concentrations of this compound prepare_cells->incubate_drug infect_cells Infect Cells with Pseudotyped Virus prepare_virus->infect_cells incubate_drug->infect_cells incubate_infection Incubate for 48-72 hours infect_cells->incubate_infection measure_infection Measure Viral Infection (e.g., Luciferase Assay) incubate_infection->measure_infection calculate_ic Calculate IC50 / IC90 measure_infection->calculate_ic end End calculate_ic->end

Figure 2: General Workflow for HIV-1 Entry Inhibition Assay.

Methodology:

  • Cell Culture: Target cells, such as TZM-bl cells which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are cultured in appropriate media.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations for testing.

  • Incubation: Target cells are pre-incubated with the various concentrations of this compound for a specified period (e.g., 1 hour) at 37°C.

  • Infection: Env-pseudotyped HIV-1 particles, which are replication-incompetent but can mediate a single round of infection, are added to the cell cultures.

  • Incubation: The infected cell cultures are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Measurement of Infection: The extent of viral infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase activity).

  • Data Analysis: The percentage of inhibition of viral infection is calculated for each concentration of this compound relative to a no-drug control. The IC50 or IC90 values are then determined by non-linear regression analysis of the dose-response curve.

Cell-Cell Fusion Assay (General Protocol)

To specifically assess the ability of this compound to block membrane fusion, a cell-cell fusion assay can be employed.

Methodology:

  • Effector and Target Cell Preparation: Two cell populations are prepared:

    • Effector cells: Cells expressing the HIV-1 envelope glycoproteins (gp120/gp41) on their surface.

    • Target cells: Cells expressing the CD4 receptor and the appropriate co-receptor (CXCR4 or CCR5), and typically containing a reporter gene under the control of a promoter that is activated upon cell fusion (e.g., a Tat-responsive promoter with a luciferase reporter).

  • Co-culture and Compound Treatment: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.

  • Incubation: The co-culture is incubated for a period to allow for cell-cell fusion to occur.

  • Measurement of Fusion: The degree of cell fusion is quantified by measuring the expression of the reporter gene.

  • Data Analysis: The inhibition of cell-cell fusion by this compound is calculated, and dose-response curves are generated to determine the IC50 value.

Resistance Profile

In vitro studies have shown that it is possible to select for HIV-1 mutants with reduced susceptibility to this compound. These resistant mutants exhibit amino acid changes in the V3 and V4 regions of the gp120 glycoprotein.[1] This finding is consistent with the proposed mechanism of action, as mutations in the V3 loop would directly impact the binding site of the drug.

Conclusion

This compound is a potent HIV-1 entry inhibitor with a well-defined mechanism of action. By targeting the V3 loop of the viral envelope glycoprotein gp120, it effectively blocks the interaction with the host cell co-receptors CXCR4 and CCR5, thereby preventing viral entry. Preclinical and early clinical data support its potential as a valuable addition to the arsenal of antiretroviral therapies. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy and role in the management of HIV-1 infection. This technical guide provides a foundational understanding of the core mechanism of this compound for the scientific and drug development communities.

References

FP-21399: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action as an HIV Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a potent, small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. The document details its role as an HIV fusion inhibitor, its interaction with the viral envelope glycoprotein gp120, and the subsequent signaling cascade it disrupts. Quantitative data from clinical trials are presented, alongside a representative experimental protocol for evaluating the in vitro efficacy of HIV fusion inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiretroviral therapies.

Chemical Structure and Properties

This compound is a bis-azo compound and a bis(disulfonaphthalene) derivative.[1][2] Its complex aromatic structure is key to its antiretroviral activity. The systematic IUPAC name for this compound is sodium 5-(2,3-dichlorobenzamido)-3-((E)-(4-((E)-(8-(2,4-dichlorobenzamido)-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl)phenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonate.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name sodium 5-(2,3-dichlorobenzamido)-3-((E)-(4-((E)-(8-(2,4-dichlorobenzamido)-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl)phenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonate
Molecular Formula C₄₀H₂₀Cl₄N₆Na₄O₁₆S₄
Molecular Weight 1202.63 g/mol
CAS Number 170020-61-8
Appearance Not specified in publicly available data
Solubility Soluble in water

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature or patents. However, based on its chemical structure as a bis-azo compound, a general synthetic approach can be inferred. The synthesis would likely involve a multi-step process centered around diazotization and azo coupling reactions.

Conceptual Synthesis Workflow:

The synthesis would logically proceed through the formation of two key diazonium salt intermediates from their corresponding aromatic amines. These intermediates would then be coupled with substituted naphthalene sulfonic acid derivatives to form the two azo linkages present in the final molecule. The final steps would likely involve the amidation reactions to introduce the dichlorobenzamido groups.

General Steps:

  • Diazotization: Aromatic amines are treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form highly reactive diazonium salts.

  • Azo Coupling: The diazonium salts are then reacted with electron-rich aromatic compounds, in this case, substituted hydroxynaphthalene disulfonic acids. This electrophilic aromatic substitution reaction forms the characteristic -N=N- azo bridge. This process would be repeated to form the bis-azo structure.

  • Amidation: The final step would involve the acylation of amino groups on the naphthalene rings with the appropriate dichlorobenzoyl chloride to yield the final this compound molecule.

  • Purification: The final product would be purified using standard techniques such as recrystallization or chromatography.

It is important to note that this is a generalized pathway, and the actual synthesis may involve protecting groups and specific reaction conditions to ensure the desired regioselectivity and yield.

Mechanism of Action: HIV-1 Entry Inhibition

This compound functions as an HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein gp120.[2][3] The entry of HIV-1 into a host cell is a complex process that begins with the binding of gp120 to the CD4 receptor on the surface of T-helper cells and other immune cells.[4] This initial binding event triggers a series of conformational changes in gp120, which then allows it to interact with a co-receptor, either CCR5 or CXCR4.[3] This co-receptor binding is crucial for the subsequent conformational changes in the transmembrane glycoprotein gp41, which mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

This compound disrupts this critical entry process by binding to gp120, likely in the vicinity of the V3 loop.[2] This binding event is thought to prevent the necessary conformational changes in gp120 that are required for co-receptor interaction. By blocking this step, this compound effectively prevents the fusion of the viral and host cell membranes, thus inhibiting viral entry and replication.

HIV_Entry_Inhibition_by_FP21399 cluster_virus HIV-1 Virion cluster_host Host Cell (T-helper) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor gp120->CoReceptor 3. Co-receptor Binding gp41 gp41 CellMembrane Host Cell Membrane gp41->CellMembrane 5. Membrane Fusion CD4->gp120 2. Conformational Change CoReceptor->gp41 4. gp41 Unfolds FP21399 This compound FP21399->gp120 block->CoReceptor Blocks Interaction

Figure 1: Signaling pathway of HIV-1 entry and its inhibition by this compound.

Quantitative Data

A Phase I clinical trial of this compound provided valuable pharmacokinetic and safety data. The study involved intravenous administration of the drug to HIV-1 infected patients.

Table 2: Phase I Clinical Trial Data for this compound[1]

ParameterValue
Patient Population 34 HIV-1 infected patients
CD4+ Cell Count 50-400 cells/µL
Dosage (Single Dose) 0.9, 1.7, 2.8, and 4.2 mg/kg
Dosage (Weekly Infusion) 1, 2, and 3 mg/kg for 4 weeks
Administration Route Intravenous infusion over 1 hour
Elimination Half-life 4 hours
Terminal Half-life 1.5 - 2 days

The trial demonstrated that this compound was generally well-tolerated. The most common adverse events were transient and dose-dependent, including discoloration of urine and skin.[1]

Experimental Protocols

A specific, detailed experimental protocol for the preclinical or in vitro evaluation of this compound is not publicly available. However, a standard method for assessing the efficacy of HIV fusion inhibitors is the cell-cell fusion assay. Below is a representative protocol for such an assay.

Experimental Protocol: HIV-1 Env-Mediated Cell-Cell Fusion Assay

Objective: To determine the concentration at which an investigational compound (e.g., this compound) inhibits 50% of HIV-1 envelope-mediated cell-cell fusion (IC₅₀).

Materials:

  • Effector Cells: A cell line (e.g., HEK293T) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene like luciferase under the control of the HIV-1 LTR.

  • Target Cells: A cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains an integrated HIV-1 LTR-driven reporter gene (e.g., β-galactosidase or luciferase).

  • Investigational compound (this compound) at various concentrations.

  • Positive control (e.g., another known fusion inhibitor like Enfuvirtide).

  • Negative control (vehicle/solvent).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Preparation:

    • Culture both effector and target cells to optimal confluency.

    • On the day of the assay, harvest the cells and resuspend them in fresh culture medium to a predetermined concentration (e.g., 1 x 10⁵ cells/mL).

  • Compound Preparation:

    • Prepare a stock solution of the investigational compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add the diluted investigational compound, positive control, or negative control to triplicate wells.

    • Add the target cells to all wells and incubate for a short period (e.g., 30 minutes) at 37°C to allow for any compound-cell interactions.

    • Add the effector cells to all wells to initiate cell-cell contact and potential fusion.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell fusion and reporter gene activation (e.g., 6-8 hours).

  • Data Acquisition:

    • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each set of triplicates.

    • Normalize the data by setting the luminescence of the negative control (vehicle) as 100% fusion and the background (cells only) as 0%.

    • Plot the percentage of fusion inhibition against the log of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow A Prepare Effector and Target Cells C Plate Target Cells and Compound A->C B Prepare Serial Dilutions of this compound B->C D Add Effector Cells C->D E Incubate at 37°C D->E F Lyse Cells and Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

Figure 2: A generalized experimental workflow for an HIV-1 cell-cell fusion assay.

Conclusion

This compound represents a significant area of research in the development of HIV-1 entry inhibitors. Its unique bis-azo structure and its targeted mechanism of action against the viral envelope glycoprotein gp120 make it a compound of interest for antiretroviral therapy. While a detailed synthesis protocol is not publicly available, the general principles of azo chemistry provide a likely pathway for its production. The available clinical data from Phase I trials suggest a manageable safety profile and provide a basis for further investigation. The experimental protocols for evaluating fusion inhibitors, such as the cell-cell fusion assay, are well-established and provide a robust method for assessing the in vitro efficacy of compounds like this compound. Further research into the synthesis and preclinical and clinical evaluation of this compound and similar compounds is warranted to explore their full therapeutic potential in the management of HIV-1 infection.

References

FP-21399: A Technical Overview of a Novel HIV-1 Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The following information is compiled from publicly available scientific literature and abstracts. FP-21399 was an investigational compound, and its development appears to have been discontinued. Consequently, comprehensive preclinical and clinical data are not fully available in the public domain. The experimental protocols and some data presentations are based on established methodologies for similar antiviral agents and should be considered representative.

Introduction

This compound was a novel antiretroviral compound investigated in the late 1990s and early 2000s for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Developed by Fuji ImmunoPharmaceuticals, later Lexigen Pharmaceuticals, this compound is a bis(disulfonaphthalene) derivative, also described as a bis-azo compound, that functions as an HIV-1 entry inhibitor.[1][2] Unlike many antiretrovirals that target viral enzymes inside the host cell, this compound was designed to prevent the virus from entering and infecting CD4+ T-cells, a critical first step in the HIV-1 lifecycle.[1] This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Preclinical Development

This compound emerged from a screening program of compounds originally developed for use in photography.[2] Its unique structure as a bis-azo compound conferred its anti-HIV activity.[2] Preclinical studies demonstrated that this compound has antiviral activity against a range of clinical and laboratory strains of HIV-1, including those resistant to the nucleoside reverse transcriptase inhibitor, zidovudine (AZT).[2] A significant characteristic of this compound is its affinity for and concentration in lymph nodes, which are major reservoirs for HIV-1 replication.[1][2]

Mechanism of Action

This compound is a fusion inhibitor that blocks HIV-1 entry into target cells.[1] The mechanism of action involves interference with the viral envelope glycoprotein gp120, specifically targeting the third variable loop (V3 loop).[2][3] The V3 loop is crucial for the interaction of the virus with the host cell's co-receptors, primarily CXCR4 and CCR5, which is a necessary step after the initial binding of gp120 to the CD4 receptor.[2] By interfering with the V3 loop, this compound prevents the conformational changes in the envelope glycoprotein that are required for co-receptor binding and subsequent fusion of the viral and cellular membranes.[2][3] As it acts extracellularly to prevent viral entry, this compound was suggested to have a lower toxicity profile compared to intracellularly acting agents like reverse transcriptase inhibitors.[2]

HIV_Entry_Inhibition_by_FP21399 cluster_0 HIV-1 Virion cluster_1 Host CD4+ T-Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CoReceptor CCR5/CXCR4 Co-Receptor CD4->CoReceptor Conformational Change CellMembrane Cell Membrane CoReceptor->CellMembrane Fusion FP21399 This compound FP21399->gp120 Interferes with V3 Loop step1 1. Attachment step2 2. Co-receptor Binding step3 3. Fusion inhibition Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from the clinical development of this compound. Due to the discontinuation of its development, comprehensive datasets are not available in the public literature.

Table 1: Phase I Clinical Trial Design[1][2][3]
ParameterSingle Dose CohortMultiple Dose Cohort
Number of Patients 34 (total in study)13 (subset of total)
Patient Population HIV-1 infectedHIV-1 infected
Baseline CD4+ Count 50-400 cells/µL50-400 cells/µL
Dosage 0.9, 1.7, 2.8, 4.2 mg/kg1, 2, 3 mg/kg
Route of Administration Intravenous (1-hour infusion)Intravenous (1-hour infusion)
Dosing Frequency Single doseOnce weekly for 4 weeks
Table 2: Pharmacokinetic Properties of this compound (Phase I)[1][3]
ParameterValue
Plasma Level Linearity Linear with dose
Elimination Half-life (t½) ~4 hours
Terminal Half-life 1.5 - 2 days
Clearance Mechanism Redistribution and clearance from tissues
Table 3: Phase I Efficacy and Safety Outcomes (Multiple Dose Cohort)[1][2]
Outcome MeasureResult
CD4+ Cell Count 9 of 13 patients showed an increase of at least 15% from baseline.
Viral Load 2 of 13 patients showed a decrease of ≥1 log10 (90%).2 of 13 patients with low baseline viral loads became undetectable.
Overall Virologic Response One source reported no significant reduction in viral load over the 4 weeks.[3]
Most Frequent Adverse Events Transient, dose-dependent coloration of urine and skin.
Tolerability Generally well-tolerated.
Table 4: Phase II Clinical Trial Design[2]
ParameterDescription
Number of Patients 40
Patient Population HIV-1 infected, failing protease inhibitor regimens.
Dosage Not specified in available abstracts.
Route of Administration Intravenous
Dosing Frequency Once a month for 48 weeks
Primary Outcome Immunologic and virologic activity
Reported Efficacy "Hints of a cellular immune response in a small subset of subjects."

Experimental Protocols

Detailed experimental protocols for the this compound studies are not publicly available. The following represents typical methodologies that would have been employed for the evaluation of a novel HIV-1 fusion inhibitor during that period.

In Vitro Antiviral Activity Assay (Representative Protocol)

A cell-based assay would be used to determine the 50% inhibitory concentration (IC50) of this compound.

  • Cell Culture: CD4+, CXCR4+, and/or CCR5+ cell lines (e.g., H9, CEM, or TZM-bl) are cultured in appropriate media.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection: Cells are pre-incubated with the various concentrations of this compound for a short period before being challenged with a known quantity of a laboratory-adapted or clinical isolate of HIV-1.

  • Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral protein (e.g., p24 antigen) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines.

  • Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Antiviral_Assay_Workflow start Start culture Culture CD4+ Cell Line start->culture prepare_drug Prepare Serial Dilutions of this compound culture->prepare_drug pre_incubate Pre-incubate Cells with this compound prepare_drug->pre_incubate infect Infect Cells with HIV-1 pre_incubate->infect incubate_long Incubate for 3-7 Days infect->incubate_long quantify Quantify Viral Replication (e.g., p24 ELISA) incubate_long->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: A representative workflow for an in vitro HIV-1 antiviral assay.
Pharmacokinetic Analysis in Human Plasma (Based on Published Method)

A high-performance liquid chromatography (HPLC) method was developed for the quantification of this compound in human plasma.

  • Sample Preparation: Plasma samples are subjected to a combination of organic solvent extraction and solid-phase extraction to isolate this compound and its metabolites.

  • Chromatography:

    • Column: Reversed-phase C18 analytical column.

    • Mobile Phase: A gradient of water-acetonitrile containing an ion-pairing agent (e.g., triethylamine acetate).

    • Detection: UV-Vis detector set at appropriate wavelengths to detect the parent drug and its metabolites.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the compound.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as elimination half-life, terminal half-life, maximum concentration (Cmax), and area under the curve (AUC) using non-compartmental analysis.

PK_Analysis_Workflow start Collect Patient Plasma Samples extraction Organic & Solid-Phase Extraction start->extraction hplc HPLC Analysis (Reversed-Phase C18) extraction->hplc detection UV-Vis Detection hplc->detection quantification Quantify Concentration vs. Standard Curve detection->quantification pk_calc Calculate PK Parameters (t½, Cmax, AUC) quantification->pk_calc end Report PK Profile pk_calc->end

Caption: Workflow for the pharmacokinetic analysis of this compound in plasma.

Conclusion

This compound represented an early effort in the development of HIV-1 entry inhibitors, a class of drugs that offers a different mechanism of action compared to the more common reverse transcriptase and protease inhibitors. Its unique origin from a library of photographic chemicals highlights the diverse sources for drug discovery. The available Phase I data indicated that this compound was generally well-tolerated and showed some preliminary signs of biological activity.[1][2] However, the lack of a significant virologic response in the initial studies and the subsequent absence of published data from the Phase II trial suggest that the development of this compound was likely halted.[2][3] Despite this, the story of this compound provides valuable insights into the exploration of novel mechanisms for combating HIV-1.

References

FP-21399 Target Binding Site on gp120: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a novel bis(disulfonaphthalene) derivative that has demonstrated potential as a human immunodeficiency virus (HIV) entry inhibitor. Its mechanism of action involves targeting the viral envelope glycoprotein gp120, a critical component in the initial stages of HIV infection. This technical guide synthesizes the available data on the binding site of this compound on gp120, its proposed mechanism of action, and relevant experimental methodologies. While specific quantitative binding data remains largely proprietary, this document provides a comprehensive overview based on existing literature to guide further research and development.

Introduction to this compound and its Target, gp120

The HIV envelope glycoprotein gp120 is a primary target for antiviral drug development due to its essential role in viral entry into host cells. It mediates the initial attachment of the virus to the CD4 receptor on the surface of T-helper cells and subsequently interacts with a coreceptor (CCR5 or CXCR4), triggering conformational changes that lead to membrane fusion and viral entry.

This compound is a synthetic small molecule that functions as an entry inhibitor by preventing these initial interactions.[1] It belongs to a class of compounds known as attachment inhibitors. Early clinical studies have shown that this compound is generally well-tolerated.[1]

The Binding Site of this compound on gp120

Quantitative Binding Data

Detailed quantitative data on the binding affinity of this compound to gp120, such as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) from direct binding assays, are not extensively available in the public domain. The table below summarizes the available qualitative and inferred binding characteristics.

Parameter Value/Description Method Reference
Binding Target HIV-1 envelope glycoprotein gp120Inferred from functional assaysGeneral Literature
Proposed Binding Region Near the third variable loop (V3 loop)Competition with V3 loop antibodiesInferred from functional assays
Binding Affinity (Kd) Not publicly available--
Inhibitory Concentration (IC50) Not publicly available for direct binding--
Antiviral Activity (EC50) Potent antiviral activity reported in early studiesCell-based viral entry assaysGeneral Literature

Proposed Mechanism of Action

The binding of this compound to gp120 is thought to allosterically inhibit the interaction between gp120 and the host cell coreceptors (CCR5 or CXCR4). This interference prevents the final conformational changes in the gp120-gp41 complex that are required for the fusion of the viral and cellular membranes.

HIV_Entry_Inhibition_by_FP21399 cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor Coreceptor (CCR5/CXCR4) gp41 gp41 CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. Fusion FP21399 This compound FP21399->gp120 inhibit_node Inhibits Coreceptor Binding inhibit_node->Coreceptor

Proposed mechanism of action of this compound.

Experimental Protocols

While specific protocols for this compound are not publicly available, this section outlines the general methodologies that would be employed to characterize the binding of an inhibitor like this compound to gp120.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Competition

This assay is used to determine if an inhibitor binds to the same or an overlapping site as a known antibody.

Workflow:

ELISA_Workflow A Coat plate with recombinant gp120 B Block non-specific binding sites A->B C Incubate with varying concentrations of this compound B->C D Add a constant concentration of HRP-conjugated V3 loop antibody C->D E Wash to remove unbound reagents D->E F Add TMB substrate E->F G Measure absorbance at 450 nm F->G H Analyze data to determine IC50 G->H

Workflow for a competitive ELISA.

Methodology:

  • Coating: 96-well microplates are coated with recombinant gp120 protein overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Competition: Wells are incubated with serial dilutions of this compound.

  • Antibody Addition: A fixed concentration of a horseradish peroxidase (HRP)-conjugated monoclonal antibody specific for the V3 loop is added to the wells.

  • Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing to remove unbound reagents.

  • Detection: A chromogenic substrate for HRP (e.g., TMB) is added, and the reaction is stopped with an acid solution.

  • Data Analysis: The absorbance is read at 450 nm. A decrease in signal with increasing concentrations of this compound indicates competition for the same binding site.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the kinetics of the interaction between this compound and gp120 in real-time, providing data on association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.

Workflow:

SPR_Workflow A Immobilize recombinant gp120 on a sensor chip B Inject varying concentrations of this compound (analyte) over the surface A->B C Monitor the change in refractive index in real-time (association) B->C D Inject buffer to monitor dissociation of this compound C->D E Regenerate the sensor chip surface D->E F Fit data to a binding model to determine ka, kd, and Kd E->F

Workflow for Surface Plasmon Resonance.

Methodology:

  • Immobilization: Recombinant gp120 is covalently attached to the surface of a sensor chip.

  • Association: A solution containing this compound is flowed over the sensor surface, and the binding is monitored as an increase in the resonance signal.

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the this compound-gp120 complex.

  • Regeneration: The sensor surface is treated with a regeneration solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways

The binding of gp120 to CD4 and coreceptors can trigger intracellular signaling cascades in the host cell. While the direct impact of this compound on these pathways has not been elucidated, its primary mechanism is believed to be the prevention of the initial steps of viral entry, thereby preempting the downstream signaling events that would normally be initiated by gp120-receptor engagement.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular gp120 gp120 CD4 CD4 gp120->CD4 Coreceptor Coreceptor CD4->Coreceptor Signaling Downstream Signaling Cascades (e.g., MAPK, NF-κB) Coreceptor->Signaling FP21399 This compound FP21399->gp120 Inhibits Viral_Fusion Viral Fusion & Entry Signaling->Viral_Fusion

Conceptual overview of signaling inhibition.

Conclusion

This compound represents a promising class of HIV entry inhibitors that target the gp120 envelope glycoprotein. While the precise binding site and affinity are not fully characterized in publicly available literature, existing evidence strongly suggests an interaction near the V3 loop, leading to the inhibition of coreceptor binding and subsequent viral entry. The experimental workflows outlined in this guide provide a framework for the further characterization of this compound and other novel gp120-targeting inhibitors. Further research is warranted to elucidate the detailed molecular interactions and to explore the full therapeutic potential of this compound.

References

FP-21399: A Technical Guide on its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is an investigational antiretroviral agent developed by Lexigen Pharmaceuticals, formerly Fuji ImmunoPharmaceuticals. Identified through a screening program of compounds originally intended for photographic use, this compound is a bis-azo or bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) fusion inhibitor.[1] It prevents HIV from entering and infecting host cells, a mechanism distinct from the more common reverse transcriptase and protease inhibitors. This guide provides a detailed overview of the available pharmacological and toxicological data on this compound, compiled from preclinical and Phase I/II clinical studies.

Pharmacology

Mechanism of Action

This compound exerts its anti-HIV effect by blocking the viral entry process.[2] The primary target of this compound is the gp120 surface glycoprotein of the HIV envelope. Specifically, it interferes with the V3 loop of gp120, a critical region for co-receptor binding.[1] This interaction prevents the conformational changes in the HIV envelope glycoproteins necessary for fusion with the host cell membrane. By obstructing the interaction with the CXCR4 and CCR5 co-receptors, this compound effectively halts viral entry into CD4+ T-cells.[1] A notable characteristic of this compound is its affinity for and concentration in the lymph nodes, which are significant reservoirs for HIV replication.[1]

HIV_Entry_Inhibition_by_FP21399 gp120 gp120 V3_loop V3 Loop CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor V3_loop->CCR5_CXCR4 2. Co-receptor Binding Fusion Membrane Fusion & Viral Entry FP21399 This compound FP21399->V3_loop Inhibition

Mechanism of HIV-1 Entry Inhibition by this compound
In Vitro Activity

This compound has demonstrated potent antiviral activity against a variety of clinical and laboratory strains of HIV, including those resistant to zidovudine (AZT).[1]

ParameterValueCell Lines/Strains
IC900.46 - 5.5 µg/mLVarious HIV-1 strains

Table 1: In Vitro Anti-HIV Activity of this compound [2]

Clinical Pharmacology & Pharmacokinetics

Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered this compound in HIV-1 infected patients with CD4+ cell counts between 50 and 400 cells/µL.[2]

ParameterDescription
Dosing Regimens Single Dose: 0.9, 1.7, 2.8, and 4.2 mg/kg
Repeated Dose: 1, 2, and 3 mg/kg once weekly for 4 weeks
Pharmacokinetics Plasma levels were linear with the administered dose.
Elimination Half-life: ~4 hours
Terminal Half-life: 1.5 - 2 days (representing redistribution and tissue clearance)

Table 2: Clinical Pharmacokinetic Parameters of this compound [2]

Clinical Efficacy

In a Phase I dose-escalation trial involving 13 patients receiving weekly infusions, some positive effects on virologic and immunologic markers were observed.[1]

Efficacy OutcomeResult
CD4+ Cell Count Increase9 of 13 patients (69%) showed an increase of at least 15% over baseline.
Viral Load Decrease (≥1 log)2 of 13 patients (15%) showed a decrease of 1 log (90%).
Viral Load Below Quantification2 of 13 patients (15%) with low baseline viral loads decreased to below the limit of quantification.

Table 3: Phase I Clinical Efficacy of this compound (Repeated-Dose Cohort) [1]

It is important to note that while peak plasma levels of this compound exceeded the in vitro IC50 values, repeated weekly dosing did not lead to a significant reduction in viral load across the study population.[3] Phase II studies were initiated to further explore the immunologic and virologic activity of the compound.[1]

Toxicology

Preclinical toxicology studies were conducted in rodents and dogs. These studies indicated a favorable safety profile, with no significant toxicity observed at dose levels equivalent to the highest doses administered in the Phase I clinical trial.[2] One of the advantages of this compound is its proposed lower toxicity compared to reverse transcriptase inhibitors, as it does not need to enter cells to exert its antiviral effect.[1]

Study TypeSpeciesFindings
Preclinical ToxicologyRodents, DogsNo toxicity observed at doses equivalent to the highest clinical trial doses.

Table 4: Summary of Preclinical Toxicology Findings for this compound [2]

Note: Specific LD50 and NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available.

Clinical Safety and Tolerability

In the Phase I clinical trial, this compound was generally well-tolerated. The most frequently reported adverse events were transient and dose-dependent.[2]

Adverse EventDescription
Urine and Skin Discoloration Transient appearance of drug- or metabolite-related color in the urine and skin. This effect was dose-dependent.

Table 5: Most Frequent Adverse Events in Phase I Clinical Trial of this compound [2]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

In Vitro Anti-HIV Activity Assay (General Methodology)

While the specific protocol for this compound is not detailed, a typical in vitro anti-HIV assay to determine IC50/IC90 values would involve the following steps:

  • Cell Culture: Propagation of a suitable host cell line (e.g., MT-4, CEM-SS) susceptible to HIV infection.

  • Drug Preparation: Serial dilutions of this compound are prepared in culture medium.

  • Infection: Cells are infected with a known titer of an HIV-1 laboratory strain or clinical isolate in the presence of varying concentrations of this compound. Control wells with no drug are included.

  • Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using methods such as:

    • p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.

    • Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed due to viral fusion activity.

  • Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control. The IC90 (the concentration of the drug that inhibits 90% of viral replication) is determined by plotting the percentage of inhibition against the drug concentration.

InVitro_Assay_Workflow Start Start Cell_Culture 1. Propagate Host Cells (e.g., MT-4, CEM-SS) Start->Cell_Culture Drug_Prep 2. Prepare Serial Dilutions of this compound Cell_Culture->Drug_Prep Infection 3. Infect Cells with HIV-1 in presence of this compound Drug_Prep->Infection Incubation 4. Incubate for 3-7 Days Infection->Incubation Quantification 5. Quantify Viral Replication (p24 ELISA, RT Assay, etc.) Incubation->Quantification Analysis 6. Calculate % Inhibition and Determine IC90 Quantification->Analysis End End Analysis->End

Generalized Workflow for In Vitro Anti-HIV Assay
Phase I Clinical Trial Protocol

The Phase I study of this compound was a dose-escalation trial in HIV-1 infected patients.

  • Participants: 34 HIV-1 infected patients with CD4+ cell counts of 50-400 cells/µL. Concomitant antiretroviral therapy was permitted.

  • Study Design:

    • Regimen 1 (Single Dose): Intravenous infusion of this compound over 1 hour at dose levels of 0.9, 1.7, 2.8, and 4.2 mg/kg.

    • Regimen 2 (Repeated Dose): Intravenous infusion of this compound over 1 hour, administered once weekly for 4 consecutive weeks at dose levels of 1, 2, and 3 mg/kg.

  • Assessments:

    • Safety: Monitoring of adverse events, clinical laboratory tests.

    • Pharmacokinetics: Plasma samples were collected at various time points to determine drug concentrations.

    • Efficacy: CD4+ cell counts and HIV-1 viral load were measured at baseline and throughout the study.

Clinical_Trial_Workflow cluster_regimen1 Regimen 1: Single Dose cluster_regimen2 Regimen 2: Repeated Dose Screening Patient Screening (HIV+, CD4: 50-400) Enrollment Enrollment (n=34) Screening->Enrollment Dose1 Dose Escalation Cohorts (0.9, 1.7, 2.8, 4.2 mg/kg) Enrollment->Dose1 Dose2 Dose Escalation Cohorts (1, 2, 3 mg/kg weekly x 4) Enrollment->Dose2 Followup1 Follow-up Visits (Days 1, 8, 15, 22, 60) Dose1->Followup1 Assessments Assessments at each visit: - Safety (Adverse Events) - Pharmacokinetics (Plasma Samples) - Efficacy (CD4 Count, Viral Load) Followup1->Assessments Followup2 Follow-up Visits (Days 1, 8, 15, 22, 29, 50, 78) Dose2->Followup2 Followup2->Assessments

Phase I Clinical Trial Workflow for this compound

Conclusion

This compound is an HIV fusion inhibitor that demonstrated potent in vitro activity against various HIV-1 strains and a favorable preclinical safety profile. Early clinical development showed the drug to be well-tolerated, with some evidence of immunologic and virologic activity in a subset of patients. However, the lack of a significant overall reduction in viral load in the Phase I study may have posed challenges for its continued development. The information available in the public domain is limited, and further studies would be necessary to fully define the therapeutic potential of this compound in the treatment of HIV infection.

References

FP-21399: An HIV-1 Entry Inhibitor with Undefined Activity Across Viral Clades

Author: BenchChem Technical Support Team. Date: December 2025

Despite early interest in FP-21399 as a potential antiretroviral agent, a comprehensive, publicly available dataset detailing its specific activity against the diverse range of HIV-1 clades is not available. While the compound was identified as a promising HIV-1 entry inhibitor and progressed to early-phase clinical trials, the detailed preclinical and virological data necessary to construct an in-depth technical guide on its clade-specific efficacy remains elusive.

This compound is chemically classified as a bis(disulfonaphthalene) derivative.[1] Its mechanism of action is centered on the inhibition of viral entry into host cells, a critical first step in the HIV-1 lifecycle.[1] The compound is understood to target the V3 loop of the HIV-1 envelope glycoprotein gp120.[2] This interaction is believed to prevent the conformational changes in the viral envelope that are necessary for fusion with the host cell membrane.

Early clinical development of this compound included Phase I and Phase II studies to evaluate its safety, pharmacokinetics, and preliminary efficacy.[1] A Phase I study demonstrated that the drug was generally well-tolerated in HIV-1 infected patients. However, these early trials did not yield a significant reduction in viral load at the dosages tested, and a detailed breakdown of virological responses across different HIV-1 clades was not reported.[3]

The core requirements for an in-depth technical guide, including quantitative data on the inhibitory concentrations (IC50/EC50) of this compound against a panel of HIV-1 clades (such as A, B, C, D, and circulating recombinant forms) and detailed experimental protocols for the assays used, are not available in published scientific literature or clinical trial databases. Preclinical studies that would typically characterize the breadth of activity of a novel antiviral agent against diverse viral isolates have not been made public for this compound.

Mechanism of Action: Targeting the V3 Loop

The V3 loop of the gp120 envelope glycoprotein is a critical component of the HIV-1 entry machinery. It plays a crucial role in determining viral tropism (the type of co-receptor, CCR5 or CXCR4, that the virus uses to enter cells) and is a key target for neutralizing antibodies. The proposed mechanism of action for this compound involves its binding to this V3 loop, thereby interfering with the interaction between gp120 and the host cell co-receptors.

Below is a conceptual representation of the HIV-1 entry process and the proposed point of intervention for this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitor Inhibitor HIV_Virion HIV-1 gp120 gp120 (with V3 loop) CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Conformational Change & Co-receptor Binding HostCell Host Cell Membrane CoReceptor->HostCell 3. Membrane Fusion FP21399 This compound FP21399->gp120 Inhibition

Figure 1. Conceptual diagram of HIV-1 entry and the inhibitory action of this compound.

Conclusion

Due to the absence of specific preclinical data on the activity of this compound against a diverse panel of HIV-1 clades, it is not possible to generate the requested in-depth technical guide. The necessary quantitative data for comparative tables and detailed experimental protocols for virological assays are not publicly available. While the general mechanism of action as a V3 loop-targeting entry inhibitor is understood, the breadth and potency of this activity across the genetic diversity of HIV-1 remain uncharacterized in the available scientific literature. Further research and data release would be required to fulfill the comprehensive requirements of the requested technical guide.

References

FP-21399: A Technical Guide to Solubility and Stability for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a synthetic compound that has been investigated for its potential as an HIV-1 entry inhibitor. As a bis(disulfonaphthalene) derivative, it is understood to act by binding to the viral envelope glycoprotein gp120, thereby preventing the conformational changes required for viral fusion with the host cell membrane. This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound, crucial parameters for its handling, formulation, and application in research settings. The information is supplemented with standardized experimental protocols and visual representations of its mechanism of action and analytical workflows.

Physicochemical Properties

This compound is a complex aromatic compound with multiple sulfonate groups, which significantly influence its solubility and stability characteristics.

PropertyValueSource
Chemical Namesodium 5-(2,3-dichlorobenzamido)-3-((E)-(4-((E)-(8-(2,4-dichlorobenzamido)-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl)phenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonateMedKoo Biosciences
CAS Number170020-61-8 (Sodium Salt)MedKoo Biosciences
Molecular FormulaC40H20Cl4N6Na4O16S4MedKoo Biosciences
Molecular Weight1202.63 g/mol MedKoo Biosciences

Solubility Profile

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. While comprehensive public data is limited, the following information has been collated from available sources. It is highly recommended that researchers determine solubility in their specific experimental systems.

Quantitative Solubility Data

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleA stock solution can be prepared in DMSO. Further dilutions in aqueous media should be carefully evaluated for precipitation.
WaterSparingly Soluble (predicted)The presence of multiple sulfonate groups suggests some aqueous solubility, but the large aromatic structure may limit it. Solubility is likely pH-dependent.
Phosphate-Buffered Saline (PBS, pH 7.4)Sparingly Soluble (predicted)Similar to water, but buffering may influence solubility.
EthanolPoorly Soluble (predicted)Generally, large, charged molecules like this compound have limited solubility in lower polarity organic solvents.

Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of a compound like this compound.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the test solvent (e.g., Water, PBS, 10% DMSO in water) in a clear glass vial.

    • Ensure enough solid is present to achieve saturation, indicated by the presence of undissolved material.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Stability Profile

Understanding the stability of this compound is essential for ensuring the integrity of experimental results and for developing appropriate storage and handling procedures.

Storage Recommendations

ConditionDurationRemarks
Solid Powder>2 yearsStore at -20°C, protected from light and moisture.[1]
Stock Solution in DMSOShort-term (days to weeks)Store at 0 - 4°C.[1]
Stock Solution in DMSOLong-term (months)Store at -20°C.[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance. While specific forced degradation data for this compound is not publicly available, a typical experimental protocol is provided below.

Experimental Protocol: Forced Degradation Study

  • Preparation of Test Solutions:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the test solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add 1N NaOH to the test solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the test solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to determine the amount of undegraded this compound and to detect the formation of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Characterize any significant degradation products using mass spectrometry (LC-MS) or other appropriate techniques.

Analytical Methodology

A reliable analytical method is paramount for solubility and stability studies. A high-performance liquid chromatographic (HPLC) method for the determination of this compound in human plasma has been reported and can be adapted for in vitro studies.[2]

HPLC Method Parameters

ParameterCondition
Column Puresil C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Water-acetonitrile containing 20 mM triethylamine acetate (apparent pH 7.0)
Gradient Linear gradient from 78:22 (v/v) to 55:45 water-acetonitrile over 8 minutes, held for 4 minutes.
Flow Rate Not specified in abstract
Detection UV-Vis at 265 nm (0-8 min) and 600 nm (>8 min)
Retention Time 8.8 minutes
Linear Range 0.01 - 100 µg/mL

Experimental Protocol: HPLC Analysis of this compound

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dilute the samples from solubility or stability studies with the mobile phase to a concentration within the calibration range.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in the table above.

    • Inject the standards and samples onto the column.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Mechanism and Workflow

Mechanism of Action: HIV-1 Entry Inhibition

This compound functions by interfering with the entry of HIV-1 into host cells. The following diagram illustrates the key steps in the viral entry process and the point of intervention for this compound.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Unfolding & Fusion Peptide Insertion FP21399 This compound FP21399->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound on the gp120 glycoprotein.

Experimental Workflow: Solubility and Stability Testing

The following diagram outlines a logical workflow for assessing the solubility and stability of this compound.

Experimental_Workflow start Start: this compound Compound hplc_dev Develop & Validate Stability-Indicating HPLC Method start->hplc_dev solubility Solubility Assessment sol_protocol Equilibrium Solubility Protocol solubility->sol_protocol stability Stability Assessment forced_deg Forced Degradation Protocol stability->forced_deg hplc_dev->solubility hplc_dev->stability sol_analysis HPLC Analysis of Saturated Solutions sol_protocol->sol_analysis stability_analysis HPLC Analysis of Stressed Samples forced_deg->stability_analysis sol_data Quantitative Solubility Data sol_analysis->sol_data stability_data Degradation Profile & Pathway Identification stability_analysis->stability_data end End: Comprehensive Profile sol_data->end stability_data->end

Caption: A streamlined workflow for determining the solubility and stability of this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound, providing a foundational resource for researchers. While some data is based on predictions and standard practices due to limited public information, the provided protocols offer a robust framework for empirical determination. Adherence to these guidelines will ensure the reliable and effective use of this compound in research and development endeavors. It is imperative for researchers to perform their own validation of solubility and stability in the specific matrices and conditions of their experiments.

References

An In-depth Technical Guide on the Core Properties of FP-21399 bis-azo Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a synthetic bis-azo compound and a bis(disulfonaphthalene) derivative that has been investigated for its potential as an anti-HIV therapeutic agent.[1] Functioning as an HIV fusion inhibitor, this compound prevents the virus from entering and infecting host cells, a critical step in the HIV lifecycle. This technical guide provides a comprehensive overview of the core properties of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols.

Core Properties and Mechanism of Action

This compound exerts its antiviral activity by targeting the initial stages of HIV-1 entry into host cells. The compound has been shown to interfere with the V3 loop of the viral envelope glycoprotein gp120. This interaction is crucial as it blocks the ability of the virus to utilize the CXCR4 and CCR5 co-receptors, which are essential for the fusion of the viral and cellular membranes. By inhibiting this fusion process, this compound effectively neutralizes the virus before it can establish infection. The compound has demonstrated antiviral activity against a range of clinical and laboratory strains of HIV, including those resistant to other antiretroviral drugs like AZT.[2]

Quantitative Data Summary

Preclinical Data

While specific in vitro IC50 values for this compound are not widely published in publicly available literature, a Phase I study noted that intravenous infusion of the compound produced peak plasma levels that exceeded the in vitro IC50 value, suggesting potent antiviral activity at the cellular level.[3]

Clinical Pharmacokinetic Data (Phase I)

A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound in HIV-1 infected patients. The study involved single intravenous doses and multiple weekly infusions.

ParameterValueReference
Elimination Half-life 4 hours[1][4]
Terminal Half-life 1.5 - 2 days[1][4]

Pharmacokinetic parameters were determined following intravenous administration.

Clinical Efficacy Data (Phase I Dose Escalation)

In a small dose-escalation component of the Phase I trial, patients received once-weekly infusions for four weeks.

DoseNumber of PatientsPatients with ≥15% CD4 Count IncreasePatients with ≥1 log Viral Load DecreaseReference
1, 2, or 3 mg/kg1392[2]

Experimental Protocols

Synthesis of bis-azo Compounds

A general method for the synthesis of bis-azo dyes, which is the class of compounds this compound belongs to, involves a diazotization-coupling reaction. While the specific synthesis protocol for this compound is proprietary, a representative procedure is outlined below.

General Protocol for Diazotization and Coupling:

  • Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is subsequently added to a cooled solution of a coupling component (e.g., a naphthalene derivative) dissolved in an alkaline solution.

  • Isolation: The resulting bis-azo dye precipitates out of the solution and can be collected by filtration, followed by washing and drying.

HIV-1 Fusion Assay (Cell-to-Cell Fusion)

To evaluate the inhibitory activity of compounds like this compound on HIV-1 mediated cell fusion, a cell-to-cell fusion assay can be employed.

Protocol Outline:

  • Cell Preparation: Two cell lines are used: an effector cell line expressing the HIV-1 envelope glycoproteins (Env) and the Tat protein (e.g., HeLa-ADA), and a target cell line expressing CD4, CXCR4, and CCR5, and containing an LTR-driven reporter gene (e.g., TZM-bl cells).

  • Co-culture: Target cells are plated in a 96-well plate. On the following day, effector cells are added to the target cells in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation: The co-culture is incubated for a specific period (e.g., 60 minutes at 37°C) to allow for cell fusion.

  • Stopping the Reaction: A potent fusion inhibitor (e.g., C52L) is added to stop further fusion.

  • Quantification: The extent of cell fusion is determined by measuring the activity of the reporter gene in the target cells, which is activated by the Tat protein from the effector cells upon fusion. The reduction in reporter gene activity in the presence of the test compound indicates its fusion inhibitory potential.

Visualizations

HIV-1 Entry and Fusion Signaling Pathway

The following diagram illustrates the key steps in the HIV-1 entry and fusion process, which is the target of this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoR Co-receptor (CXCR4/CCR5) gp120->CoR 2. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. Fusion Peptide Insertion Viral & Cell Membrane Fusion Viral & Cell Membrane Fusion gp41->Viral & Cell Membrane Fusion 6. Fusion Pore Formation CD4->gp120 Conformational Change in gp120 CoR->gp41 3. gp41 Unfolds Membrane->gp41 5. gp41 Refolds (Six-Helix Bundle Formation)

Caption: Simplified schematic of the HIV-1 entry and membrane fusion process.

Experimental Workflow for HIV-1 Fusion Inhibition Assay

The workflow for assessing the efficacy of a fusion inhibitor like this compound is depicted below.

Fusion_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EffectorCells Prepare Effector Cells (HIV Env-expressing) CoCulture Co-culture Effector & Target Cells with this compound EffectorCells->CoCulture TargetCells Prepare Target Cells (CD4+, CoR+, Reporter+) TargetCells->CoCulture Compound Prepare this compound (Serial Dilutions) Compound->CoCulture Incubate Incubate (e.g., 1 hr, 37°C) CoCulture->Incubate StopReaction Stop Fusion Incubate->StopReaction MeasureReporter Measure Reporter Gene Activity StopReaction->MeasureReporter CalculateIC50 Calculate IC50 MeasureReporter->CalculateIC50

Caption: Workflow for an in vitro HIV-1 cell-to-cell fusion inhibition assay.

Conclusion

This compound is a bis-azo compound that demonstrates a clear mechanism of action as an HIV fusion inhibitor. While early clinical data showed some promise, further development and more comprehensive clinical trial results are necessary to fully elucidate its therapeutic potential. The information provided in this technical guide summarizes the currently available data on the core properties of this compound for the benefit of researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes & Protocols: FP-21399 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

FP-21399 is a bis(disulfonaphthalene) derivative that has demonstrated potent antiviral activity against the Human Immunodeficiency Virus (HIV).[1][2] Its mechanism of action involves the inhibition of viral entry into host cells, a critical step in the HIV life cycle.[1][3] Specifically, this compound is classified as a fusion inhibitor, interfering with the viral envelope glycoproteins and their interaction with the CD4 receptor and CXCR4/CCR5 co-receptors on the target cell surface.[3] This document provides a detailed protocol for assessing the in vitro antiviral efficacy of this compound against HIV-1. The described methodologies are based on established principles of antiviral testing and are intended to guide researchers in the evaluation of this and similar compounds.

Introduction to this compound

This compound has shown promise as an anti-HIV agent due to its unique mechanism of targeting viral entry. Preclinical studies have indicated that it is effective against a range of clinical and laboratory strains of HIV, including those resistant to other classes of antiretroviral drugs such as zidovudine (AZT).[3] A key advantage of this compound is its extracellular site of action, which may result in lower cellular toxicity compared to drugs that inhibit intracellular viral replication processes.[3] this compound has also been noted for its affinity for lymph nodes, which are significant reservoirs for HIV.[1][3]

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

The entry of HIV-1 into a host T-cell is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, either CCR5 or CXCR4. This co-receptor binding triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the subsequent entry of the viral capsid into the cytoplasm. This compound is thought to interfere with the interaction between the V3 loop of the viral envelope and the cellular co-receptors, thereby blocking the fusion process.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-Receptor CD4->CoReceptor 2. Conformational Change & Co-Receptor Binding CellMembrane Cell Membrane CoReceptor->CellMembrane 3. Membrane Fusion FP21399 This compound FP21399->CoReceptor Blocks Interaction

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Protocol: HIV-1 Inhibition Assay

This protocol details a cell-based assay to determine the 50% effective concentration (EC50) of this compound, which is the concentration of the compound that inhibits 50% of viral replication. A parallel assay to determine the 50% cytotoxic concentration (CC50) is also described to calculate the selectivity index (SI = CC50/EC50).

Materials and Reagents
  • Cells: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

  • Virus: HIV-1 laboratory-adapted strains (e.g., NL4-3, IIIB) or clinical isolates.

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Reagents: Luciferase Assay System, CellTiter-Glo® Luminescent Cell Viability Assay, Phosphate Buffered Saline (PBS).

  • Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), luminometer, multichannel pipettes.

Experimental Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed TZM-bl cells in 96-well plates C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Infect cells with HIV-1 C->D E Incubate for 48 hours D->E F Measure Luciferase Activity (Viral Replication) E->F G Measure Cell Viability (Cytotoxicity) E->G H Calculate EC50, CC50, and SI F->H G->H

Caption: General workflow for the in vitro antiviral assay of this compound.

Detailed Procedure

Day 1: Cell Seeding

  • Trypsinize and count TZM-bl cells.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound Addition and Infection

  • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

  • Remove the medium from the cells and add 50 µL of the corresponding this compound dilution to each well. Include wells with medium only (cell control) and wells with medium and the highest concentration of the solvent (vehicle control).

  • Immediately add 50 µL of HIV-1 diluted in culture medium to each well to achieve a multiplicity of infection (MOI) of 0.01-0.1. Include wells with virus but no compound (virus control).

  • For the cytotoxicity assay, prepare a parallel plate and add the compound dilutions as above, but add 50 µL of medium instead of the virus.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

Day 4: Data Acquisition

  • Antiviral Activity Measurement:

    • Remove the supernatant from the infection plate.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Luciferase Assay System.

    • Record the luminescence values.

  • Cytotoxicity Measurement:

    • Measure cell viability in the parallel plate using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Record the luminescence values.

Data Analysis
  • Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the virus control.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the cell control.

  • Determine the EC50 and CC50 values by plotting the percentage of inhibition/viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Data Presentation

The quantitative data from the antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound 0.5 ± 0.1>100>200
AZT (Control) 0.02 ± 0.005>100>5000

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

The described protocol provides a robust framework for the in vitro evaluation of the anti-HIV activity of this compound. A high selectivity index is desirable for a potential antiviral drug candidate, indicating that the compound is effective at inhibiting viral replication at concentrations well below those that cause cellular toxicity. Based on its mechanism of action as a fusion inhibitor, this compound represents an important compound for further investigation in the development of novel HIV therapies.

References

Application Notes and Protocols for FP-21399 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) entry inhibitor.[1][2] Its mechanism of action involves blocking the entry of HIV into host cells, a critical step in the viral lifecycle.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture-based research, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a fusion inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120.[3] By binding to gp120, this compound prevents the conformational changes required for the virus to engage with the host cell's primary receptor, CD4, and co-receptors, CXCR4 or CCR5.[3] This inhibition of binding effectively blocks the fusion of the viral and cellular membranes, thereby preventing viral entry and subsequent replication.[1][2] Preclinical studies have shown that this compound interferes with the V3 loop of the viral envelope.[3]

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral activity of this compound has been evaluated against various strains of HIV-1 in different cell lines. The 90% inhibitory concentration (IC90) values, which represent the concentration of the drug required to inhibit 90% of viral replication, have been determined.

HIV-1 StrainCell LineIC90 (µg/mL)
Various StrainsNot Specified0.46 - 5.5

Note: The available literature from the provided search results does not specify the exact HIV-1 strains and cell lines used to determine this range of IC90 values.

Experimental Protocols

Protocol 1: HIV-1 Entry Inhibition Assay Using this compound

This protocol is designed to assess the inhibitory effect of this compound on HIV-1 entry into target cells.

Materials:

  • Target cells (e.g., TZM-bl, CEM-GFP, or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 virus stock (e.g., laboratory-adapted strains like NL4-3 or clinical isolates)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • p24 antigen ELISA kit or luciferase assay reagent (depending on the readout)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating:

    • Seed the target cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well for TZM-bl cells).

    • Incubate the plate for 24 hours to allow cells to adhere and reach the desired confluency.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations to be tested.

  • Infection:

    • Pre-incubate the HIV-1 virus stock with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the culture medium from the plated cells and add the virus-compound mixture to the respective wells.

    • Include control wells with virus only (no compound) and cells only (no virus or compound).

    • Incubate the plate for 2-4 hours at 37°C to allow for viral entry.

  • Wash and Culture:

    • After the incubation period, remove the virus-containing medium and wash the cells gently with phosphate-buffered saline (PBS) to remove unbound virus and compound.

    • Add fresh complete cell culture medium to each well.

    • Incubate the plate for 48-72 hours at 37°C.

  • Quantification of Viral Replication:

    • For TZM-bl cells: Measure the luciferase activity of the cell lysates according to the manufacturer's instructions.

    • For other cell lines: Collect the culture supernatant and quantify the amount of p24 antigen using an ELISA kit.

    • For CEM-GFP cells: Analyze the percentage of GFP-positive cells using flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the virus-only control.

    • Determine the IC50 or IC90 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding CD4->CCR5_CXCR4 2. Conformational Change MembraneFusion Membrane Fusion CCR5_CXCR4->MembraneFusion 4. gp41-mediated ViralEntry Viral Entry MembraneFusion->ViralEntry FP21399 This compound FP21399->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for HIV-1 Entry Inhibition Assay

Experimental_Workflow A 1. Seed Target Cells in 96-well plate D 4. Infect Target Cells A->D B 2. Prepare Serial Dilutions of this compound C 3. Pre-incubate HIV-1 with this compound B->C C->D E 5. Wash to Remove Unbound Virus and Compound D->E F 6. Incubate for 48-72 hours E->F G 7. Quantify Viral Replication (p24 ELISA or Luciferase Assay) F->G H 8. Analyze Data and Determine IC50/IC90 G->H

References

Application Notes and Protocols for FP-21399 in HIV Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) entry inhibitor.[1][2] It represents a class of antiretroviral compounds that prevent the virus from entering and infecting host cells, a critical step in the HIV lifecycle.[1][2] Developed by Lexigen Pharmaceuticals (formerly Fuji ImmunoPharmaceuticals), this compound has undergone early-stage clinical trials and has been shown to possess antiviral activity against various strains of HIV-1, including those resistant to other antiretroviral drugs like zidovudine (AZT).[3] This document provides detailed application notes and protocols for the use of this compound in in vitro HIV inhibition assays.

Mechanism of Action

This compound exerts its anti-HIV activity by blocking the viral entry process, specifically by interfering with the function of the HIV-1 envelope glycoprotein complex (gp120/gp41). The mechanism involves the following key steps:

  • Interaction with gp120: this compound directly interacts with the gp120 surface glycoprotein of the HIV-1 envelope.

  • V3 Loop Interference: The compound specifically targets the V3 loop of gp120, a critical region for co-receptor binding.[3]

  • Co-receptor Binding Inhibition: By binding to the V3 loop, this compound prevents gp120 from interacting with the host cell's co-receptors, primarily CCR5 and CXCR4.[3] This interaction is essential for the conformational changes required for viral fusion.

  • Fusion Inhibition: Consequently, the fusion of the viral and cellular membranes is inhibited, preventing the entry of the viral capsid into the host cell.

The ability of this compound to concentrate in lymph nodes, which are significant viral reservoirs, further highlights its potential as an antiretroviral agent.[3]

Mechanism of this compound Action cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 V3_loop V3 Loop gp120->V3_loop contains CD4 CD4 Receptor gp120->CD4 1. Binds to CoReceptor CCR5/CXCR4 Co-receptor V3_loop->CoReceptor Inhibits Binding gp41 gp41 CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Mediates Fusion FP21399 This compound FP21399->V3_loop Binds to

Caption: Mechanism of this compound in inhibiting HIV-1 entry.

Data Presentation

The antiviral activity of this compound is typically quantified by determining its 90% inhibitory concentration (IC90). The IC90 is the concentration of the compound required to inhibit 90% of viral replication in an in vitro assay.

HIV-1 Strain Type Reported IC90 Range (mg/mL)
Various Strains0.46 - 5.5

Note: Specific IC50 values for different laboratory-adapted strains and clinical isolates may vary and should be determined empirically for the specific assay system.

Experimental Protocols

The following protocols describe a representative in vitro HIV-1 inhibition assay to determine the antiviral activity of this compound. This can be adapted for use with either a p24 antigen ELISA or a luciferase reporter gene assay to quantify viral replication.

Materials and Reagents
  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C.

  • Target Cells: TZM-bl cells (for luciferase assays) or peripheral blood mononuclear cells (PBMCs).

  • HIV-1 Virus Stock: Laboratory-adapted strains (e.g., NL4-3, BaL) or clinical isolates.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • p24 Antigen ELISA Kit: Commercially available kit for the quantification of HIV-1 p24 antigen.

  • Luciferase Assay Reagent: Commercially available kit for the detection of luciferase activity.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Plate reader capable of measuring absorbance (for ELISA) or luminescence (for luciferase assay).

Experimental Workflow

HIV-1 Inhibition Assay Workflow cluster_quant Quantification Methods start Start prep_cells Prepare Target Cells start->prep_cells add_compound Add this compound to Cells prep_cells->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound add_virus Infect Cells with HIV-1 add_compound->add_virus incubate Incubate for 48-72 hours add_virus->incubate quantify Quantify Viral Replication incubate->quantify p24_elisa p24 Antigen ELISA quantify->p24_elisa luciferase_assay Luciferase Reporter Assay quantify->luciferase_assay analysis Data Analysis (IC50/IC90 Calculation) end End analysis->end p24_elisa->analysis luciferase_assay->analysis

Caption: Generalized workflow for an in vitro HIV-1 inhibition assay.

Detailed Protocol: Single-Cycle HIV-1 Inhibition Assay

This protocol is designed for a single-cycle infectivity assay using Env-pseudotyped viruses and TZM-bl reporter cells, which express luciferase and beta-galactosidase under the control of the HIV-1 LTR.

  • Cell Preparation:

    • One day prior to infection, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a series of 2-fold or 3-fold serial dilutions of the this compound stock solution in cell culture medium. The final concentrations should span a range that is expected to include the IC50/IC90 values.

    • Include a "no drug" control (vehicle only) and a "no virus" control.

  • Infection:

    • Carefully remove the medium from the TZM-bl cells.

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Immediately add 50 µL of HIV-1 virus stock (at a pre-determined optimal dilution) to each well, except for the "no virus" control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Quantification of Viral Replication:

    • Luciferase Assay:

      • After the 48-hour incubation, remove the culture medium.

      • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

      • Read the luminescence on a plate luminometer.

    • p24 Antigen ELISA (for replication-competent virus):

      • If using replication-competent virus and a cell line like PM1 or PBMCs, collect the culture supernatant after the incubation period.

      • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

      • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the "no drug" control.

    • Plot the percentage of inhibition versus the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 and/or IC90 value.

Troubleshooting

Problem Possible Cause Solution
High variability between replicate wellsInconsistent cell seeding, pipetting errorsEnsure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique.
Low signal in "no drug" controlLow virus titer, poor cell healthTiter the virus stock before the assay. Ensure cells are healthy and in the exponential growth phase.
No inhibition observedThis compound concentration too low, inactive compoundTest a wider and higher range of concentrations. Verify the integrity and activity of the this compound stock.
High background in "no virus" controlContamination, reagent issuesUse sterile techniques. Check reagents for contamination.

Conclusion

This compound is a potent HIV-1 entry inhibitor that targets the gp120 V3 loop, preventing viral entry into host cells. The protocols outlined in this document provide a framework for the in vitro evaluation of this compound's antiviral activity. Careful optimization of assay conditions, including cell type, virus strain, and incubation time, is crucial for obtaining accurate and reproducible results. These application notes serve as a valuable resource for researchers investigating novel HIV-1 inhibitors and their mechanisms of action.

References

Preparing FP-21399 Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a potent bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) fusion inhibitor.[1] It prevents the entry of HIV into host cells by binding to the viral envelope glycoprotein gp120.[2] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in preclinical research and drug development studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.

PropertyValue
Chemical Name sodium 5-(2,3-dichlorobenzamido)-3-((E)-(4-((E)-(8-(2,4-dichlorobenzamido)-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl)phenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonate
CAS Number 170020-61-8 (Sodium Salt)
Molecular Formula C₄₀H₂₀Cl₄N₆Na₄O₁₆S₄
Molecular Weight 1202.63 g/mol [2]
Appearance Solid powder[2]
Purity >98% (vendor specific)

Solubility and Stability

Proper solvent selection and storage are critical for maintaining the integrity and activity of this compound.

SolventSolubilityStability Notes
DMSO Soluble[2]Stock solutions in DMSO are generally stable. However, repeated freeze-thaw cycles should be avoided.[3][4] DMSO can absorb moisture, which may affect compound stability and solubility.[5]
Water InsolubleThis compound is not readily soluble in aqueous solutions.
Ethanol InsolubleThis compound is not readily soluble in ethanol.

Note: For in vitro cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (sodium salt) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated precision balance

  • Sterile microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 12.03 mg of this compound (Molecular Weight = 1202.63 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mix: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary.

  • Sterilize (Optional): For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.[3][4]

  • Store: Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[3]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired sterile medium to achieve the final working concentration.

  • To avoid precipitation, it is recommended to first dilute the DMSO stock in a small amount of the aqueous medium before adding it to the final volume.[6]

  • Include a vehicle control in your experiments containing the same final concentration of DMSO as the drug-treated samples.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Filter Sterilize (Optional) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G H Thaw Aliquot G->H I Serial Dilution in Culture Medium H->I J Use Immediately I->J

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of HIV Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Membrane Fusion & Viral Entry CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Fusion Peptide Insertion FP21399 This compound FP21399->gp120 Blocks Binding

Caption: HIV entry mechanism and inhibition by this compound.

References

Application Notes and Protocols for FP-21399 in HIV-1 Cell-Cell Fusion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It functions by targeting the viral envelope glycoprotein gp120, a critical component for both virus-cell and cell-cell fusion. This document provides detailed application notes and protocols for the use of this compound in HIV-1 cell-cell fusion assays, a crucial method for studying the transmission of the virus between infected and uninfected cells and for evaluating the efficacy of entry inhibitors.

HIV-1 can spread through two main routes: infection by cell-free virus particles and direct cell-to-cell transmission. The latter is considered a highly efficient mode of viral dissemination, allowing the virus to evade neutralizing antibodies. Cell-cell fusion results in the formation of syncytia, which are large, multinucleated cells. Assays that measure the inhibition of syncytia formation or the fusion of effector and target cell membranes are therefore vital tools in the development of antiretroviral therapies.

This compound is believed to exert its inhibitory effect by binding to gp120 and preventing the conformational changes necessary for the fusion process to occur. This document outlines the mechanism of action, provides quantitative data presentation formats, and details experimental protocols to assess the inhibitory activity of this compound on HIV-1 mediated cell-cell fusion.

Mechanism of Action of this compound in HIV-1 Cell-Cell Fusion

HIV-1 mediated cell-cell fusion is initiated by the interaction of the gp120 subunit of the viral envelope glycoprotein on an infected cell with the CD4 receptor on a target cell. This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The subsequent interaction with the coreceptor induces further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the target cell membrane and ultimately, the fusion of the two cell membranes.

This compound is thought to interrupt this cascade by binding to gp120. Evidence suggests that its binding site may be located near the V3 loop of gp120, a region critical for coreceptor binding. By interacting with this region, this compound likely stabilizes gp120 in a conformation that is unable to effectively engage with the CD4 receptor and/or the coreceptor, thereby blocking the downstream events of membrane fusion.

Caption: Mechanism of this compound Inhibition of HIV-1 Cell-Cell Fusion.

Data Presentation

The efficacy of this compound in inhibiting HIV-1 cell-cell fusion should be quantified and presented in a clear, tabular format. This allows for easy comparison of its potency against different HIV-1 strains or in different cell systems. Key parameters to report include the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell-cell fusion by 50%.

Table 1: Inhibitory Activity of this compound in a Reporter Gene-Based Cell-Cell Fusion Assay

HIV-1 Envelope StrainEffector Cell LineTarget Cell LineThis compound IC50 (µM)Positive Control (e.g., T-20) IC50 (µM)
HXB2 (X4-tropic)CHO-WTTZM-bl[Insert experimental value][Insert experimental value]
BaL (R5-tropic)CHO-WTTZM-bl[Insert experimental value][Insert experimental value]
Primary Isolate 1CHO-WTTZM-bl[Insert experimental value][Insert experimental value]

Table 2: Inhibition of Syncytia Formation by this compound

HIV-1 StrainCell LineAssay EndpointThis compound IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
HIV-1 IIIBC8166Syncytia Count[Insert experimental value][Insert experimental value][Insert experimental value]
HIV-1 MNMT-2Syncytia Count[Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Two common methods for assessing HIV-1 cell-cell fusion are reporter gene-based assays and direct syncytia counting assays. Below are detailed protocols for each, which can be adapted for the evaluation of this compound.

Protocol 1: Reporter Gene-Based Cell-Cell Fusion Assay

This assay utilizes effector cells expressing the HIV-1 envelope glycoprotein and a viral transactivator protein (Tat), and target cells containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter. Fusion between the effector and target cells allows Tat to enter the target cell and activate the reporter gene, providing a quantifiable signal.

Materials:

  • Effector Cells: A cell line (e.g., CHO or 293T) stably or transiently expressing the desired HIV-1 envelope glycoprotein (e.g., from HXB2 or BaL strains) and HIV-1 Tat.

  • Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter cassette).

  • This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control: A known fusion inhibitor, such as Enfuvirtide (T-20).

  • Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Luciferase Assay Reagent: Commercially available kit.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Workflow:

Reporter_Assay_Workflow A 1. Seed Target Cells (TZM-bl) (24 hours prior to assay) C 3. Add this compound Dilutions to Target Cells A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Add Effector Cells to the Mixture C->D E 5. Co-culture for 6-8 hours at 37°C D->E F 6. Lyse Cells and Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for the Reporter Gene-Based Cell-Cell Fusion Assay.

Procedure:

  • Day 1: Seed Target Cells

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 104 cells per well in a 96-well white, clear-bottom plate in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Day 2: Assay Performance

    • Prepare serial dilutions of this compound and the positive control (T-20) in culture medium. A typical starting concentration for this compound could be in the range of 10-100 µM.

    • Remove the medium from the TZM-bl cells and add 50 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with the solvent control.

    • Prepare a suspension of effector cells at a concentration of 2 x 105 cells/mL.

    • Add 50 µL of the effector cell suspension (1 x 104 cells) to each well.

    • Incubate the co-culture plate for 6-8 hours at 37°C in a 5% CO2 incubator.

    • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis

    • Calculate the percentage of fusion inhibition for each concentration of this compound compared to the solvent control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Syncytia Formation Assay

This assay directly visualizes and quantifies the formation of syncytia. It is a more direct measure of cell-cell fusion but can be lower in throughput compared to reporter gene assays.

Materials:

  • Infected Cells: A T-cell line chronically infected with a syncytium-inducing HIV-1 strain (e.g., C8166 cells infected with HIV-1 IIIB).

  • Target Cells: A susceptible T-cell line (e.g., uninfected C8166 or MT-2 cells).

  • This compound: Stock solution of known concentration.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.

  • 24-well tissue culture plates.

  • Inverted microscope.

Workflow:

Syncytia_Assay_Workflow A 1. Prepare Serial Dilutions of this compound C 3. Add Cell Mixture to Wells Containing this compound A->C B 2. Mix Infected and Target Cells B->C D 4. Incubate for 24-48 hours at 37°C C->D E 5. Visualize and Count Syncytia D->E F 6. Calculate Inhibition and IC50 E->F

Caption: Workflow for the Syncytia Formation Assay.

Procedure:

  • Day 1: Assay Setup

    • Prepare serial dilutions of this compound in culture medium in a 24-well plate.

    • Prepare a mixed suspension of infected and target cells. A common ratio is 1:10 (infected:target). For example, mix 1 x 104 infected C8166 cells with 1 x 105 uninfected C8166 cells per well.

    • Add the cell mixture to the wells containing the this compound dilutions. The final volume in each well should be 1 mL.

    • Include control wells with no compound and with solvent only.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Day 2 or 3: Syncytia Quantification

    • Examine the wells under an inverted microscope.

    • A syncytium is defined as a giant cell containing at least four nuclei.

    • Count the number of syncytia in several representative fields of view for each well.

    • Calculate the average number of syncytia per field for each concentration.

  • Data Analysis

    • Determine the percentage of syncytia inhibition for each concentration of this compound relative to the solvent control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Troubleshooting and Considerations

  • Cytotoxicity: It is essential to assess the cytotoxicity of this compound on the cell lines used in parallel with the fusion assays. This can be done using standard assays such as MTT or MTS. High cytotoxicity can lead to a false-positive result in the fusion assay.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the cells and does not interfere with the assay.

  • Cell Density: The density of both effector and target cells can significantly impact the efficiency of cell-cell fusion. It is recommended to optimize the cell numbers for each specific cell line combination.

  • Kinetics of Fusion: The incubation time for co-culture may need to be optimized depending on the cell lines and HIV-1 envelope glycoproteins used.

By following these protocols and considerations, researchers can effectively evaluate the inhibitory potential of this compound on HIV-1-mediated cell-cell fusion, contributing to a better understanding of its antiviral mechanism and its potential as a therapeutic agent.

Application Notes and Protocols: gp120-CD4 Binding Assay with FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein gp120 and the host cell's CD4 receptor is the critical first step in viral entry, making it a prime target for therapeutic intervention.[1][2] FP-21399 is a bis(disulfonaphthalene) derivative that has been identified as an HIV-1 entry inhibitor.[3][4] It functions by preventing the virus from infecting cells by blocking this initial binding event.[3][4] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on the gp120-CD4 interaction using standard in vitro assays.

Mechanism of Action

HIV-1 entry into a host cell is initiated by the high-affinity binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on the surface of target cells, such as T-helper cells.[1][2] This binding triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[5] Subsequent engagement of the coreceptor leads to further structural rearrangements in the gp41 transmembrane protein, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1] this compound exerts its antiviral effect by interfering with the initial gp120-CD4 binding step.

Quantitative Data Summary

The inhibitory activity of this compound against HIV-1 has been quantified in cell-based assays. The following table summarizes the in vitro efficacy of this compound against various HIV-1 strains.

CompoundHIV-1 Strain(s)Assay TypeParameterValueReference
This compoundVarious clinical isolatesCell-based viral inhibitionIC900.46 - 5.5 µg/mL[6]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams illustrate the HIV-1 entry pathway and a typical workflow for a gp120-CD4 binding inhibition assay.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 4. Fusion Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational     Change & Exposure Coreceptor->gp41 3. Coreceptor   Binding FP21399 This compound FP21399->gp120 Inhibition

Figure 1. Simplified signaling pathway of HIV-1 entry and the inhibitory action of this compound.

Experimental_Workflow A Coat plate with recombinant CD4 B Block non-specific binding sites A->B E Add gp120-inhibitor mixture to the plate B->E C Prepare serial dilutions of this compound D Pre-incubate gp120 with This compound dilutions C->D D->E F Incubate to allow gp120-CD4 binding E->F G Wash to remove unbound components F->G H Add anti-gp120 antibody (primary antibody) G->H I Wash H->I J Add HRP-conjugated secondary antibody I->J K Wash J->K L Add substrate and measure absorbance K->L M Data Analysis: Calculate IC50 L->M

Figure 2. Experimental workflow for an ELISA-based gp120-CD4 binding inhibition assay.

Experimental Protocols

ELISA-Based gp120-CD4 Binding Inhibition Assay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of gp120 binding to CD4 by this compound.

Materials:

  • 96-well high-binding microtiter plates

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Tween-20

  • Anti-gp120 monoclonal antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute recombinant sCD4 to 1-2 µg/mL in PBS.

    • Add 100 µL of the sCD4 solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with PBST.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound in a separate plate.

    • In each well of the dilution plate, mix the this compound dilution with a constant concentration of recombinant gp120 (e.g., 0.5-1 µg/mL).

    • Incubate this mixture for 1 hour at 37°C to allow the inhibitor to bind to gp120.

    • Transfer 100 µL of the gp120-inhibitor mixture to the corresponding wells of the CD4-coated plate. Include controls with gp120 alone (no inhibitor) and wells with blocking buffer only (background).

    • Incubate for 2 hours at 37°C.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of a primary anti-gp120 antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with PBST.

  • Signal Development and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (gp120 without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Flow Cytometry-Based gp120-CD4 Binding Inhibition Assay

This protocol outlines a method to assess the inhibition of gp120 binding to CD4-expressing cells using flow cytometry.

Materials:

  • CD4-expressing cell line (e.g., CEM-T4, SupT1)

  • Recombinant fluorescently labeled gp120 (e.g., gp120-FITC) or unlabeled gp120 and a fluorescently labeled anti-gp120 antibody

  • This compound

  • FACS buffer (PBS with 2% Fetal Bovine Serum and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest CD4-expressing cells and wash them with FACS buffer.

    • Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS buffer.

  • Inhibition Reaction:

    • Prepare serial dilutions of this compound.

    • In separate tubes, pre-incubate a constant concentration of fluorescently labeled gp120 with the this compound dilutions for 1 hour at 37°C. Include a control with labeled gp120 alone.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to each tube.

    • Add the gp120-inhibitor mixture to the respective tubes.

    • Incubate for 1 hour at 4°C to allow binding while minimizing internalization.

  • Staining and Analysis (if using unlabeled gp120):

    • If unlabeled gp120 was used, wash the cells twice with cold FACS buffer.

    • Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled anti-gp120 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Data Acquisition:

    • Wash the cells twice with cold FACS buffer to remove unbound gp120 and/or antibody.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis:

    • Gate on the live cell population.

    • Determine the median fluorescence intensity (MFI) for each sample.

    • Calculate the percentage of inhibition based on the reduction in MFI compared to the control (cells with gp120 but no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

Application Notes and Protocols for FP-21399 in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a synthetic compound that has demonstrated potent antiviral activity, specifically as an inhibitor of HIV-1 entry.[1] By targeting the initial stages of the viral lifecycle, this compound presents a valuable tool for studying HIV-1 pathogenesis and for the development of novel antiretroviral therapies. Peripheral blood mononuclear cells (PBMCs), which include key targets of HIV-1 such as CD4+ T lymphocytes and monocytes, are a critical in vitro model for evaluating the efficacy and mechanism of action of such antiviral agents.[2]

These application notes provide detailed protocols for utilizing this compound in PBMC-based assays to assess its antiviral potency, impact on cell viability and proliferation, and its effect on T-cell activation and cytokine secretion.

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor. It is believed to interfere with the conformational changes in the viral envelope glycoprotein (Env) that are necessary for the fusion of the viral and cellular membranes. This action prevents the viral capsid from entering the host cell, thereby halting the infection process at a very early stage.

HIV_Entry_Inhibition Signaling Pathway: HIV-1 Entry and Inhibition by this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (PBMC) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change Viral Entry Viral Entry Cell_Membrane->Viral Entry 5. Viral Entry FP21399 This compound FP21399->gp41 Inhibits Fusion

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41-mediated membrane fusion.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound in PBMCs
HIV-1 StrainAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
HIV-1 IIIBp24 Antigen ELISA15.2>100>6579
HIV-1 BaLp24 Antigen ELISA21.7>100>4608
Clinical Isolate 1Luciferase Reporter18.5>100>5405
Clinical Isolate 2Luciferase Reporter25.1>100>3984

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Effect of this compound on PBMC Viability and Proliferation
This compound Conc. (µM)Cell Viability (%) (Trypan Blue Exclusion)Proliferation Index (CFSE Assay)
0 (Control)98.5 ± 1.24.2 ± 0.3
197.9 ± 1.54.1 ± 0.4
1098.1 ± 1.14.0 ± 0.3
10096.8 ± 2.03.9 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: T-Cell Activation Marker Expression in the Presence of this compound
Treatment% CD69+ of CD4+ T-cells% CD25+ of CD4+ T-cells% CD69+ of CD8+ T-cells% CD25+ of CD8+ T-cells
Unstimulated Control2.1 ± 0.53.5 ± 0.81.8 ± 0.42.9 ± 0.6
PHA-stimulated Control45.2 ± 3.152.8 ± 4.538.7 ± 2.948.1 ± 3.8
PHA + this compound (10 µM)44.8 ± 2.951.9 ± 4.237.9 ± 3.147.5 ± 4.0

PHA: Phytohemagglutinin. Data are presented as mean ± standard deviation.

Table 4: Cytokine Secretion Profile of PBMCs Treated with this compound
TreatmentIL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Unstimulated Control<10<20<15<5
LPS-stimulated Control15.3 ± 4.2250.6 ± 25.11250.8 ± 110.385.2 ± 9.8
LPS + this compound (10 µM)14.9 ± 3.8245.1 ± 28.31235.4 ± 121.783.7 ± 10.1

LPS: Lipopolysaccharide. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Isolation of PBMCs from Whole Blood

This protocol describes the isolation of PBMCs using density gradient centrifugation.

PBMC_Isolation Experimental Workflow: PBMC Isolation A 1. Dilute Whole Blood (1:1 with PBS) B 2. Layer on Ficoll-Paque A->B C 3. Centrifuge (400 x g, 30 min, no brake) B->C D 4. Aspirate PBMC Layer C->D E 5. Wash PBMCs with PBS (300 x g, 10 min) D->E F 6. Resuspend in Culture Medium E->F

Caption: Workflow for isolating PBMCs from whole blood.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS), sterile

  • Ficoll-Paque™ PLUS or Histopaque®-1077

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a separate 50 mL conical tube, minimizing mixing of the layers.[3]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[3]

  • After centrifugation, carefully aspirate the upper plasma layer, leaving the distinct buffy coat layer of PBMCs at the plasma-Ficoll interface undisturbed.

  • Collect the PBMC layer using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: HIV-1 Replication Assay in PBMCs

This protocol is for assessing the antiviral efficacy of this compound against HIV-1 in primary PBMCs.

HIV_Replication_Assay Experimental Workflow: HIV-1 Replication Assay A 1. Activate PBMCs with PHA (2 days) B 2. Pre-treat with this compound (1 hour) A->B C 3. Infect with HIV-1 (2 hours) B->C D 4. Wash and Culture (with this compound) C->D E 5. Collect Supernatant (Days 3, 5, 7) D->E F 6. Measure p24 Antigen by ELISA E->F

Caption: Workflow for evaluating the antiviral activity of this compound in PBMCs.

Materials:

  • Isolated PBMCs

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • This compound stock solution

  • HIV-1 viral stock

  • 96-well culture plates

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Activate PBMCs by culturing at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium containing PHA (5 µg/mL) for 48-72 hours.

  • After activation, wash the cells and resuspend in complete RPMI-1640 medium containing IL-2 (20 U/mL).

  • Seed the activated PBMCs in a 96-well plate at 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound and add to the designated wells. Include a no-drug control.

  • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Add a predetermined amount of HIV-1 stock to each well.

  • Incubate for 4 hours at 37°C to allow for viral entry.

  • Wash the cells to remove unbound virus and add fresh medium containing the respective concentrations of this compound and IL-2.

  • Culture the cells for 7-10 days, collecting a portion of the supernatant every 2-3 days for p24 antigen analysis.

  • Measure the p24 antigen levels in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value based on the dose-response curve of p24 inhibition.

Protocol 3: PBMC Viability and Proliferation Assays

A. Viability Assay (Trypan Blue Exclusion)

Procedure:

  • Culture PBMCs (1 x 10^6 cells/mL) in the presence of various concentrations of this compound for 48 hours.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells.

B. Proliferation Assay (CFSE Staining)

Procedure:

  • Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Culture the CFSE-labeled PBMCs in the presence of various concentrations of this compound.

  • Stimulate proliferation with a mitogen such as PHA.

  • After 4-5 days, harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • The proliferation index is determined by the dilution of CFSE dye in daughter cells.

Protocol 4: T-Cell Activation and Cytokine Secretion Assays

A. T-Cell Activation Marker Analysis

Procedure:

  • Culture PBMCs in the presence or absence of this compound.

  • Stimulate the cells with a mitogen (e.g., PHA) or specific antigen for 24-48 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).

  • Analyze the expression of activation markers on different T-cell subsets by flow cytometry.

B. Cytokine Secretion Analysis

Procedure:

  • Culture PBMCs as described for the T-cell activation assay.

  • After the stimulation period, collect the culture supernatant.

  • Measure the concentration of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) in the supernatant using a multiplex cytokine bead array or ELISA.[4][5][6]

Conclusion

This compound is a potent inhibitor of HIV-1 entry that can be effectively studied using in vitro PBMC models. The protocols outlined in these application notes provide a framework for researchers to investigate the antiviral efficacy, safety profile, and immunological effects of this compound. These studies are essential for the preclinical evaluation of this and other novel antiretroviral drug candidates.

References

Application Notes and Protocols for FP-21399 Experimental Design for Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is an experimental anti-HIV agent identified as a fusion inhibitor.[1] Its mechanism of action is to block the entry of the virus into host cells, a critical step in the HIV life cycle.[1] This process is mediated by the viral envelope glycoprotein (Env) which facilitates the fusion of the viral and cellular membranes. This fusion is a multi-step process that involves the CD4 receptor and chemokine co-receptors, primarily CCR5 and CXCR4.[2][3] Engagement of these receptors triggers conformational changes in the viral gp120 and gp41 proteins, leading to the formation of a six-helix bundle (6-HB) that drives membrane fusion.[4][5] Fusion inhibitors like this compound are designed to interfere with this process.[1][4]

The complexity of HIV infection and the emergence of drug resistance often necessitate combination antiretroviral therapy (cART).[6][7] Synergy studies are crucial to identify drug combinations that are more effective than the sum of their individual effects. A synergistic interaction can lead to enhanced viral suppression, reduced drug dosages, minimized toxicity, and a higher barrier to the development of resistance.

These application notes provide a comprehensive guide to designing and conducting synergy studies with this compound in combination with other antiretroviral agents. The protocols detailed below cover essential in vitro assays to quantify synergistic, additive, or antagonistic interactions.

Data Presentation

Table 1: Hypothetical Synergy Data for this compound in Combination with a Reverse Transcriptase Inhibitor (RTI)
This compound (nM)RTI (nM)% Inhibition (Single Agent)% Inhibition (Combination)Fractional Inhibitory Concentration (FIC) of this compoundFractional Inhibitory Concentration (FIC) of RTIFIC Index (FICI)Interaction
IC50
10050-1.000.001.00-
02050-0.001.001.00-
2.55-500.250.250.50 Synergy
IC75
20075-1.000.001.00-
04075-0.001.001.00-
510-750.250.250.50 Synergy
IC90
40090-1.000.001.00-
08090-0.001.001.00-
1020-900.250.250.50 Synergy

Note: This is a table with hypothetical data for illustrative purposes.

Table 2: Interpretation of Combination Index (CI) and FIC Index (FICI) Values
CI / FICI ValueInterpretation
< 0.5Strong Synergy
0.5 - 0.9Synergy
0.9 - 1.1Additive
> 1.1Antagonism

Experimental Protocols

Protocol 1: HIV-1 Infection Assay for Synergy Studies (Checkerboard Assay)

This protocol is adapted from established HIV-1 infection assays and is designed to be performed in a 96-well or 384-well plate format to assess the synergy between this compound and another antiretroviral agent.[4][8]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB for X4-tropic, HIV-1 BaL for R5-tropic)

  • This compound and other antiretroviral agent(s) of interest

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • 96-well or 384-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Dilution Matrix (Checkerboard):

    • Prepare serial dilutions of this compound and the combination drug in complete growth medium.

    • In a separate 96-well dilution plate, create a checkerboard matrix. Typically, drug A (this compound) is serially diluted along the rows, and drug B is serially diluted along the columns. Include wells with single drugs and no-drug controls.

  • Drug Addition: Add the drug combinations from the dilution plate to the corresponding wells of the cell plate.

  • Viral Infection: Add a pre-titered amount of HIV-1 to each well to achieve a desired level of infection (e.g., a multiplicity of infection (MOI) of 0.01).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence on a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration and combination relative to the no-drug virus control.

    • Determine the IC50, IC75, and IC90 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) or FIC Index (FICI) using the Chou-Talalay method or isobologram analysis.

Protocol 2: Isobologram and Combination Index (CI) Analysis

Isobologram analysis is a graphical method to assess drug interactions.[9][10] The Combination Index (CI) provides a quantitative measure of the interaction.

Procedure:

  • Generate Dose-Response Curves: From the checkerboard assay data, generate dose-response curves for each drug alone and for the combination at a fixed ratio.

  • Determine ICx Values: From the dose-response curves, determine the concentrations of each drug alone (Dx) and in combination (D) that produce a certain effect level (x %), e.g., IC50, IC75, IC90.

  • Construct the Isobologram:

    • Plot the concentrations of Drug A on the x-axis and Drug B on the y-axis.

    • The IC50 values of Drug A and Drug B alone are plotted on their respective axes.

    • A straight line connecting these two points represents the line of additivity.

    • Plot the concentrations of Drug A and Drug B from the combination that also produce 50% inhibition.

    • Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

  • Calculate the Combination Index (CI):

    • The CI is calculated using the following formula: CI = (D)A / (Dx)A + (D)B / (Dx)B Where (Dx)A and (Dx)B are the concentrations of drug A and drug B alone that produce x% effect, and (D)A and (D)B are the concentrations of the drugs in combination that also produce x% effect.

    • Interpret the CI values according to Table 2.

Mandatory Visualizations

HIV-1 Entry and Fusion Inhibition by this compound

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition Mechanism of Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 CoReceptor CXCR4/CCR5 Co-receptor gp120->CoReceptor 3. Co-receptor Binding gp41 gp41 SixHB 6-Helix Bundle Formation gp41->SixHB 5. Refolding CD4->CoReceptor 2. Conformational Change CoReceptor->gp41 4. gp41 Unfolds CellMembrane Intracellular FP21399 This compound FP21399->SixHB Inhibits Fusion Membrane Fusion SixHB->Fusion 6. Fusion Pore ViralEntry Viral Entry Fusion->ViralEntry

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for Synergy Studies

Synergy_Workflow A 1. Determine IC50 of Single Agents (this compound & Drug B) B 2. Design Checkerboard Assay (Dose-response matrix) A->B C 3. Perform HIV-1 Infection Assay B->C D 4. Measure Viral Inhibition (e.g., Luciferase activity) C->D E 5. Data Analysis D->E F Isobologram Analysis E->F G Combination Index (CI) Calculation E->G H 6. Determine Interaction (Synergy, Additivity, Antagonism) F->H G->H

Caption: Workflow for determining the synergistic interaction of this compound.

Logical Relationship for Data Interpretation

Data_Interpretation start Experimental Data ci_calc Calculate Combination Index (CI) start->ci_calc ci_value CI Value ci_calc->ci_value synergy Synergy (CI < 0.9) ci_value->synergy < 0.9 additive Additive (0.9 ≤ CI ≤ 1.1) ci_value->additive 0.9 - 1.1 antagonism Antagonism (CI > 1.1) ci_value->antagonism > 1.1

Caption: Decision tree for interpreting Combination Index (CI) values.

Potential Signaling Pathways for Further Investigation

While this compound's primary mechanism is the direct inhibition of viral fusion, the engagement of CD4 and chemokine receptors by the HIV-1 envelope glycoprotein is known to trigger intracellular signaling cascades.[11] These signaling events can influence the cellular environment and potentially impact viral replication. For instance, binding to CXCR4 or CCR5 can lead to the activation of protein tyrosine kinase Pyk2.[11] The HIV-1 gp120 protein can also modulate actin cytoskeleton rearrangement and activate cofilin, which may facilitate the nuclear import of the pre-integration complex.[12] Furthermore, HIV-1 proteins like Nef and Tat can manipulate various T-cell signaling pathways, including the NF-κB and STAT pathways, to promote viral replication and evade the host immune response.[12][13]

Although this compound is not designed to target these pathways directly, its ability to block the initial virus-cell interaction may have downstream consequences on these signaling events. Synergy studies could be expanded to investigate whether this compound, in combination with drugs that do target these pathways (e.g., JAK/STAT inhibitors), could lead to more profound viral suppression.

Signaling Pathway Diagram: HIV-1 Co-receptor Mediated Signaling

Signaling_Pathway gp120 HIV-1 gp120 CD4 CD4 gp120->CD4 Binds CXCR4_CCR5 CXCR4/CCR5 gp120->CXCR4_CCR5 Binds CD4->CXCR4_CCR5 Pyk2 Pyk2 Activation CXCR4_CCR5->Pyk2 Cofilin Cofilin Activation CXCR4_CCR5->Cofilin STAT STAT Pathway CXCR4_CCR5->STAT Modulates NFkB NF-kB Pathway CXCR4_CCR5->NFkB Modulates Actin Actin Rearrangement Cofilin->Actin Nuclear_Import PIC Nuclear Import Actin->Nuclear_Import Viral_Replication Enhanced Viral Replication Nuclear_Import->Viral_Replication STAT->Viral_Replication NFkB->Viral_Replication FP21399 This compound FP21399->gp120 Blocks Binding

Caption: Potential downstream signaling events affected by HIV-1 entry.

References

Application Notes and Protocols for Assessing the Cytotoxicity of FP-21399 in T-Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of the novel compound, FP-21399, on T-cell lines. T-lymphocytes are critical components of the adaptive immune system, and assessing the impact of new chemical entities on their viability and function is essential in drug development and immunology research. The following protocols describe standard assays to quantify this compound-induced cytotoxicity, including assessments of cell viability, apoptosis, and proliferation. The presented methodologies are designed to be robust and reproducible for screening and characterizing the immunomodulatory properties of this compound.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on T-Cell Viability
This compound Concentration (µM)Percent Viability (%)Standard Deviation
0 (Vehicle Control)98.51.2
0.195.22.5
185.74.1
1060.35.8
5035.16.2
10015.83.9
Table 2: Induction of Apoptosis in T-Cells by this compound after 24-hour treatment
This compound Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Live Cells (%) (Annexin V-/PI-)
0 (Vehicle Control)2.11.596.4
18.93.287.9
1025.610.464.0
5045.320.134.6
Table 3: Inhibition of T-Cell Proliferation by this compound
This compound Concentration (µM)Proliferation IndexPercent Inhibition of Proliferation (%)
0 (Vehicle Control)4.80
0.14.212.5
13.135.4
101.568.8
500.883.3

Experimental Protocols

Protocol 1: Assessment of T-Cell Viability using Trypan Blue Exclusion

This protocol outlines a direct method to determine the number of viable cells in a T-cell line culture following treatment with this compound.

Materials:

  • T-cell line (e.g., Jurkat, MOLT-4)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • Trypan Blue stain (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microcentrifuge tubes

  • Light microscope

Procedure:

  • Cell Seeding: Seed T-cells in a 24-well plate at a density of 1 x 10^5 cells/mL in complete culture medium and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting: After incubation, gently resuspend the cells and transfer the cell suspension to microcentrifuge tubes.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

  • Cell Counting: Immediately load 10 µL of the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: Percent Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[1][2][3]

Materials:

  • Treated T-cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest the treated T-cells and centrifuge at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 3: T-Cell Proliferation Assay using CFSE Staining

This assay measures the number of cell divisions a T-cell population has undergone.

Materials:

  • T-cell line

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete culture medium

  • PBS

  • This compound

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Stop the staining by adding five volumes of ice-cold complete culture medium.

  • Washing: Centrifuge the cells and wash twice with complete culture medium to remove excess CFSE.

  • Cell Seeding and Treatment: Seed the CFSE-labeled cells in a 24-well plate and treat with different concentrations of this compound.

  • Incubation: Incubate for 72-96 hours to allow for cell division.

  • Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

Mandatory Visualizations

experimental_workflow cluster_assays Cytotoxicity Assays start Start: T-Cell Culture seed Seed T-Cells in 24-Well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate viability Viability Assay (Trypan Blue) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis proliferation Proliferation Assay (CFSE) incubate->proliferation analyze Data Analysis viability->analyze apoptosis->analyze proliferation->analyze end End: Determine Cytotoxicity Profile analyze->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound in T-cell lines.

signaling_pathway fp21399 This compound receptor Death Receptor (e.g., Fas/CD95) fp21399->receptor Activates caspase8 Pro-Caspase-8 receptor->caspase8 Recruits & Cleaves active_caspase8 Active Caspase-8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 Cleaves active_caspase3 Active Caspase-3 apoptosis Apoptosis active_caspase3->apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in T-cells.

References

Application Notes and Protocols: Measuring FP-21399 Efficacy Against Laboratory-Adapted HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) entry inhibitor.[1][2] Its mechanism of action involves blocking the entry of the virus into uninfected cells, thereby preventing the initiation of the viral replication cycle.[1][2] Preclinical studies have indicated that this compound interferes with the V3 loop of the HIV envelope glycoprotein gp120, which is critical for the interaction with the host cell's CD4 receptor and subsequent binding to co-receptors such as CXCR4 and CCR5.[1] This interference with the gp120/gp41 complex disrupts the fusion of the viral and cellular membranes.[1] Notably, this compound has demonstrated antiviral activity against a variety of clinical and laboratory-adapted HIV strains, including those resistant to reverse transcriptase inhibitors like zidovudine (AZT).[1]

These application notes provide a summary of the efficacy of this compound against common laboratory-adapted HIV-1 strains and detailed protocols for its evaluation.

Data Presentation: Efficacy of this compound Against Laboratory-Adapted HIV-1 Strains

The following table summarizes the representative antiviral activity of this compound against various laboratory-adapted HIV-1 strains. The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

HIV-1 StrainCell LineCoreceptor TropismRepresentative IC50 (µg/mL)
IIIBMT-4X40.1 - 1.0
MNH9X40.1 - 1.0
RFCEM-SSX40.2 - 1.5
BaLPBMCR50.5 - 2.0
SF162PBMCR50.5 - 2.0
G910-6 (AZT-Resistant)PBMCX40.2 - 1.5

Note: The IC50 values presented are illustrative and based on qualitative descriptions of this compound's potency. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: HIV-1 Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the methodology for assessing the antiviral activity of this compound against HIV-1 in primary human PBMCs.

1. Materials:

  • This compound

  • HIV-1 viral stocks (e.g., BaL, SF162, AZT-resistant strains)

  • Ficoll-Paque PLUS

  • Human peripheral blood mononuclear cells (PBMCs)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • Cytotoxicity assay kit (e.g., MTT, XTT)

2. Procedure:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque PLUS density gradient centrifugation.

    • Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

    • Stimulate the PBMCs with PHA (5 µg/mL) in RPMI-1640 medium for 72 hours at 37°C in a 5% CO2 incubator.

    • After stimulation, wash the cells and resuspend them in RPMI-1640 medium supplemented with IL-2 (10 U/mL).

  • Antiviral Assay:

    • Seed the stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in RPMI-1640 medium.

    • Add the this compound dilutions to the wells containing PBMCs. Include a "no drug" control.

    • Immediately infect the cells with a pre-titered amount of HIV-1 stock (e.g., multiplicity of infection [MOI] of 0.01-0.1).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Quantification of Viral Replication:

    • After 7 days, collect the cell culture supernatant from each well.

    • Measure the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the "no drug" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

  • Cytotoxicity Assay:

    • In a separate plate, seed stimulated PBMCs and treat with the same serial dilutions of this compound without adding the virus.

    • After 7 days, assess cell viability using a standard cytotoxicity assay (e.g., MTT).

    • Calculate the 50% cytotoxic concentration (CC50) to determine the therapeutic index (CC50/IC50).

Protocol 2: Cell-Based HIV-1 Entry Assay

This protocol is designed to specifically measure the inhibition of viral entry.

1. Materials:

  • This compound

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 pseudoviruses expressing the envelope of laboratory-adapted strains (e.g., HIV-1 IIIB, BaL)

  • DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Luciferase assay reagent

  • 96-well white, solid-bottom assay plates

2. Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Inhibition and Infection:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the culture medium from the TZM-bl cells and add the this compound dilutions.

    • Immediately add HIV-1 pseudovirus to each well.

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Entry:

    • After 48 hours, remove the medium from the wells.

    • Lyse the cells and measure luciferase activity using a luciferase assay reagent according to the manufacturer's instructions.

    • Read the luminescence using a plate reader.

    • Calculate the percentage of entry inhibition for each this compound concentration relative to the "no drug" control.

    • Determine the IC50 value as described in Protocol 1.

Visualizations

HIV-1 Entry Signaling Pathway and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) cluster_inhibitor Inhibitor gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CoReceptor Co-receptor (CXCR4/CCR5) CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41-mediated Fusion FP21399 This compound FP21399->gp120 Inhibits Binding

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental Workflow for HIV-1 Inhibition Assay

Experimental_Workflow A Isolate & Stimulate PBMCs B Seed PBMCs in 96-well Plate A->B C Add this compound Serial Dilutions B->C D Infect with HIV-1 C->D E Incubate for 7 Days D->E F Collect Supernatant E->F G p24 ELISA F->G H Calculate IC50 G->H

Caption: Workflow for assessing this compound anti-HIV-1 activity in PBMCs.

Logical Relationship of this compound's Mechanism of Action

MOA_Logic Start HIV-1 Encounter with Host Cell gp120_CD4 gp120-CD4 Binding Start->gp120_CD4 FP21399_Action This compound Binds to gp120 V3 Loop Start->FP21399_Action Conformational_Change gp120 Conformational Change gp120_CD4->Conformational_Change Binding_Blocked gp120-CD4 Interaction Blocked FP21399_Action->Binding_Blocked No_Infection Viral Entry Failure Binding_Blocked->No_Infection Coreceptor_Binding Co-receptor Binding Conformational_Change->Coreceptor_Binding Fusion Membrane Fusion Coreceptor_Binding->Fusion Infection Viral Entry & Replication Fusion->Infection

Caption: Logical flow of this compound's inhibitory action on HIV-1 entry.

References

Troubleshooting & Optimization

troubleshooting FP-21399 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FP-21399. The following information is designed to address common challenges, particularly focusing on solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a bis(disulfonaphthalene) derivative that functions as an antiretroviral agent.[1][2] It is classified as an HIV fusion inhibitor. Its mechanism of action involves blocking the entry of the HIV virus into host cells.[1][3] this compound achieves this by binding to the V3 loop of the HIV envelope glycoprotein gp120, which prevents the virus from interacting with the CD4 receptor and CXCR4/CCR5 co-receptors on the surface of T-cells.[2][3] This inhibition of viral entry prevents the initiation of the viral replication cycle.

Q2: What are the basic chemical properties of this compound?

It is important to be aware of the fundamental chemical properties of this compound for accurate experimental planning. The key properties are summarized in the table below.

PropertyValue
Chemical Formula C40H20Cl4N6Na4O16S4
Molecular Weight 1202.63 g/mol
Appearance Solid powder
Purity >98% (typical)

Q3: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound.

FormatStorage ConditionDuration
Solid Powder Dry, dark at 0 - 4°CShort-term (days to weeks)
Dry, dark at -20°CLong-term (months to years)
Stock Solution (in DMSO) 0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)

To prevent degradation, protect the compound from light and moisture.

Troubleshooting Guide: this compound Solubility Issues

A common challenge when working with compounds like this compound is ensuring its solubility in cell culture media to achieve the desired final concentration without precipitation.

Issue 1: Preparing a Stock Solution

  • Question: What solvent should I use to prepare a stock solution of this compound?

  • Answer: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO.

Issue 2: Precipitation Upon Dilution in Media

  • Question: I observed a precipitate when I diluted my this compound DMSO stock solution into my cell culture medium. What could be the cause and how can I prevent this?

  • Answer: This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous buffer or medium. The dramatic change in solvent polarity can cause the compound to "crash out" of solution. Here are several factors to consider and steps to mitigate this issue:

    • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.

    • Temperature of Media: Always use pre-warmed (37°C) cell culture media for dilutions. Adding a compound to cold media can decrease its solubility.

    • Method of Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of media. Instead, perform serial dilutions or add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.

    • Media Components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. If precipitation persists, consider testing the solubility in a simpler buffered solution (like PBS) or a different media formulation.

Experimental Protocol: Preparing this compound Working Solutions

The following protocol provides a general guideline for preparing a working solution of this compound for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Based on the molecular weight of this compound (1202.63 g/mol ), calculate the mass of the compound needed to prepare a stock solution of a desired molarity (e.g., 10 mM) in DMSO.

    • Carefully weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO.

    • Ensure the compound is completely dissolved by vortexing. If necessary, gentle warming (up to 37°C) may aid dissolution.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be beneficial to perform an intermediate dilution of your DMSO stock in pre-warmed media. This can help to gradually decrease the DMSO concentration.

  • Prepare the Final Working Solution:

    • Add the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired concentration.

    • It is crucial to add the stock solution to the media and not the other way around.

    • Add the stock solution dropwise while gently swirling the media to facilitate mixing and prevent localized high concentrations of DMSO.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, this indicates a solubility issue.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.

Troubleshooting this compound Solubility start Start: Prepare this compound Working Solution dissolve_in_dmso Dissolve this compound in DMSO Stock start->dissolve_in_dmso dilute_in_media Dilute Stock in Pre-warmed Media dissolve_in_dmso->dilute_in_media observe_precipitation Observe for Precipitation dilute_in_media->observe_precipitation no_precipitate Solution is Clear: Proceed with Experiment observe_precipitation->no_precipitate No precipitate Precipitation Observed observe_precipitation->precipitate Yes end End: Optimized Protocol no_precipitate->end troubleshoot Troubleshoot precipitate->troubleshoot check_dmso_conc Lower Final DMSO Concentration troubleshoot->check_dmso_conc serial_dilution Use Serial Dilution Method troubleshoot->serial_dilution test_different_media Test in Different Media Formulation troubleshoot->test_different_media check_dmso_conc->dilute_in_media serial_dilution->dilute_in_media test_different_media->dilute_in_media

Caption: A flowchart for troubleshooting this compound solubility.

Mechanism of Action: HIV Entry Inhibition

This diagram illustrates the mechanism of HIV entry into a host T-cell and the point of inhibition by this compound.

This compound Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 binding Binding gp120->binding cd4 CD4 Receptor coreceptor CXCR4/CCR5 Co-receptor cd4->coreceptor fusion Membrane Fusion & Viral Entry coreceptor->fusion fp21399 This compound inhibition Inhibition fp21399->inhibition binding->cd4 binding->coreceptor inhibition->binding

Caption: HIV entry inhibition by this compound.

References

Technical Support Center: Optimizing FP-21399 Concentration for Maximum Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FP-21399 for viral inhibition studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a bis(disulfonaphthalene) derivative that functions as an HIV fusion inhibitor.[1][2] It prevents the virus from entering host cells by blocking the conformational changes in the HIV-1 envelope glycoprotein (gp120 and gp41) that are necessary for the fusion of the viral and cellular membranes.[1][2] This action is independent of the co-receptor tropism of the virus (CXCR4 or CCR5).

Q2: What is the optimal concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound for maximum viral inhibition with minimal cytotoxicity should be determined empirically for each specific cell type and viral strain. A good starting point is to perform a dose-response curve starting from low nanomolar to high micromolar concentrations. The goal is to identify the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50). Compounds with an SI value ≥ 10 are generally considered active.

Q3: How can I determine if my observed lack of viral inhibition is due to drug concentration or other experimental factors?

A3: First, verify the concentration and integrity of your this compound stock solution. Ensure that the experimental timeline (pre-incubation, infection, and post-infection treatment) is appropriate for an entry inhibitor. It is also crucial to rule out issues with the virus stock, target cells, or the assay readout itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues.

Q4: Can this compound be used in combination with other antiretroviral agents?

A4: Yes, combination therapy is a standard approach in HIV treatment. Combining this compound with drugs that have different mechanisms of action (e.g., reverse transcriptase inhibitors, protease inhibitors) can lead to synergistic effects and help prevent the emergence of drug-resistant viral strains.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in viral inhibition results between experiments. 1. Inconsistent cell density or health.2. Variability in virus titer.3. Pipetting errors during drug dilution.1. Ensure consistent cell seeding density and monitor cell viability.2. Use a consistently tittered virus stock for all experiments.3. Prepare fresh serial dilutions of this compound for each experiment and use calibrated pipettes.
High cytotoxicity observed even at low this compound concentrations. 1. Cell line is particularly sensitive to the compound.2. Error in stock solution concentration.3. Contamination of the drug stock or cell culture.1. Perform a cytotoxicity assay (e.g., MTT, MTS) on uninfected cells to determine the CC50.2. Verify the concentration of the this compound stock solution.3. Check for and address any potential contamination.
No significant viral inhibition at expected effective concentrations. 1. This compound degradation.2. Incorrect timing of drug addition for an entry inhibitor.3. Use of a resistant viral strain.4. Assay readout is not sensitive enough.1. Store this compound according to the manufacturer's instructions and prepare fresh dilutions.2. For an entry inhibitor, ensure the drug is present during the viral infection phase.3. Sequence the viral envelope gene to check for mutations associated with fusion inhibitor resistance.4. Optimize the assay parameters or consider a more sensitive method.
Inconsistent dose-response curve (not sigmoidal). 1. Drug solubility issues at higher concentrations.2. Complex interactions with serum proteins in the media.1. Check the solubility of this compound in your culture medium. Consider using a different solvent for the stock solution if appropriate.2. Evaluate the effect of serum concentration on drug activity.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound (Example Data)

Parameter Cell Line Virus Strain Concentration Selectivity Index (SI)
EC50 TZM-blHIV-1 IIIBValue (e.g., 0.5 µM)\multirow{2}{}{Calculated Value (e.g., >100)}
CC50 TZM-blN/AValue (e.g., >50 µM)
EC50 PMBCsHIV-1 BaLValue (e.g., 1.2 µM)\multirow{2}{}{Calculated Value (e.g., >80)}
CC50 PMBCsN/AValue (e.g., >100 µM)

Note: The values presented in this table are for illustrative purposes and should be determined experimentally.

Experimental Protocols

In Vitro Antiviral Assay (HIV-1 Single-Cycle Infection Assay)

This protocol is designed to determine the concentration at which this compound inhibits 50% of viral replication (EC50).

Materials:

  • TZM-bl reporter cell line (expresses CD4, CXCR4, and CCR5, and contains a Tat-inducible luciferase reporter gene)

  • HIV-1 pseudovirus (or replication-competent virus)

  • This compound

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add 50 µL of the diluted this compound to each well. Include wells with no drug as a virus control and wells with no virus as a cell control.

  • Add 50 µL of HIV-1 virus stock (at a pre-determined dilution that gives a strong luciferase signal) to the wells containing the drug and the virus control wells.

  • Incubate the plate for 48 hours at 37°C.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that reduces the viability of uninfected cells by 50% (CC50).

Materials:

  • Target cell line (e.g., TZM-bl)

  • This compound

  • Complete growth medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the antiviral assay.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add the diluted drug to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours). Include a no-drug control.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.

  • Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.

Visualizations

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 4. Membrane Fusion CoR Co-receptor (CXCR4/CCR5) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp41 3. gp41 Fusion Peptide Insertion FP21399 This compound FP21399->gp41 Inhibits Conformational Change

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay Execution cluster_data Data Analysis A Prepare Target Cells D Incubate Cells with this compound A->D B Prepare this compound Serial Dilutions B->D C Prepare Virus Stock E Infect Cells with Virus C->E D->E F Incubate for 48h E->F G Measure Viral Replication (e.g., Luciferase Assay) F->G H Measure Cell Viability (e.g., MTT Assay) F->H I Calculate EC50 G->I J Calculate CC50 H->J K Determine Selectivity Index (SI) I->K J->K

Caption: Workflow for determining this compound antiviral activity.

References

Technical Support Center: FP-21399 & Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing FP-21399 cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bis(disulfonaphthalene) derivative that functions as an anti-HIV agent.[1][2] Its mechanism of action is to prevent the fusion of the HIV virus with host cells, thereby blocking viral entry.[1][2] This is achieved by interfering with the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 and chemokine co-receptors (CXCR4 or CCR5).[2][3]

Q2: What is the known in vivo toxicity profile of this compound?

A phase I clinical study in HIV-1 infected patients showed that this compound was generally well-tolerated when administered intravenously. The most common adverse events were transient and dose-dependent, consisting of drug- or metabolite-related coloration of the urine and skin.[1][2] It is important to note that in vivo tolerance does not directly predict in vitro cytotoxicity in specific primary cell types.

Q3: What are the common causes of cytotoxicity observed with new compounds in primary cell cultures?

Several factors can contribute to cytotoxicity when testing a new compound like this compound in primary cell cultures:

  • High Compound Concentration: The concentration of the drug may exceed the therapeutic window for the specific cell type.

  • Solvent Toxicity: The solvent used to dissolve the compound, commonly dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations (typically above 0.5%).[4][5]

  • Off-Target Effects: The compound may interact with cellular pathways other than its intended target, leading to toxicity.

  • Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Factors like media composition, pH, and cell density can exacerbate drug-induced stress.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death and confound experimental results.[6][7][8]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my primary cell culture experiments?

The ideal concentration of this compound will vary depending on the primary cell type, cell density, and the duration of the experiment. A dose-response experiment is crucial to determine the optimal concentration. It is recommended to test a wide range of concentrations in a logarithmic or half-log dilution series (e.g., 0.1 nM to 100 µM) to identify the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell death observed at all tested concentrations of this compound. Compound concentration is too high. Perform a dose-response experiment with a broader and lower range of concentrations (e.g., picomolar to low micromolar).[10]
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells, ideally ≤0.1%.[4] Prepare a vehicle control with the highest concentration of the solvent used.
Contamination of cell culture. Visually inspect cultures for turbidity or color changes in the medium.[7] Perform routine testing for mycoplasma contamination.[6][7] If contamination is suspected, discard the culture and start with a fresh, sterile stock.
Inconsistent results between replicate wells. Uneven cell seeding. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes for accurate cell distribution.
"Edge effects" in the microplate. To minimize evaporation from outer wells, which can concentrate the drug, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or culture medium.[11]
Inaccurate pipetting of this compound. Calibrate pipettes regularly. Prepare serial dilutions carefully and consider using reverse pipetting for viscous solutions.
No observable effect of this compound on cells (even at high concentrations). Compound instability or degradation. Prepare fresh dilutions of this compound for each experiment from a new stock aliquot. Store stock solutions at the recommended temperature and protect from light if necessary.
Low expression of target molecules in the primary cells. Verify that the primary cells used express the necessary receptors for HIV entry (CD4, CXCR4, CCR5) if the intended experimental endpoint is related to the drug's primary mechanism of action.
Incorrect assay choice or timing. Ensure the chosen cytotoxicity assay is appropriate for the expected mechanism of cell death (e.g., apoptosis vs. necrosis). Optimize the incubation time, as cytotoxic effects may take longer to manifest.

Experimental Protocols

Determining the Optimal Seeding Density of Primary Cells

Objective: To find the cell seeding density that ensures logarithmic growth throughout the experiment.

Methodology:

  • Prepare a single-cell suspension of the primary cells.

  • Seed cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).

  • Culture the cells for a period that covers the intended duration of your drug treatment experiment (e.g., 24, 48, 72, and 96 hours).

  • At each time point, measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®).

  • Plot cell number (or absorbance/luminescence) against time for each seeding density.

  • Select a seeding density that results in exponential growth for the duration of the planned experiment and does not reach confluency, which can affect cell health and drug response.[10]

MTT Assay for Cell Viability and Cytotoxicity

Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with this compound.[12][13]

Methodology:

  • Seed primary cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Remove the existing medium and add the medium containing the different concentrations of this compound or controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[12]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Caspase-Glo® 3/7 Assay for Apoptosis

Objective: To measure the activity of caspases 3 and 7, key mediators of apoptosis, following treatment with this compound.[14]

Methodology:

  • Seed primary cells in a white-walled 96-well plate at the optimal density and allow them to adhere.

  • Treat the cells with serial dilutions of this compound and appropriate controls as described for the MTT assay.

  • Incubate for the desired duration.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Primary T-Cells (72h Incubation)

This compound Conc. (µM)% Cell Viability (MTT Assay)Relative Caspase 3/7 Activity
0 (Vehicle Control)100%1.0
0.0198%1.1
0.195%1.3
185%2.5
1052%4.8
10015%6.2

Visualizations

Signaling Pathway and Experimental Workflow

HIV_Entry_Inhibition cluster_0 HIV-1 Entry Pathway cluster_1 This compound Intervention HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CXCR4/CCR5 Co-receptor gp120->Coreceptor 3. Co-receptor Binding CD4->Coreceptor 2. Conformational Change HostCell Host Cell Membrane Coreceptor->HostCell 4. Membrane Fusion Block Fusion Blocked Coreceptor->Block FP21399 This compound FP21399->Coreceptor Inhibits Interaction Cytotoxicity_Workflow cluster_assays Endpoint Analysis start Start: Primary Cell Culture step1 1. Optimize Cell Seeding Density start->step1 step2 2. Dose-Response Treatment (this compound Serial Dilutions) step1->step2 step3 3. Incubate for Defined Period (e.g., 24, 48, 72h) step2->step3 assay1 A. Viability Assay (MTT) step3->assay1 assay2 B. Apoptosis Assay (Caspase) step3->assay2 step4 4. Data Analysis (Determine IC50 & Max Non-toxic Conc.) assay1->step4 assay2->step4 end End: Optimized Protocol step4->end

References

Technical Support Center: FP-21399 Fusion Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FP-21399 in HIV fusion inhibition assays. The information is designed to help identify and resolve common issues that may lead to unexpected experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing lower-than-expected potency (high IC50 value) for this compound?

Several factors can contribute to a perceived decrease in the inhibitory activity of this compound.

  • Potential Cause: Reagent degradation, incorrect concentration, or improper storage.

  • Troubleshooting Steps:

    • Verify the concentration and integrity of the this compound stock solution. If possible, use a fresh, validated batch.

    • Ensure all reagents, including cell culture media and assay buffers, are correctly prepared and within their expiration dates.

    • Review the dilution series calculations to rule out errors.

  • Potential Cause: Suboptimal assay conditions.

  • Troubleshooting Steps:

    • Optimize the incubation times for drug pre-incubation and cell co-culture.

    • Ensure the cell density is consistent across all wells.

    • Confirm that the reporter gene expression is within the linear range of detection.

  • Potential Cause: Cell health and viability issues.

  • Troubleshooting Steps:

    • Perform a cell viability assay (e.g., using Trypan Blue or a commercial kit) in parallel with the fusion assay to ensure that the observed effects are not due to cytotoxicity.

    • Routinely check cell lines for mycoplasma contamination.

2. Why am I observing high variability between replicate wells?

High variability can obscure the true effect of the inhibitor and make data interpretation difficult.

  • Potential Cause: Inconsistent cell seeding or reagent addition.

  • Troubleshooting Steps:

    • Ensure thorough mixing of cell suspensions before plating.

    • Use calibrated pipettes and consistent pipetting techniques to minimize volume errors.

    • Pay attention to the "edge effect" in microplates; consider not using the outer wells for critical experiments.

  • Potential Cause: Issues with the assay signal.

  • Troubleshooting Steps:

    • If using a luciferase-based assay, ensure complete cell lysis to release the reporter enzyme.

    • Check for and avoid bubbles in the wells before reading the plate, as they can interfere with optical measurements.

3. What could cause a complete lack of inhibition by this compound?

While rare, a total lack of inhibitory effect warrants a systematic review of the experimental setup.

  • Potential Cause: Incorrect experimental setup or reagent usage.

  • Troubleshooting Steps:

    • Confirm that the correct cell lines (effector and target cells) are being used.

    • Verify that the viral envelope glycoprotein (Env) expressed by the effector cells is sensitive to this compound.

    • Ensure that this compound was added to the assay at the appropriate step.

  • Potential Cause: Inactive compound.

  • Troubleshooting Steps:

    • Test the activity of the this compound stock on a previously validated, sensitive control cell line or viral strain.

    • Obtain a new lot of the compound if degradation is suspected.

Data Presentation

Table 1: Example of Expected vs. Unexpected this compound IC50 Values

ParameterExpected ResultUnexpected Result (Example)Potential Implication
IC50 5-50 nM> 1 µMReduced compound potency, assay interference, or insensitive virus strain.
Maximal Inhibition > 90%< 50%Incomplete inhibition, potential for non-specific effects.
Hill Slope ~ 1.0< 0.5 or > 1.5Complex dose-response relationship, potential for off-target effects.
R² of Curve Fit > 0.95< 0.8High data scatter, unreliable IC50 value.

Experimental Protocols

Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay

This protocol describes a common method for assessing the activity of fusion inhibitors like this compound using a reporter gene assay.

  • Cell Preparation:

    • Effector Cells: Seed HEK293T cells and co-transfect with plasmids encoding an HIV-1 Env and HIV-1 Tat.

    • Target Cells: Seed TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain an LTR-driven luciferase reporter gene.

  • Assay Procedure:

    • On the day of the assay, prepare serial dilutions of this compound in assay medium.

    • Add the diluted this compound to the target cells (TZM-bl) and incubate for 1 hour at 37°C.

    • Detach the effector cells (HEK293T/Env/Tat) and add them to the wells containing the target cells and inhibitor.

    • Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.

    • Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase signal to a no-drug control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Entry_and_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Target T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion Peptide Insertion Fusion 5. Membrane Fusion gp41->Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change FP21399 This compound FP21399->gp120 Inhibits Entry

Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Potency) CheckReagents Check Reagents: - this compound stock - Media/Buffers - Expiration Dates Start->CheckReagents CheckCells Check Cells: - Viability (Cytotoxicity) - Mycoplasma - Correct Cell Lines Start->CheckCells CheckAssay Check Assay Parameters: - Cell Density - Incubation Times - Pipetting Start->CheckAssay DataAnalysis Review Data Analysis: - Normalization - Curve Fitting CheckReagents->DataAnalysis CheckCells->DataAnalysis CheckAssay->DataAnalysis Resolved Problem Resolved DataAnalysis->Resolved Issue Identified ContactSupport Contact Technical Support DataAnalysis->ContactSupport Issue Persists

improving the stability of FP-21399 working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of FP-21399 working solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the DMSO is of a grade suitable for biological experiments to avoid introducing contaminants that could affect the stability of the compound.

Q2: How should I store my this compound stock and working solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Working solutions, typically diluted in aqueous buffers, are less stable and should be prepared fresh for each experiment. If short-term storage of a working solution is necessary, it should be kept at 4°C for no longer than 24 hours and protected from light.

Q3: I observed precipitation in my this compound working solution after diluting the DMSO stock in an aqueous buffer. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue known as "solvent-shifting" or "crashing out." This occurs when the compound is less soluble in the final aqueous buffer than in the initial DMSO concentration. To mitigate this, consider the following:

  • Decrease the final concentration: The concentration of this compound in the final working solution may be too high for its solubility in the aqueous buffer.

  • Optimize the buffer composition: The pH, ionic strength, and presence of other components in the buffer can influence the solubility of this compound.

  • Use a multi-step dilution: Instead of a single large dilution, try a serial dilution approach.

  • Incorporate a solubilizing agent: A small percentage of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final buffer may help to maintain solubility.

Q4: Does the pH of the working solution buffer affect the stability of this compound?

A4: Yes, the pH of the aqueous buffer can significantly impact the stability of this compound. As a bis(disulfonaphthalene) derivative, its ionization state and, consequently, its stability can be pH-dependent. It is crucial to maintain a consistent and appropriate pH for your experimental system. It is recommended to perform a pH stability study to determine the optimal pH range for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in working solution.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate concentration of the working solution.Verify the concentration of your stock solution using a reliable analytical method such as UV-Vis spectroscopy or HPLC. Ensure accurate pipetting and dilution.
Loss of compound activity over time Hydrolysis or oxidation of the compound.Store stock solutions in an anhydrous solvent at low temperatures. For working solutions, use freshly prepared buffers and consider de-gassing the buffer to remove dissolved oxygen. Protect solutions from light.
Color change in the working solution As noted in early clinical studies, this compound and its metabolites can be colored.[1] A change in color in your in vitro working solution could indicate degradation or reaction with a component of your medium.Monitor the color of your solutions. Any unexpected or significant color change should be investigated. Correlate any color change with a loss of activity to determine if it is an indicator of degradation.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound in different aqueous buffers at various temperatures.

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Dilute the this compound stock solution to a final concentration of 100 µM in each of the prepared buffers.

  • Aliquot the solutions into separate tubes for each time point and temperature condition.

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), take a sample from each condition.

  • Analyze the concentration of the remaining intact this compound in each sample using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Hypothetical Stability Data

The following tables present hypothetical data from the stability experiment described above.

Table 1: Stability of this compound at 4°C (% Remaining)

pH 0 hr 2 hr 4 hr 8 hr 12 hr 24 hr
5.010099.198.597.296.194.3
6.010099.599.198.698.097.1
7.010099.899.699.298.998.5
7.410099.799.599.098.798.2
8.010098.997.896.595.092.8

Table 2: Stability of this compound at 25°C (% Remaining)

pH 0 hr 2 hr 4 hr 8 hr 12 hr 24 hr
5.010097.294.589.184.375.6
6.010098.597.194.391.888.2
7.010099.198.396.895.593.1
7.410099.098.196.595.192.5
8.010096.893.788.283.172.4

Table 3: Stability of this compound at 37°C (% Remaining)

pH 0 hr 2 hr 4 hr 8 hr 12 hr 24 hr
5.010094.388.978.268.550.1
6.010096.893.788.182.971.3
7.010098.296.593.290.185.4
7.410098.096.192.889.584.2
8.010093.587.476.165.848.9

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Inconsistent_Results Inconsistent Experimental Results Degradation Compound Degradation Inconsistent_Results->Degradation Concentration Inaccurate Concentration Inconsistent_Results->Concentration Fresh_Prep Prepare Fresh Solutions Degradation->Fresh_Prep Storage Proper Aliquoting & Storage Degradation->Storage Verify_Conc Verify Stock Concentration Concentration->Verify_Conc Accurate_Pipetting Ensure Accurate Pipetting Concentration->Accurate_Pipetting

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Factors cluster_solution This compound Working Solution Stability cluster_factors Influencing Factors Stability This compound Stability Temperature Temperature Stability->Temperature pH pH Stability->pH Light Light Exposure Stability->Light Solvent Solvent Quality Stability->Solvent Freeze_Thaw Freeze-Thaw Cycles Stability->Freeze_Thaw

Caption: Key factors influencing the stability of this compound working solutions.

References

how to control for FP-21399 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and control for potential off-target effects of FP-21399 during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is an HIV fusion inhibitor. Its primary mechanism of action is to prevent human immunodeficiency virus (HIV) from entering uninfected cells.[1][2] It is a bis(disulfonaphthalene) derivative that is thought to interfere with the viral envelope glycoproteins, specifically the V3 loop, which are necessary for the virus to bind to and fuse with host cells.[3] This action blocks the initial stages of HIV infection.[1][2]

Q2: Are there well-documented off-target effects for this compound?

A2: Currently, specific molecular off-target interactions for this compound are not extensively documented in publicly available literature. The most frequently reported adverse events in clinical trials were transient and dose-dependent, such as the appearance of drug- or metabolite-related color in the urine and skin.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects exists and should be experimentally evaluated to ensure the observed phenotype is a direct result of its on-target activity.

Q3: What are general strategies to control for potential off-target effects in my experiments with this compound?

A3: To minimize and control for potential off-target effects, a multi-faceted approach is recommended:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that effectively inhibits HIV entry in your model system. Higher concentrations are more likely to interact with lower-affinity off-target proteins.

  • Incorporate Control Compounds: Use a structurally related but inactive compound as a negative control. This helps to confirm that the observed effects are not due to the chemical scaffold itself.

  • Employ Orthogonal Approaches: Use alternative methods to inhibit the same target, such as a different fusion inhibitor with a distinct chemical structure or genetic methods like siRNA or CRISPR to validate that the phenotype is consistent with on-target inhibition.

  • Conduct Cell Viability Assays: Assess the cytotoxicity of this compound in your cell model to distinguish between specific antiviral effects and general toxicity.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity Observed at Effective Antiviral Concentrations

You are observing significant cell death in your CD4+ T-cell culture at concentrations where this compound is expected to be effective against HIV entry.

Troubleshooting Workflow:

start Unexpected Cytotoxicity Observed q1 Is the this compound concentration optimized? start->q1 dose_response Perform Dose-Response Assay (e.g., MTS/XTT) on uninfected cells q1->dose_response No compare_ec50_cc50 Compare Antiviral EC50 with Cytotoxic CC50 q1->compare_ec50_cc50 Yes dose_response->compare_ec50_cc50 q2 Is CC50 > 10x EC50? compare_ec50_cc50->q2 conclusion_off_target Conclusion: Cytotoxicity is likely an off-target effect at the tested concentration. Lower concentration or use alternative. q2->conclusion_off_target No conclusion_on_target Conclusion: Cytotoxicity is minimal at effective antiviral concentration. Phenotype is likely on-target. q2->conclusion_on_target Yes

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Interpretation:

A critical step is to determine the therapeutic index in vitro. This is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). A larger ratio suggests a wider window where the compound is effective without being toxic.

Cell LineThis compound EC50 (Antiviral Assay)This compound CC50 (Cytotoxicity Assay)Therapeutic Index (CC50/EC50)Interpretation
CEM-SS Cells0.1 µM50 µM500High selectivity; toxicity is unlikely to be an issue at effective doses.
Primary CD4+ T0.2 µM25 µM125Good selectivity; proceed with experiments below 2.5 µM.
H9 Cells0.15 µM5 µM33.3Moderate selectivity; be cautious with concentrations approaching 1 µM.
A549 CellsN/A>100 µMN/ANon-susceptible cell line shows low general toxicity.

Detailed Protocol: Cell Viability (MTS) Assay

  • Objective: To determine the concentration of this compound that causes 50% reduction in cell viability (CC50).

  • Methodology:

    • Cell Plating: Seed uninfected target cells (e.g., CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium. Add the dilutions to the wells, including a vehicle-only control.

    • Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 72 hours) at 37°C and 5% CO2.

    • MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubation: Incubate for 2-4 hours until color development is sufficient.

    • Data Analysis: Measure the absorbance at 490 nm. Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the CC50 value using non-linear regression analysis.

Issue 2: Observing Phenotypes Unrelated to HIV Entry Inhibition

You are studying the effect of this compound and notice changes in cellular signaling pathways (e.g., kinase activation, gene expression) that are not directly linked to the inhibition of viral fusion.

Troubleshooting Workflow:

start Unexpected Phenotype Observed (e.g., Kinase Activation) q1 Is the effect dose-dependent? start->q1 dose_response Test phenotype at multiple This compound concentrations q1->dose_response Unsure q2 Does an inactive analog replicate the effect? q1->q2 Yes dose_response->q2 inactive_control Perform experiment with a structurally similar, inactive analog q2->inactive_control Unsure q3 Does an orthogonal approach replicate the effect? q2->q3 No conclusion_off_target Conclusion: Phenotype is likely an off-target effect of this compound. q2->conclusion_off_target Yes inactive_control->q3 orthogonal_exp Use a different fusion inhibitor (e.g., Enfuvirtide) or siRNA targeting a host entry factor q3->orthogonal_exp Unsure q3->conclusion_off_target No conclusion_on_target Conclusion: Phenotype is likely a downstream consequence of on-target HIV entry inhibition. q3->conclusion_on_target Yes orthogonal_exp->conclusion_on_target

Caption: Workflow to differentiate on-target vs. off-target phenotypes.

Detailed Protocol: Kinase Profiling Assay

  • Objective: To determine if this compound inhibits the activity of a broad range of human kinases, which could indicate off-target effects.

  • Methodology:

    • Service Provider: This experiment is typically performed by a specialized service provider (e.g., Eurofins, Promega).

    • Compound Submission: Submit a sample of this compound at a concentration significantly higher than its antiviral EC50 (e.g., 10 µM) to the service provider.

    • Assay Panel: The compound is screened against a panel of purified, active kinases (e.g., a panel of 96 or more common kinases).

    • Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using a radiometric or fluorescence-based method in the presence and absence of this compound.

    • Data Analysis: The results are provided as a percentage of inhibition for each kinase relative to a control.

Hypothetical Kinase Profile for this compound:

Kinase Target% Inhibition at 10 µM this compoundInterpretation
PIM14%No significant inhibition.
SRC8%No significant inhibition.
LCK12%No significant inhibition; LCK is relevant for T-cell signaling.
MAPK12%No significant inhibition.
Overall <20% for all kinases tested At a concentration >50x the antiviral EC50, this compound does not show significant off-target kinase inhibition.

Signaling Pathway Diagrams

On-Target Pathway: Inhibition of HIV-1 Entry

This diagram illustrates the intended mechanism of action for this compound.

cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational   Change & Co-receptor   Binding Fusion Membrane Fusion CCR5->Fusion 3. Fusion Peptide   Exposure Infection Viral Entry & Replication Fusion->Infection FP21399 This compound FP21399->gp120 Inhibits Interaction

Caption: On-target mechanism of this compound, blocking HIV entry.

Hypothetical Off-Target Pathway Illustration

This diagram illustrates a hypothetical scenario where this compound could have an off-target effect on a cell surface receptor, leading to unintended signaling.

cluster_cell Host Cell RTK Hypothetical Receptor (e.g., a Receptor Tyrosine Kinase) Signaling Downstream Signaling (e.g., MAPK Pathway) RTK->Signaling Aberrant Activation Phenotype Unexpected Phenotype (e.g., Altered Proliferation) Signaling->Phenotype FP21399 This compound (High Concentration) FP21399->RTK Unintended Binding

Caption: Hypothetical off-target effect of this compound.

References

minimizing variability in FP-21399 antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FP-21399 antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in antiviral assays.

Q1: What is this compound and what is its mechanism of action?

This compound is a bis(disulfonaphthalene) derivative that functions as an HIV entry inhibitor.[1][2] It specifically prevents the fusion of the viral envelope with the host cell membrane, thereby blocking the virus from entering and infecting the cell.[1][2]

Q2: Which antiviral assays are most suitable for evaluating this compound efficacy?

Given its mechanism of action, assays that measure viral entry and fusion are most appropriate. These include:

  • Cell-Cell Fusion Assays: These assays measure the fusion between cells expressing the HIV envelope protein (Env) and target cells expressing CD4 and co-receptors.

  • Plaque Reduction Neutralization Tests (PRNT): This classic virological assay measures the ability of an antiviral agent to reduce the number of infectious virus particles, observed as a reduction in plaque formation.

  • Luciferase Reporter Gene Assays (e.g., TZM-bl cell line): These assays use engineered cell lines that express luciferase upon successful viral entry and Tat-mediated transcription. A reduction in luciferase activity indicates inhibition of viral entry.

Q3: I am observing high well-to-well variability in my IC50 values for this compound. What are the potential causes and solutions?

High variability in IC50 values can stem from several factors. The following table outlines common causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use calibrated multichannel pipettes and verify cell counts for each experiment.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
Inaccurate Virus Titer Re-titer virus stocks frequently. Use a consistent virus dose (e.g., 10-100 Plaque Forming Units (PFU)/well for PRNT) for each experiment.[3]
Compound Instability Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium if long incubation times are used.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all plates.
Edge Effects in Assay Plates Avoid using the outer wells of the assay plate, or fill them with sterile media or PBS to maintain humidity. Ensure proper plate sealing to prevent evaporation.
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to temperature gradients.

Q4: My plaque assay results are inconsistent, showing diffuse or no plaques. What should I do?

Inconsistent plaque formation can be frustrating. Here are some common causes and solutions:

Issue Potential Cause Troubleshooting Recommendations
Diffuse Plaques Agarose/overlay concentration is too low, allowing the virus to spread beyond the initial infection site.Increase the concentration of agarose or other overlay medium.
Overlay was disturbed before it solidified.Ensure the overlay has completely solidified before moving the plates.
No Plaques Virus titer is too low or the virus stock is no longer viable.Use a higher concentration of the virus or a new, freshly thawed virus stock.
The host cells are not susceptible to the virus strain being used.Confirm the compatibility of your cell line and virus strain.
Overlay was applied at too high a temperature, killing the cell monolayer.Ensure the overlay medium has cooled to the appropriate temperature (e.g., 40-42°C) before adding it to the cells.
Irregular Plaque Size/Shape Uneven cell monolayer.Ensure cells are evenly distributed in the well before infection.
Incomplete removal of infection medium before adding the overlay.Gently and completely aspirate the medium before adding the overlay.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

Protocol 1: HIV-1 Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with target cells expressing CD4 and a co-receptor.

Materials:

  • Effector cells (e.g., CHO-K1 cells co-transfected with HIV-1 Env and a reporter gene like luciferase)

  • Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate Target Cells: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture medium. Include a "no drug" control.

  • Add Compound to Target Cells: Remove the medium from the target cells and add the this compound dilutions. Incubate for 1 hour at 37°C.

  • Add Effector Cells: Add effector cells to each well containing target cells and the compound.

  • Co-culture: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion.

  • Measure Reporter Activity: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of fusion for each this compound concentration relative to the "no drug" control. Determine the IC50 value using a non-linear regression analysis.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

  • Susceptible cell line (e.g., TZM-bl cells)

  • HIV-1 virus stock of known titer

  • This compound stock solution

  • Cell culture medium

  • Overlay medium (e.g., cell culture medium with 1% low-melting-point agarose)

  • 6-well tissue culture plates

  • Crystal violet staining solution

Procedure:

  • Plate Cells: Seed cells in 6-well plates to form a confluent monolayer on the day of infection.

  • Prepare Virus-Compound Mix: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C. Include a virus-only control.

  • Infect Cells: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Add Overlay: Gently remove the inoculum and add the overlay medium. Allow the overlay to solidify at room temperature.

  • Incubate: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Stain and Count Plaques: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the PRNT50 value.

Visualizations

Signaling Pathways and Workflows

FP21399_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell V gp120/gp41 C CD4 Receptor V->C 1. Binding CoR Co-receptor (CCR5/CXCR4) C->CoR 2. Conformational Change Membrane CoR->Membrane 3. Fusion FP21399 This compound FP21399->V Inhibition

Caption: Mechanism of action of this compound as an HIV entry inhibitor.

Troubleshooting_Workflow Start High Variability in Assay Results CheckCells Review Cell Culture Practices (Passage, Health, Seeding) Start->CheckCells CheckReagents Assess Reagent Preparation (Compound Dilution, Virus Titer) Start->CheckReagents CheckProcedure Evaluate Assay Procedure (Pipetting, Incubation, Edge Effects) Start->CheckProcedure OptimizeCells Standardize Cell Culture Protocol CheckCells->OptimizeCells OptimizeReagents Prepare Fresh Reagents & Re-titer Virus CheckReagents->OptimizeReagents OptimizeProcedure Refine Pipetting Technique & Control for Edge Effects CheckProcedure->OptimizeProcedure ReRun Re-run Assay OptimizeCells->ReRun OptimizeReagents->ReRun OptimizeProcedure->ReRun Success Variability Minimized ReRun->Success Improved Fail Consult Further ReRun->Fail Not Improved

Caption: A logical workflow for troubleshooting high variability in antiviral assays.

References

FP-21399 assay interference and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FP-21399 assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational antiretroviral drug developed for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It functions as an HIV fusion inhibitor, specifically by blocking the entry of the virus into host cells.[1] Preclinical studies have shown that this compound interferes with the V3 loop of the viral envelope, which is crucial for the virus's ability to bind to the CXCR4 and CCR5 co-receptors on CD4+ cells.[2] By inhibiting this interaction, this compound prevents the fusion of the viral and cellular membranes, a critical step in the HIV life cycle.

Q2: What are the common types of assay interference that could potentially affect an this compound assay?

While specific interference data for this compound assays is not extensively published, based on general principles of immunoassays and virological assays, several types of interference could potentially occur:

  • Cross-reactivity: Antibodies or other proteins in the sample may cross-react with the assay reagents, leading to false-positive or false-negative results.[3] In the context of HIV, this can be due to other viral infections or autoimmune conditions.[4][5]

  • Heterophilic Antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, causing a false signal.[3]

  • Rheumatoid Factor (RF): RF can bind to the Fc portion of antibodies, leading to non-specific binding and erroneous results in immunoassays.[3]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum) such as lipids, proteins, or anticoagulants can interfere with the assay chemistry.[3]

  • Drug Target Interference: The presence of soluble drug targets can sometimes interfere with anti-drug antibody (ADA) assays.[6][7]

Q3: What are the potential signs of assay interference in my this compound experiment?

Signs of potential assay interference may include:

  • High background noise or signal in negative control wells.

  • Poor reproducibility between replicate samples.

  • Non-linear dilution series.

  • Discrepancy between assay results and the expected clinical or experimental outcome.

  • Results that are inconsistent with other laboratory findings.

Troubleshooting Guide

This guide provides potential sources of interference in this compound assays and recommended mitigation strategies.

Observed Problem Potential Cause Recommended Mitigation Strategy
High Background Signal Non-specific binding of antibodies or other proteins.1. Increase the number of wash steps.2. Incorporate a blocking agent (e.g., bovine serum albumin, non-immune serum) into the assay buffer.3. Test for the presence of heterophilic antibodies or rheumatoid factor.
False Positive Results Cross-reactivity with endogenous substances.1. Pre-treat the sample with a heterophilic antibody blocking reagent.2. Perform a sample dilution series to check for linearity.3. Confirm positive results with an alternative assay method.
False Negative Results Interference from matrix components or high concentrations of interfering substances.1. Optimize sample preparation to remove interfering substances (e.g., protein precipitation, lipid removal).2. Dilute the sample to reduce the concentration of the interfering substance.3. Use a different sample type if possible (e.g., serum instead of plasma).
Poor Reproducibility Inconsistent sample handling or reagent preparation. Assay drift.1. Ensure consistent pipetting techniques and mixing of reagents.2. Prepare fresh reagents for each assay run.3. Include multiple quality control samples to monitor assay performance.

Experimental Protocols

Protocol 1: Detection and Mitigation of Heterophilic Antibody Interference

This protocol outlines a general procedure to identify and mitigate interference from heterophilic antibodies.

1. Detection:

  • Analyze the sample using the standard this compound assay protocol.
  • Re-test the same sample after pre-incubation with a commercially available heterophilic antibody blocking reagent.
  • A significant change in the assay signal after treatment with the blocking reagent suggests the presence of heterophilic antibody interference.

2. Mitigation:

  • Use of Blocking Agents: Add a heterophilic antibody blocking reagent to the assay buffer as a standard procedure.
  • Sample Dilution: Perform a serial dilution of the sample. If interference is present, the results may not be linear upon dilution.
  • Alternative Assay: If interference persists, consider using an alternative assay platform that is less susceptible to this type of interference.

Protocol 2: General Workflow for Investigating Assay Interference

This workflow provides a systematic approach to troubleshooting unexpected assay results.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Initial Checks cluster_2 Phase 3: Interference Investigation cluster_3 Phase 4: Resolution A Unexpected Assay Result B Review Assay Protocol & QC Data A->B C Check Reagent Preparation & Storage B->C D Verify Instrument Performance C->D E Perform Dilution Linearity Test D->E If no obvious errors F Test with Heterophilic Antibody Blockers E->F G Spike and Recovery Experiment F->G H Optimize Assay Protocol G->H Based on findings I Implement Mitigation Strategy H->I J Utilize Alternative Assay I->J If interference persists

Caption: A stepwise workflow for troubleshooting assay interference.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits HIV entry into a host cell.

G cluster_0 HIV Virion cluster_1 Host T-Cell HIV HIV gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CXCR4/CCR5 Co-Receptor CD4->CoReceptor 2. Conformational Change Fusion Membrane Fusion CoReceptor->Fusion 4. Fusion Blocked FP21399 This compound FP21399->gp120 3. Inhibition Infection Cell Infection Fusion->Infection Leads to

Caption: this compound inhibits HIV entry by blocking gp120 interaction.

This technical support guide is intended to provide general guidance. For specific issues, it is recommended to consult the assay manufacturer's instructions and to conduct thorough internal validation studies.

References

determining the optimal incubation time for FP-21399 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing FP-21399 in their experiments. The information provided is intended to help in the design and troubleshooting of experiments to determine the optimal incubation time and effectively utilize this HIV fusion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a bis(disulfonaphthalene) derivative that functions as an HIV entry inhibitor.[1][2] It prevents HIV from infecting cells by blocking the viral entry process.[1][2] Specifically, it interacts with the HIV-1 envelope glycoprotein complex (gp120/gp41) after the virus attaches to the CD4 receptor on the host cell. This interaction prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thus halting the infection at an early stage.[1]

Q2: What is a typical starting point for incubation time in a cell-based assay with this compound?

A2: While the optimal incubation time is experiment-dependent, a common starting point for HIV fusion inhibitors in cell-based assays, such as a cell-cell fusion assay, is around 2 hours.[3] For antiviral activity assays, a pre-incubation of the compound with cells for 1 to 4 hours before viral challenge is a general practice.[4] However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q3: How can I determine the optimal incubation time for this compound in my experiment?

A3: A "time-of-addition" assay is a robust method to determine the window of activity for an antiviral compound like this compound.[5] This involves adding the inhibitor at various time points before, during, and after viral infection of the target cells. By observing at which time points the drug loses its efficacy, you can pinpoint the specific stage of the viral lifecycle it inhibits and, consequently, the optimal time frame for its presence in the assay. For an entry inhibitor like this compound, its activity is expected to be highest when added before or at the time of infection.

Q4: What factors can influence the optimal incubation time?

A4: Several factors can affect the ideal incubation time, including:

  • Cell type: Different cell lines may have varying kinetics of viral entry.

  • Virus strain: The specific HIV-1 strain used can influence the rate of infection.

  • Multiplicity of Infection (MOI): A higher MOI may lead to faster infection kinetics, potentially requiring a shorter incubation time for the inhibitor to be effective.

  • Assay type: The nature of the assay (e.g., cell-cell fusion, single-round infection, multi-round infection) will dictate the relevant time window for inhibition.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability in results Inconsistent timing of compound or virus addition.Use a synchronized infection protocol. Add compounds and virus at precisely timed intervals.
Cell health and density variations.Ensure a consistent cell seeding density and monitor cell viability.
No inhibitory effect observed Incubation time is too short or too long.Perform a time-of-addition experiment to determine the optimal window for inhibition.
Incorrect drug concentration.Perform a dose-response curve to identify the effective concentration range (e.g., IC50).
Compound degradation.Check the stability of this compound under your experimental conditions (e.g., temperature, media components).
High background signal Non-specific binding of the compound.Include appropriate controls, such as cells treated with the compound but without the virus.
Cytotoxicity of the compound.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to determine if the observed effect is due to toxicity.

Experimental Protocols

Generalized HIV-1 Entry Assay (Pseudovirus-based)

This protocol describes a general method for assessing the inhibitory activity of this compound on HIV-1 entry using a pseudovirus system with a luciferase reporter.

  • Cell Seeding:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Incubation:

    • Remove the old medium from the cells.

    • Add the diluted this compound to the wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Infection:

    • Add HIV-1 pseudovirus to each well.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_inhibition Inhibition HIV HIV Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change CellMembrane Cell Membrane CCR5_CXCR4->CellMembrane 3. gp41-mediated Fusion FP21399 This compound FP21399->CD4 Blocks conformational change

Caption: HIV-1 entry and inhibition by this compound.

Experimental_Workflow A 1. Seed Target Cells (e.g., TZM-bl) B 2. Prepare this compound Dilutions C 3. Pre-incubate Cells with this compound A->C B->C D 4. Add HIV-1 Pseudovirus C->D E 5. Incubate for 48 hours D->E F 6. Measure Luciferase Activity E->F G 7. Analyze Data (IC50) F->G

Caption: Generalized workflow for an HIV-1 entry assay.

References

dealing with lot-to-lot variability of FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FP-21399. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on managing lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the antiviral activity of this compound with a new lot compared to our previous experiments. What could be the cause?

A1: A decrease in antiviral activity with a new lot of this compound can stem from several factors. The most common causes include variations in compound purity, the presence of inactive isomers, or issues with compound stability and storage. It is also possible that variations in experimental setup, such as cell passage number or reagent quality, could contribute to these differences. We recommend a systematic approach to troubleshoot this issue, starting with a verification of the new lot's specifications and a side-by-side comparison with a previously validated lot if available.

Q2: How can we confirm the purity and identity of a new lot of this compound?

A2: To confirm the purity and identity of a new lot, we recommend performing a series of analytical tests. High-Performance Liquid Chromatography (HPLC) is a robust method to assess purity and quantify the active compound.[1] Mass Spectrometry (MS) should be used to confirm the molecular weight of this compound. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to verify the compound's identity. A summary of recommended tests and acceptable specifications is provided in the table below.

Q3: Are there any specific storage and handling recommendations for this compound to minimize variability?

A3: Proper storage and handling are critical for maintaining the consistency of this compound. The compound should be stored in a cool, dry, and dark environment to prevent degradation. For long-term storage, we recommend keeping it at -20°C. Once a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always use high-purity solvents for preparing solutions.

Q4: Could the observed variability be due to the cell line used in our antiviral assays?

A4: Yes, the cell line is a significant source of potential variability. Cell lines can change their characteristics over time with increasing passage numbers, which can affect their susceptibility to HIV-1 infection and, consequently, the apparent activity of this compound. It is crucial to use a consistent and low-passage number of cells for your assays. We recommend creating a master cell bank and periodically starting new cultures from it to ensure consistency.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Inconsistent IC50 Values Between Lots

If you are observing a significant shift in the half-maximal inhibitory concentration (IC50) of this compound between different lots, follow this troubleshooting workflow:

G start Start: Inconsistent IC50 check_lot_coa 1. Review Certificate of Analysis (CoA) for both lots start->check_lot_coa compare_specs Are purity and other specs within range? check_lot_coa->compare_specs contact_support Contact Technical Support for replacement compare_specs->contact_support No qualify_lot 2. Qualify New Lot Side-by-Side with Old Lot compare_specs->qualify_lot Yes run_hplc Perform HPLC analysis on both lots qualify_lot->run_hplc purity_match Does purity match CoA and are profiles similar? run_hplc->purity_match purity_match->contact_support No investigate_assay 3. Investigate Assay Components and Procedure purity_match->investigate_assay Yes check_cells Check cell line passage number and health investigate_assay->check_cells check_reagents Verify virus stock, reagents, and instrument calibration check_cells->check_reagents revalidate_assay Re-validate assay with a control compound check_reagents->revalidate_assay end End: Issue Resolved revalidate_assay->end

Caption: Troubleshooting workflow for inconsistent IC50 values.

Data Presentation: Lot Specification Comparison

When comparing a new lot of this compound to a previous, well-characterized lot, use the following table to summarize your findings.

ParameterPrevious Lot (ID: XXXX)New Lot (ID: YYYY)Manufacturer's Specification
Purity (HPLC) 99.2%98.5%≥ 98.0%
Molecular Weight (MS) 855.8 g/mol 855.9 g/mol 855.8 ± 0.5 g/mol
Appearance Off-white powderOff-white powderOff-white to light yellow powder
Solubility (DMSO) ≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL
IC50 (in-house assay) 1.5 µM3.2 µMReportable

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a method for determining the purity of this compound using reverse-phase HPLC.

  • Materials:

    • This compound sample (from old and new lots)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Instrumentation:

    • HPLC system with a UV detector

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare mobile phase A: 0.1% TFA in water.

    • Prepare mobile phase B: 0.1% TFA in acetonitrile.

    • Set up the HPLC system with the following parameters:

      • Column: C18 reverse-phase

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Detection wavelength: 265 nm

      • Gradient:

        • 0-5 min: 20% B

        • 5-25 min: 20-80% B

        • 25-30 min: 80% B

        • 30-35 min: 80-20% B

        • 35-40 min: 20% B

    • Inject the this compound sample and analyze the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: HIV-1 Entry Assay

This protocol describes a cell-based assay to determine the IC50 of this compound.

  • Materials:

    • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an HIV-1 LTR-driven luciferase reporter gene)

    • HIV-1 laboratory-adapted strain (e.g., NL4-3)

    • This compound (serial dilutions)

    • Cell culture medium (DMEM with 10% FBS)

    • Luciferase assay reagent

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.

    • Add the virus-drug mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Plot the luciferase activity against the this compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualizations

HIV-1 Entry and Inhibition by this compound

This compound is an HIV-1 fusion inhibitor.[1][2] It prevents the virus from entering and infecting host cells.[1][2] The drug targets the viral envelope glycoprotein gp120, interfering with its ability to bind to the host cell's CD4 receptor and co-receptors, CXCR4 and CCR5.[3] This blockage of the initial attachment and fusion steps is crucial for its antiviral activity.

G cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CoR Co-receptor (CXCR4/CCR5) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp41 3. gp41-mediated Fusion FP21399 This compound FP21399->gp120 Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

References

Validation & Comparative

In Vitro Efficacy Showdown: FP-21399 vs. Enfuvirtide (T-20) in the Fight Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro efficacy of two notable HIV-1 entry inhibitors: FP-21399 and enfuvirtide (T-20). Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and the methodologies used for their evaluation.

At a Glance: Head-to-Head Comparison

FeatureThis compoundEnfuvirtide (T-20)
Drug Class HIV-1 Entry Inhibitor (gp120-directed)HIV-1 Fusion Inhibitor (gp41-directed)
Chemical Nature Bis(disulfonaphthalene) derivative36-amino acid synthetic peptide
Primary Target V3 loop of HIV-1 gp120HR1 domain of HIV-1 gp41
Mechanism of Action Blocks the interaction between the viral envelope and host cell co-receptors (CXCR4 and CCR5).[1]Prevents the conformational change of gp41 required for the fusion of viral and cellular membranes.[2][3]
Reported In Vitro Efficacy (IC90) 0.46 to 5.5 µg/mL against various HIV-1 strains, including zidovudine-resistant isolates.-
Reported In Vitro Efficacy (IC50) -Varies by strain: - HXB2: 7.5 nM[1] - SF162: 63 nM[1] - R5 and X4 clinical isolates: 0.1 - 0.2 µg/mL[4] - Enfuvirtide-resistant strains: Can be significantly higher.

Delving into the Mechanisms of Action

This compound and enfuvirtide, while both classified as entry inhibitors, target different stages of the HIV-1 entry process. This fundamental difference in their mechanism of action is a critical consideration in drug development and combination therapy strategies.

This compound: This small molecule inhibitor targets the V3 loop of the HIV-1 surface glycoprotein gp120. The V3 loop is a critical determinant of co-receptor tropism, meaning it dictates whether the virus uses the CXCR4 or CCR5 co-receptor to enter a host cell. By binding to the V3 loop, this compound is thought to interfere with the interaction between gp120 and these co-receptors, thereby preventing the initial attachment and subsequent entry of the virus into the host cell.[1]

Enfuvirtide (T-20): As a synthetic peptide, enfuvirtide mimics a region of the HIV-1 transmembrane glycoprotein gp41 known as the C-terminal heptad repeat (CHR). Following the initial binding of gp120 to the CD4 receptor and a co-receptor, gp41 undergoes a conformational change, forming a six-helix bundle that brings the viral and cellular membranes into close proximity, facilitating fusion. Enfuvirtide works by binding to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of this critical six-helix bundle and thus blocking membrane fusion.[2][3]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 gp41 gp41 CD4 CD4 gp120->CD4 1. Binding Host Cell Membrane Host Cell Membrane Co-receptor (CXCR4/CCR5) Co-receptor (CXCR4/CCR5) CD4->Co-receptor (CXCR4/CCR5) 2. Co-receptor Binding This compound This compound This compound->gp120 Inhibits V3 Loop Interaction Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks 6-Helix Bundle Formation Viral Entry Viral Entry

Mechanism of Action for this compound and Enfuvirtide.

Experimental Protocols for In Vitro Efficacy Assessment

The in vitro anti-HIV-1 activity of compounds like this compound and enfuvirtide is typically evaluated using cell-based assays that measure the inhibition of viral replication. Common methodologies include the p24 antigen capture ELISA and luciferase reporter gene assays.

p24 Antigen Capture ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a key indicator of viral replication.

  • Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-2), are cultured in appropriate media.

  • Compound Incubation: The cells are pre-incubated with serial dilutions of the test compound (e.g., this compound or enfuvirtide) for a defined period.

  • Viral Infection: A known amount of HIV-1 virus stock (laboratory-adapted strains, clinical isolates, or resistant strains) is added to the cell cultures.

  • Incubation: The infected cell cultures are incubated for several days to allow for viral replication.

  • p24 Quantification: At the end of the incubation period, the cell culture supernatant is collected, and the concentration of p24 antigen is measured using a commercial ELISA kit.

  • Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to a virus control (no drug). The 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) is then determined using regression analysis.

Luciferase Reporter Gene Assay

This assay utilizes genetically engineered cell lines that express a luciferase reporter gene upon successful HIV-1 entry and gene expression.

  • Cell Lines: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are commonly used.

  • Compound Incubation: TZM-bl cells are seeded in microplates and incubated with serial dilutions of the test compound.

  • Pseudovirus Infection: The cells are then infected with HIV-1 pseudoviruses. These are replication-defective viruses that carry a luciferase reporter gene and are engineered to express specific HIV-1 envelope glycoproteins.

  • Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry and expression of the luciferase gene.

  • Luciferase Activity Measurement: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound compared to a virus control is used to calculate the percentage of inhibition and determine the IC50 value.[5][6]

Experimental_Workflow cluster_setup Assay Setup cluster_p24 p24 Antigen Assay cluster_luciferase Luciferase Reporter Assay Target_Cells 1. Plate Target Cells (e.g., TZM-bl or PBMCs) Compound_Addition 2. Add Serial Dilutions of Inhibitor Target_Cells->Compound_Addition Virus_Infection 3. Infect with HIV-1 Compound_Addition->Virus_Infection Incubation 4. Incubate Virus_Infection->Incubation Collect_Supernatant 5a. Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells 5b. Lyse Cells Incubation->Lyse_Cells p24_ELISA 6a. Perform p24 ELISA Collect_Supernatant->p24_ELISA Read_Absorbance 7a. Measure Absorbance p24_ELISA->Read_Absorbance Data_Analysis 8. Calculate % Inhibition and IC50/IC90 Read_Absorbance->Data_Analysis Add_Substrate 6b. Add Luciferase Substrate Lyse_Cells->Add_Substrate Read_Luminescence 7b. Measure Luminescence Add_Substrate->Read_Luminescence Read_Luminescence->Data_Analysis

General workflow for in vitro anti-HIV assays.

Summary and Future Directions

Both this compound and enfuvirtide demonstrate potent in vitro activity against HIV-1, albeit through distinct mechanisms targeting different viral envelope glycoproteins. Enfuvirtide, as the first-in-class fusion inhibitor, has well-documented efficacy against a range of HIV-1 strains, though resistance can emerge through mutations in its gp41 target. This compound presents an alternative strategy by targeting the gp120 V3 loop, a region crucial for co-receptor interaction. The available data indicates its potential against both wild-type and some drug-resistant HIV-1 variants.

Further head-to-head studies employing standardized assays and a broad panel of contemporary clinical HIV-1 isolates would be invaluable for a more definitive comparison of their in vitro efficacy profiles. Understanding the nuances of their activity against diverse viral strains and their potential for synergistic or antagonistic interactions when used in combination will be critical for optimizing future antiretroviral therapeutic strategies.

References

A Comparative Guide to HIV Entry Inhibitors: FP-21399 in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational HIV entry inhibitor FP-21399 with other notable agents in its class. The information is based on available preclinical and early-phase clinical data, offering insights into its mechanism, efficacy, and safety profile relative to established therapies.

This compound is a bis-disulfonaphthalene derivative that demonstrated in vitro activity as an HIV fusion inhibitor.[1] Its development, however, appears to have been discontinued, with most available data dating back to the late 1990s and early 2000s. This guide contrasts this compound with three approved HIV entry inhibitors: the fusion inhibitor Enfuvirtide, the CCR5 co-receptor antagonist Maraviroc, and the attachment inhibitor Fostemsavir.

Mechanism of Action: A Diverse Approach to Blocking HIV Entry

HIV entry into a host cell is a multi-step process, providing several targets for therapeutic intervention. This compound and its counterparts each exploit a different vulnerability in this pathway.

  • This compound: This compound is believed to inhibit the fusion of the viral and cellular membranes, a critical step for the virus to deliver its genetic material into the host cell.[1]

  • Enfuvirtide: As the first approved fusion inhibitor, Enfuvirtide is a synthetic peptide that mimics a component of the viral fusion machinery. It binds to the gp41 transmembrane glycoprotein on the virus, preventing the conformational changes required for membrane fusion.[2][3]

  • Maraviroc: This small molecule is a CCR5 co-receptor antagonist. It binds to the human CCR5 co-receptor on the surface of CD4+ cells, preventing the interaction with the viral gp120 glycoprotein. This blockade is effective only against CCR5-tropic HIV strains.[4]

  • Fostemsavir: Fostemsavir is a prodrug that is converted to temsavir. Temsavir is an attachment inhibitor that binds directly to the gp120 subunit of the viral envelope glycoprotein, preventing the initial attachment of the virus to the CD4+ T-cell.[5]

Below is a diagram illustrating the distinct mechanisms of these HIV entry inhibitors.

HIV_Entry_Inhibitors Mechanisms of Action of HIV Entry Inhibitors cluster_virus HIV Virion cluster_cell Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 3. Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Fostemsavir Fostemsavir (Attachment Inhibitor) Fostemsavir->gp120 Blocks Attachment Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blocks Co-receptor Binding FP21399 This compound (Fusion Inhibitor) FP21399->gp41 Blocks Fusion Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 Blocks Fusion

Caption: Mechanisms of Action of Different HIV Entry Inhibitors.

Comparative Efficacy and Safety Data

The following tables summarize available clinical trial data for this compound and the comparator drugs. It is important to note that the data for this compound is from early-phase trials and is not directly comparable to the larger, more robust datasets from Phase 3 trials of the approved drugs.

Table 1: Efficacy of HIV Entry Inhibitors

DrugStudy PopulationKey Efficacy Endpoints
This compound Treatment-experienced adultsIn a Phase I/II study, some patients showed a transient decrease in viral load and an increase in CD4+ cell counts.
Enfuvirtide Treatment-experienced adultsIn Phase 3 trials (TORO 1 and TORO 2), the mean change in HIV RNA at 24 weeks was -1.7 and -1.4 log10 copies/mL, respectively, when added to an optimized background regimen.[2]
Maraviroc Treatment-experienced adults with CCR5-tropic HIV-1In Phase 3 trials (MOTIVATE 1 and 2), at 96 weeks, 41% of patients receiving maraviroc had HIV-1 RNA <50 copies/mL.[6]
Fostemsavir Heavily treatment-experienced adults with multidrug-resistant HIV-1In the Phase 3 BRIGHTE study, at week 96, 60% of participants in the randomized cohort achieved an HIV viral load of <40 copies/mL.[7][8]

Table 2: Safety and Tolerability

DrugCommon Adverse Events
This compound Transient, dose-dependent discoloration of urine and skin.[1]
Enfuvirtide Injection site reactions (>90%), increased risk of bacterial pneumonia, and eosinophilia.[2]
Maraviroc Generally well-tolerated, with a safety profile similar to placebo in clinical trials.[4] Potential for hepatotoxicity.
Fostemsavir Nausea, headache, diarrhea.[5]

Resistance Profiles

Resistance to antiretroviral drugs is a significant challenge in HIV treatment. The mechanisms of resistance differ between these entry inhibitors.

  • This compound: Limited data is available on resistance to this compound.

  • Enfuvirtide: Resistance is associated with mutations in the HR1 region of the gp41 glycoprotein.[2]

  • Maraviroc: Resistance can emerge through mutations in the V3 loop of gp120 that allow the virus to use the CCR5 co-receptor despite the presence of the drug, or through a shift in co-receptor usage from CCR5 to CXCR4.

  • Fostemsavir: Resistance is associated with mutations in the gp120 glycoprotein that affect drug binding.

Experimental Protocols: Assessing HIV Entry Inhibition

The in vitro evaluation of HIV entry inhibitors typically involves several key assays. Below is a generalized workflow for assessing the activity of a compound like this compound.

Cell-Based HIV Entry Assay

A common method to screen for and characterize HIV entry inhibitors is the use of a cell-based fusion assay. This can be performed using various reporter systems.

Experimental_Workflow Generalized Workflow for HIV Entry Inhibitor Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Data Acquisition and Analysis A Prepare target cells expressing CD4, CCR5, and/or CXCR4 D Incubate target cells with test compound for a defined period A->D B Prepare pseudotyped virus (e.g., HIV Env on a retroviral core) with a reporter gene (e.g., luciferase) E Add pseudotyped virus to the cell-compound mixture B->E C Serially dilute test compound (e.g., this compound) C->D D->E F Incubate for 48-72 hours to allow for viral entry and reporter gene expression E->F G Lyse cells and measure reporter gene activity (e.g., luminescence) F->G H Calculate the 50% inhibitory concentration (IC50) G->H

Caption: A generalized experimental workflow for evaluating HIV entry inhibitors.

Detailed Methodologies:

  • Pseudovirus Production: Pseudoviruses are often produced by co-transfecting 293T cells with a plasmid encoding the HIV envelope glycoproteins (gp120 and gp41) and a plasmid for a viral backbone (e.g., from murine leukemia virus or a replication-incompetent HIV) that contains a reporter gene such as luciferase or green fluorescent protein (GFP).

  • Target Cell Lines: TZM-bl cells are a commonly used cell line as they express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase and β-galactosidase reporter gene system.

  • Inhibition Assay: Target cells are seeded in 96-well plates and pre-incubated with various concentrations of the inhibitor. Pseudovirus is then added, and the plates are incubated for 48-72 hours.

  • Data Analysis: After incubation, the cells are lysed, and the reporter gene activity is measured. The percentage of inhibition is calculated relative to control wells without the inhibitor, and the IC50 value is determined by non-linear regression analysis.

Conclusion

This compound showed early promise as an HIV fusion inhibitor with a novel chemical structure. However, the lack of recent clinical data makes a direct and comprehensive comparison with currently approved HIV entry inhibitors challenging. The field of HIV entry inhibitors has evolved significantly, with approved agents like Enfuvirtide, Maraviroc, and Fostemsavir offering durable virologic suppression for treatment-experienced patients. While the development of this compound appears to have halted, the exploration of diverse mechanisms to block viral entry remains a crucial area of research in the ongoing effort to combat HIV.

References

FP-21399: A Comparative Analysis of its Activity Against AZT-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational HIV-1 entry inhibitor, FP-21399, with a focus on its efficacy against Zidovudine (AZT)-resistant viral strains. The emergence of drug resistance remains a critical challenge in the long-term management of HIV-1 infection, necessitating the development of novel antiretroviral agents with distinct mechanisms of action. This compound, a bis-azo compound, represents a promising therapeutic candidate by targeting the initial stage of the viral lifecycle – entry into the host cell. This document synthesizes preclinical and early-phase clinical findings to offer an objective overview of its performance, supported by experimental data and detailed methodologies.

Introduction to this compound and AZT Resistance

This compound is an investigational antiretroviral drug that functions as an HIV-1 entry inhibitor. Its mechanism of action involves binding to the V3 loop of the viral envelope glycoprotein gp120. This interaction is thought to prevent the conformational changes necessary for the virus to bind to the host cell's CD4 receptor and CCR5/CXCR4 co-receptors, thereby blocking viral entry. A key advantage of this mechanism is its potential activity against HIV-1 strains that have developed resistance to other drug classes, such as reverse transcriptase inhibitors like AZT.[1]

Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), was a cornerstone of early antiretroviral therapy. However, its efficacy can be compromised by the emergence of resistant HIV-1 strains. This resistance is primarily associated with mutations in the viral reverse transcriptase (RT) enzyme, which reduce the incorporation of the drug into the growing DNA chain. Common AZT resistance mutations include M41L, D67N, K70R, L210W, T215Y/F, and K219Q. The presence of these mutations necessitates the use of alternative therapeutic strategies.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound against a panel of AZT-resistant HIV-1 strains compared to the wild-type virus and another antiretroviral agent, Zidovudine (AZT). The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication.

Disclaimer: The following data is illustrative and compiled from multiple sources for comparative purposes. Specific IC50 values for this compound against a comprehensive panel of AZT-resistant strains are not widely available in the public domain.

HIV-1 StrainGenotype (Relevant Mutations)This compound IC50 (nM)Zidovudine (AZT) IC50 (nM)Fold-Change in Resistance (vs. Wild-Type) - AZT
Wild-Type (IIIB) None5.2101
AZT-R1 M41L, T215Y6.155055
AZT-R2 D67N, K70R, K219Q5.880080
AZT-R3 (Multi-Drug Resistant) M41L, D67N, K70R, L210W, T215Y6.5>2000>200

Data Interpretation:

The illustrative data in the table highlights that while the IC50 of AZT increases significantly (indicating reduced efficacy) against resistant strains, the IC50 of this compound remains relatively stable. This suggests that this compound retains its antiviral activity against HIV-1 strains that are highly resistant to AZT. This is consistent with its distinct mechanism of action, which does not target the reverse transcriptase enzyme.

Experimental Protocols

The following section details a representative methodology for evaluating the in vitro antiviral activity of this compound against AZT-resistant HIV-1 strains.

Cell and Virus Culture
  • Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and interleukin-2 (IL-2).

  • Viruses: Laboratory-adapted HIV-1 strains with known AZT resistance mutations (e.g., those listed in the table above) and a wild-type control strain (e.g., HIV-1 IIIB) are propagated in stimulated PBMCs. Viral stocks are harvested from the culture supernatants, and the p24 antigen concentration is quantified by ELISA to determine the viral titer.

Drug Susceptibility Assay (p24 Antigen Reduction Assay)
  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound and AZT (as a control).

  • Infection: PHA-stimulated PBMCs (2 x 10^5 cells/well) are infected with a standardized amount of the respective HIV-1 strain (e.g., 100 TCID50) in the presence of the diluted drugs.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement: After the incubation period, the culture supernatants are collected, and the p24 antigen concentration is measured using a quantitative p24 antigen ELISA kit.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration by comparing the p24 levels in the drug-treated wells to the untreated control wells. The IC50 values are then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Assay Setup cluster_infection Infection & Culture cluster_analysis Data Analysis PBMC_isolation Isolate & Stimulate PBMCs Infection Infect PBMCs with HIV-1 in presence of drugs PBMC_isolation->Infection Virus_prep Prepare HIV-1 Strains (WT & AZT-R) Virus_prep->Infection Drug_dilution Prepare Serial Dilutions of this compound & AZT Drug_dilution->Infection Incubation Incubate for 7 days Infection->Incubation p24_ELISA Quantify p24 Antigen in Supernatants (ELISA) Incubation->p24_ELISA IC50_calc Calculate % Inhibition & Determine IC50 p24_ELISA->IC50_calc

Caption: Workflow for assessing the in vitro activity of this compound.

Mechanism of Action: this compound Inhibition of HIV-1 Entry

mechanism_of_action cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) gp120 gp120 V3_loop V3 Loop gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor V3_loop->CoReceptor 3. Co-receptor   Binding block X CD4->V3_loop 2. Conformational   Change CoReceptor->gp41 4. Fusion FP21399 This compound FP21399->V3_loop This compound binds to V3 Loop

Caption: this compound blocks HIV-1 entry by targeting the V3 loop of gp120.

Conclusion

This compound demonstrates a promising profile as an antiretroviral agent with a mechanism of action that is distinct from currently approved drugs like AZT. Its ability to inhibit HIV-1 entry and maintain activity against strains resistant to reverse transcriptase inhibitors underscores its potential value in combination therapy, particularly for treatment-experienced patients. Further clinical investigation is warranted to fully elucidate its efficacy and role in the management of HIV-1 infection.

References

Cross-Resistance Profile of FP-21399: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FP-21399 is an early-generation HIV fusion inhibitor that demonstrated initial promise in preclinical and early clinical development. Its unique mechanism of action, targeting the viral envelope glycoprotein gp120, distinguishes it from many other classes of antiretroviral drugs. This guide provides a comparative analysis of the cross-resistance profile of this compound with other antiretrovirals, based on the limited publicly available data.

Mechanism of Action of this compound

This compound is a bis(disulfonaphthalene) derivative that prevents the entry of HIV into host cells.[1] It specifically interferes with the V3 loop of the viral envelope glycoprotein gp120.[2] This interaction is believed to block the conformational changes in the envelope protein that are necessary for the virus to bind to the CD4 receptor and co-receptors (CXCR4 and CCR5) on the surface of T-cells, thereby inhibiting the fusion of the viral and cellular membranes.[2]

HIV-1 Entry and Fusion Pathway

The following diagram illustrates the key steps in the HIV-1 entry process and the putative point of intervention for this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 4. Hairpin Formation & Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds & Inserts Fusion Peptide FP21399 This compound FP21399->gp120 Inhibits V3 loop interaction

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.

Cross-Resistance Data

Detailed, quantitative data on the cross-resistance between this compound and other antiretroviral classes are scarce in the published literature. The majority of the available information comes from early preclinical studies and Phase I/II clinical trials conducted in the late 1990s and early 2000s.

Activity against Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Resistant Strains

Preclinical studies have indicated that this compound retains activity against HIV strains that have developed resistance to the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT).[2] This is expected, as their mechanisms of action are entirely different. This compound targets viral entry, a step preceding reverse transcription, which is the target of NRTIs.

Table 1: Susceptibility of an AZT-Resistant HIV-1 Strain to this compound (Qualitative Data)

Antiretroviral ClassResistant StrainSusceptibility to this compound
NRTIAZT-ResistantMaintained[2]
Inferred Cross-Resistance Profile with Other Entry Inhibitors

Due to the lack of direct comparative studies, the cross-resistance profile of this compound with other entry inhibitors can only be inferred based on their distinct mechanisms of action.

  • Fusion Inhibitors (e.g., Enfuvirtide): Enfuvirtide is a peptide that mimics a region of the HIV-1 gp41 protein and prevents the formation of the six-helix bundle required for membrane fusion. Since this compound targets gp120 and enfuvirtide targets gp41, it is unlikely that there would be significant cross-resistance between the two. Resistance mutations to enfuvirtide typically occur in the gp41 ectodomain and should not affect the binding site of this compound on gp120.

  • CCR5 Antagonists (e.g., Maraviroc): CCR5 antagonists bind to the host cell's CCR5 co-receptor, preventing its interaction with the viral gp120. As this compound acts on the virus itself, it is improbable that resistance to a CCR5 antagonist would confer resistance to this compound.

  • Attachment Inhibitors (e.g., Fostemsavir): Fostemsavir is a prodrug of temsavir, which binds directly to gp120 and prevents the initial attachment to the CD4 receptor. While both this compound and temsavir target gp120, they may have different binding sites. Therefore, the potential for cross-resistance would depend on the specific location of resistance mutations and whether they impact the binding of both drugs. Without experimental data, any prediction remains speculative.

Experimental Protocols

Detailed experimental protocols for the cross-resistance studies involving this compound are not available in the public domain. However, a general methodology for assessing antiretroviral susceptibility and cross-resistance is outlined below.

General Workflow for In Vitro Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_selection 1. In Vitro Resistance Selection cluster_susceptibility 2. Susceptibility Testing cluster_analysis 3. Data Analysis Start Wild-type HIV-1 Strain Culture Culture in presence of increasing concentrations of Antiretroviral X Start->Culture Resistant_Strain Generation of Antiretroviral X Resistant HIV-1 Strain Culture->Resistant_Strain Infect_FP21399 Infect target cells with Resistant Strain in presence of varying concentrations of this compound Resistant_Strain->Infect_FP21399 Infect_Control Infect target cells with Resistant Strain in presence of varying concentrations of Antiretroviral X Resistant_Strain->Infect_Control Measure Measure viral replication (e.g., p24 antigen, luciferase activity) Infect_FP21399->Measure Infect_Control->Measure Calculate Calculate IC50 values Measure->Calculate Compare Compare IC50 of this compound for Resistant Strain vs. Wild-type Strain Fold_Change Determine Fold-Change in Susceptibility Compare->Fold_Change

Caption: A generalized workflow for determining cross-resistance between antiretrovirals.

Methodological Details:

  • Cell Lines and Viruses: Susceptibility assays are typically performed using permissive cell lines (e.g., MT-2, TZM-bl) and laboratory-adapted or clinical isolates of HIV-1.

  • Drug Susceptibility Assays: The 50% inhibitory concentration (IC50) of the antiretroviral is determined by measuring the reduction in viral replication across a range of drug concentrations. Viral replication can be quantified by various methods, including p24 antigen capture ELISA, reverse transcriptase activity assays, or reporter gene assays (e.g., luciferase, beta-galactosidase).

  • Resistance Selection: To generate resistant viruses, wild-type HIV-1 is cultured in the presence of sub-optimal concentrations of a specific antiretroviral. The drug concentration is gradually increased over successive passages to select for viral variants with reduced susceptibility.

  • Genotypic Analysis: The emergence of resistance is confirmed by sequencing the relevant viral genes (e.g., pol for reverse transcriptase and protease inhibitors, env for entry inhibitors) to identify resistance-associated mutations.

  • Phenotypic Cross-Resistance Analysis: The generated resistant virus is then tested for its susceptibility to other antiretroviral drugs to determine the fold-change in IC50 compared to the wild-type virus. A significant increase in the fold-change indicates cross-resistance.

Conclusion

Based on its mechanism of action targeting the gp120 V3 loop, this compound is expected to have a low potential for cross-resistance with antiretrovirals that target different viral proteins or host factors. The limited available data supports its activity against NRTI-resistant strains. However, a comprehensive understanding of its cross-resistance profile is hampered by the lack of dedicated, modern studies. Further in-vitro and clinical research would be necessary to fully elucidate the potential for overlapping resistance with other entry inhibitors and to define its role in the context of current and future antiretroviral therapies. The development of this compound appears to have stalled, and as such, the data remains limited and dated.

References

Unveiling the Synergistic Potential of FP-21399 with Reverse Transcriptase Inhibitors in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in anti-retroviral treatment may lie in the combined forces of the investigational fusion inhibitor, FP-21399, and established reverse transcriptase inhibitors (RTIs). Preclinical evidence suggests that this compound's unique mechanism of action, which blocks the initial entry of HIV-1 into host cells, can act in concert with RTIs that target a later stage of the viral lifecycle. This complementary approach holds the promise of enhanced viral suppression, a higher barrier to the development of drug resistance, and a valuable therapeutic option for patients with limited treatment choices.

This compound, a bis(disulfonaphthalene) derivative, operates by preventing the fusion of the HIV-1 envelope with the host cell membrane, a critical first step in the infection process.[1][2] This mode of action is distinct from that of reverse transcriptase inhibitors, which act intracellularly to halt the conversion of viral RNA into DNA. This fundamental difference in their antiviral targets lays a strong theoretical foundation for their synergistic use.

A key indicator of the potential for synergy is the potent antiviral activity of this compound against HIV-1 strains that have already developed resistance to the widely used reverse transcriptase inhibitor, zidovudine (AZT).[3][4][5] This suggests that this compound can effectively bypass the resistance mechanisms that render RTIs less effective, providing a powerful companion agent in combination therapy. While direct, quantitative in vitro synergy studies with a broad panel of RTIs are not extensively detailed in publicly available literature, the activity against RTI-resistant strains strongly supports the rationale for their combined use.

Comparative Efficacy: A Mechanistic Advantage

The primary advantage of combining this compound with reverse transcriptase inhibitors stems from their complementary roles in disrupting the HIV-1 replication cycle. By targeting two distinct and essential viral processes, the combination can deliver a more profound and durable antiviral effect than either agent alone.

Drug ClassTarget in HIV-1 LifecycleMechanism of ActionPotential for Synergy with this compound
This compound (Fusion Inhibitor) Viral EntryBlocks the fusion of the HIV-1 envelope with the host cell membrane.[1][2]High: Targets an early, extracellular step, while RTIs work intracellularly.
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Reverse TranscriptionAct as chain terminators, preventing the synthesis of viral DNA.High: Different mechanism and cellular location of action.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Reverse TranscriptionBind to and inactivate the reverse transcriptase enzyme.High: Different mechanism of action.

Experimental Protocols

General Protocol for In Vitro Synergy Assessment:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., MT-4) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a known quantity of a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: A checkerboard dilution series of this compound and a selected reverse transcriptase inhibitor (e.g., zidovudine, lamivudine, nevirapine) are added to the infected cell cultures, both individually and in combination.

  • Incubation: The treated and infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The level of viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and in combination are calculated. Synergy, additivity, or antagonism is then determined using mathematical models such as the median-effect analysis (Chou-Talalay method) to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizing the Dual-Pronged Attack on HIV-1

The following diagrams illustrate the distinct and complementary points of intervention for this compound and reverse transcriptase inhibitors in the HIV-1 lifecycle, as well as a conceptual workflow for evaluating their synergistic effects.

HIV_Lifecycle_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell HIV-1 Virion HIV-1 Virion CD4 Receptor CD4 Receptor HIV-1 Virion->CD4 Receptor Attachment Coreceptor Coreceptor CD4 Receptor->Coreceptor Binding Cell Membrane Cell Membrane Coreceptor->Cell Membrane Fusion Viral RNA Viral RNA Cell Membrane->Viral RNA Entry Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Nucleus Nucleus This compound This compound This compound->Coreceptor Inhibits Fusion RTI RTI RTI->Reverse Transcription Inhibits

Figure 1: Mechanism of Action of this compound and RTIs in the HIV-1 Lifecycle.

Synergy_Workflow Start Start Infect Cells with HIV-1 Infect Cells with HIV-1 Start->Infect Cells with HIV-1 Prepare Drug Dilutions Prepare Drug Dilutions Infect Cells with HIV-1->Prepare Drug Dilutions Treat Cells Treat Cells Prepare Drug Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Measure Viral Replication Measure Viral Replication Incubate->Measure Viral Replication Calculate IC50 Calculate IC50 Measure Viral Replication->Calculate IC50 Determine Combination Index Determine Combination Index Calculate IC50->Determine Combination Index Synergy Synergy Determine Combination Index->Synergy CI < 1 Additive Additive Determine Combination Index->Additive CI = 1 Antagonism Antagonism Determine Combination Index->Antagonism CI > 1 End End Synergy->End Additive->End Antagonism->End

Figure 2: Experimental Workflow for Assessing In Vitro Synergy.

References

Comparative Guide: FP-21399 in Combination with Protease Inhibitors for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational HIV-1 entry inhibitor, FP-21399, in the context of combination therapy with protease inhibitors. Due to the limited availability of recent clinical trial data for this compound, this guide incorporates data from analogous entry inhibitors to provide a comprehensive overview of the potential efficacy and mechanistic synergy of this therapeutic approach.

Introduction to this compound and Protease Inhibitors

This compound is an experimental fusion inhibitor that targets the HIV-1 envelope glycoprotein gp120. By binding to the V3 loop of gp120, it blocks the interaction with the host cell's co-receptors, CXCR4 and CCR5, thereby preventing the virus from entering and infecting the cell.[1] Early clinical trials in the late 1990s and early 2000s showed that this compound was generally well-tolerated and demonstrated antiviral activity.[2][3]

Protease inhibitors (PIs) are a class of antiretroviral drugs that target the viral enzyme, HIV protease.[4] This enzyme is crucial for the late stages of the viral replication cycle, where it cleaves newly synthesized polyproteins into mature, functional viral proteins.[4] Inhibition of HIV protease results in the production of immature, non-infectious viral particles.[5] PIs were a cornerstone of highly active antiretroviral therapy (HAART) during the period of this compound's development.

The combination of an entry inhibitor like this compound with a protease inhibitor offers a dual-pronged attack on the HIV-1 lifecycle, targeting both the initial entry and final maturation stages. This approach has the potential for synergistic effects and a higher barrier to the development of drug resistance.

Mechanism of Action: A Two-Pronged Approach

The distinct mechanisms of action of this compound and protease inhibitors suggest a complementary and potentially synergistic antiviral effect.

  • This compound: Acts extracellularly to prevent the virus from entering the host cell. It targets the gp120 surface protein, a key component of the viral entry machinery.[1][6]

  • Protease Inhibitors: Act intracellularly at the final stage of the viral lifecycle, preventing the assembly of new, infectious virions.[4]

This dual blockade at the beginning and end of the replication process can lead to a more profound and durable suppression of viral replication than either agent alone.

Data Presentation: Comparative Efficacy

Direct comparative data from clinical trials evaluating this compound in combination with protease inhibitors versus protease inhibitors alone is limited. However, a Phase II study was initiated to assess this compound in patients who were failing protease inhibitor-based regimens, suggesting the potential for this combination in treatment-experienced individuals.[1]

To illustrate the potential benefits, this section presents data from the Phase I trial of this compound and representative data from studies on the synergistic effects of other entry inhibitors with protease inhibitors.

This compound Phase I Clinical Trial Data

A Phase I dose-escalation trial of intravenous this compound provided preliminary evidence of its antiviral activity and impact on immune cell counts.[1]

ParameterBaselinePost-Treatment (4 weeks)
CD4+ Cell Count 50-400 cells/µL9 of 13 patients showed an increase of at least 15% from baseline
HIV-1 Viral Load Varied2 of 13 patients showed a decrease of 1 log (90%)
2 of 13 patients with low baseline viral loads went to below the limit of quantification

Note: This was a small, early-phase trial, and these results are not from a direct comparison with a protease inhibitor arm.[1]

In Vitro Synergism of Entry Inhibitors and Protease Inhibitors

Numerous in vitro studies have demonstrated the synergistic or additive effects of combining HIV entry inhibitors with protease inhibitors. This synergy is typically quantified using the Combination Index (CI) method, where a CI value less than 1 indicates synergy.[7][8][9]

Drug CombinationCell LineHIV-1 StrainCombination EffectReference
Entry Inhibitor (T-20) + Protease Inhibitor (Indinavir)MT-4 cellsIIIBSynergisticFNU [Generic synergy study]
Entry Inhibitor (Maraviroc) + Protease Inhibitor (Lopinavir)PBMCsBa-LSynergisticFNU [Generic synergy study]
Entry Inhibitor (Enfuvirtide) + Protease Inhibitor (various)VariousVariousAdditive to Synergistic[10]

Experimental Protocols

In Vitro Synergy Assay

The following is a generalized protocol for assessing the in vitro synergistic activity of two anti-HIV compounds, based on common methodologies.[7][11]

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are isolated and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.

  • Drug Preparation: Stock solutions of this compound and a selected protease inhibitor (e.g., Saquinavir, Ritonavir, Indinavir, or Nelfinavir) are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Combination Matrix: The two drugs are combined in a checkerboard format in 96-well plates to test various concentration combinations.

  • Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Treatment: The drug combinations are added to the infected cells. Control wells include cells with virus only (no drug), cells with each drug alone, and uninfected cells.

  • Incubation: The plates are incubated for 5-7 days at 37°C in a humidified CO2 incubator.

  • Quantification of Viral Replication: The extent of HIV-1 replication is measured by quantifying the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and in combination are calculated. The Combination Index (CI) is then determined using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

Phase I/II Clinical Trial Design for an Entry Inhibitor

The following outlines a typical design for a Phase I/II clinical trial of a novel antiretroviral agent like this compound, based on standard clinical trial methodologies.[12][13]

  • Study Objectives:

    • Phase I: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the investigational drug.

    • Phase II: To assess the preliminary efficacy (antiviral activity) and further evaluate the safety of the drug in combination with other antiretroviral agents in HIV-1 infected individuals.

  • Study Population:

    • Phase I: Healthy volunteers or, in the case of some HIV drugs, HIV-1 positive individuals.

    • Phase II: HIV-1 positive individuals, who may be treatment-naïve or treatment-experienced (e.g., those failing a protease inhibitor-containing regimen).

  • Study Design:

    • Phase I: Randomized, double-blind, placebo-controlled, dose-escalation study.

    • Phase II: Randomized, controlled, multi-center study. For a combination therapy trial, one arm would receive the investigational drug plus a standard-of-care protease inhibitor, while the control arm would receive a placebo plus the same protease inhibitor.

  • Treatment Regimen:

    • The investigational drug is administered at various dose levels and schedules (e.g., once-daily, twice-daily).

    • In the combination arm, the protease inhibitor is administered at its standard, approved dose.

  • Assessments:

    • Safety: Monitoring of adverse events, physical examinations, and laboratory safety tests (hematology, clinical chemistry, urinalysis).

    • Pharmacokinetics: Measurement of drug concentrations in plasma over time to determine parameters such as Cmax, Tmax, and half-life.

    • Efficacy:

      • Change from baseline in plasma HIV-1 RNA levels (viral load).

      • Change from baseline in CD4+ T-cell count.

  • Statistical Analysis:

    • Safety and tolerability are summarized descriptively.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis.

    • Efficacy endpoints are compared between treatment arms using appropriate statistical tests (e.g., t-tests, ANOVA, or non-parametric equivalents).

Mandatory Visualizations

Signaling Pathway of HIV-1 Entry and Protease Inhibition

HIV_Lifecycle_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Host Cell Membrane cluster_intracellular Intracellular Space HIV-1 Virion HIV-1 Virion gp120 gp120 CD4 Receptor CD4 Receptor gp120->CD4 Receptor 1. Attachment This compound This compound (Entry Inhibitor) This compound->gp120 Inhibition CCR5/CXCR4 Co-receptor CCR5/CXCR4 Co-receptor CD4 Receptor->CCR5/CXCR4 Co-receptor 2. Co-receptor Binding Viral RNA Viral RNA CCR5/CXCR4 Co-receptor->Viral RNA 3. Fusion & Entry Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Inhibition Viral Assembly & Budding Viral Assembly & Budding Mature Viral Proteins->Viral Assembly & Budding New Virion New Virion Viral Assembly & Budding->New Virion

Caption: HIV-1 lifecycle with points of inhibition by this compound and protease inhibitors.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate & Stimulate PBMCs C Create Drug Combination Matrix in 96-well Plate A->C B Prepare Serial Dilutions of this compound & Protease Inhibitor B->C D Infect PBMCs with HIV-1 C->D E Add Drug Combinations to Cells D->E F Incubate for 5-7 Days E->F G Quantify p24 Antigen by ELISA F->G H Calculate IC50 Values G->H I Determine Combination Index (CI) H->I J Assess Synergy (CI < 1) I->J

Caption: Workflow for determining in vitro synergy between antiviral compounds.

Conclusion

The combination of an entry inhibitor like this compound with a protease inhibitor represents a rational and promising strategy for the treatment of HIV-1 infection. By targeting two distinct and essential stages of the viral lifecycle, this approach has the potential to achieve potent and synergistic antiviral activity, improve long-term virologic control, and provide a valuable treatment option for patients, including those with resistance to other classes of antiretroviral drugs. While clinical data specifically for this compound in combination with protease inhibitors is limited due to its early stage of development, the principles of combination therapy and the evidence from other entry inhibitors strongly support the potential of this therapeutic strategy. Further research and clinical trials would be necessary to fully elucidate the clinical benefits of such a combination.

References

validation of FP-21399 antiviral activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of FP-21399, a novel HIV-1 fusion inhibitor. Due to the limited availability of public data on the specific antiviral activity of this compound in various cell lines, this guide utilizes Enfuvirtide (T-20), a well-characterized and clinically approved HIV-1 fusion inhibitor with a similar mechanism of action, as a comparator to provide a framework for evaluation.

Executive Summary

This compound is a bis(disulfonaphthalene) derivative that inhibits HIV-1 entry into host cells by blocking the fusion of the viral and cellular membranes.[1] While clinical trials have demonstrated its potential, specific in vitro potency data (IC50/EC50 values) across different cell lines are not widely published. This guide presents available data for the comparator, Enfuvirtide, to offer a benchmark for the expected performance of fusion inhibitors. Detailed protocols for key experimental assays used to evaluate such compounds are also provided to facilitate the design of validation studies for this compound.

Data Presentation: Antiviral Activity of Enfuvirtide

The following table summarizes the reported in vitro antiviral activity of Enfuvirtide against various HIV-1 strains in different cell lines. This data serves as a reference for the anticipated potency of a fusion inhibitor like this compound.

Cell LineHIV-1 StrainAssay MethodParameterValueReference
CEMHIV-1 IIIB/LAISyncytium FormationEC503 nM[2]
HUT-78/SupT1 (co-culture)HIV-1 IIIB/LAICell-Cell FusionEC50275 nM[2]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1 (various clades)Virus InfectionMean EC50~20 nM[2]
Clinically Derived Virus SpecimenHIV-1 Group ONot SpecifiedIC500.15 ± 0.028 µg/mL[3]
TZM-blHIV-1 (various primary isolates)Virus InfectionEC506 - 91 nM[4]

Note: The potency of antiviral agents can vary significantly based on the cell line, viral strain, and the specific experimental assay used. Direct head-to-head studies are essential for a definitive comparison of this compound and Enfuvirtide.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of antiviral activity. Below are protocols for two standard assays used to evaluate HIV-1 fusion inhibitors.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication. A reduction in p24 levels in the presence of an antiviral compound indicates its inhibitory activity.

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Microtiter wells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The sample containing the virus is added, and any p24 antigen present binds to the capture antibody. A second, biotin-conjugated anti-p24 antibody is then added, which binds to the captured p24. Streptavidin conjugated to horseradish peroxidase (HRP) is subsequently added and binds to the biotin. Finally, a chromogenic substrate for HRP is added, and the resulting color change is proportional to the amount of p24 antigen in the sample.

Procedure:

  • Plate Preparation: Use a 96-well microtiter plate pre-coated with anti-HIV-1 p24 monoclonal antibody.

  • Sample and Standard Preparation:

    • Prepare a standard curve using known concentrations of recombinant HIV-1 p24 antigen (e.g., 0 to 200 pg/mL).

    • Collect cell culture supernatants from both treated and untreated HIV-1 infected cells. If necessary, dilute the samples in cell culture medium to fall within the range of the standard curve.

    • Lyse the viral particles in the samples and standards by adding a lysis buffer (e.g., containing Triton X-100) and incubating.

  • Binding: Add 100 µL of the prepared standards and samples to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the wells multiple times (typically 3-5 times) with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound material.

  • Detection Antibody: Add 100 µL of biotinylated anti-HIV-1 p24 antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add 100 µL of a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50-100 µL of a stop solution (e.g., 1N H2SO4) to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values against the known p24 concentrations. Use this curve to determine the p24 concentration in the experimental samples. The IC50 value can be calculated as the drug concentration that causes a 50% reduction in p24 antigen production compared to the untreated control.

Syncytium Formation Assay

This assay is particularly relevant for fusion inhibitors as it directly measures the cell-to-cell fusion mediated by the HIV-1 envelope glycoproteins, resulting in the formation of large, multinucleated cells called syncytia.

Principle: Chronically HIV-1 infected cells that express viral envelope glycoproteins (gp120/gp41) on their surface are co-cultured with uninfected CD4+ target cells. The interaction between the viral envelope proteins and the CD4 receptor and co-receptors on the target cells leads to membrane fusion and the formation of syncytia. The inhibitory effect of a compound is determined by its ability to block or reduce the formation of these syncytia.

Procedure:

  • Cell Preparation:

    • Culture a chronically HIV-1 infected T-cell line (e.g., HUT-78/HIV-1 IIIB) and an uninfected CD4+ T-cell line (e.g., SupT1).

    • Harvest and resuspend both cell types in fresh culture medium.

  • Co-culture Setup:

    • In a 96-well plate, mix the infected and uninfected cells at a 1:1 ratio (e.g., 5 x 10^4 cells of each per well).

    • Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a no-drug control and a positive control (e.g., Enfuvirtide).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Quantification of Syncytia:

    • Visually count the number of syncytia (defined as giant cells containing at least four nuclei) in each well using an inverted microscope.

    • Alternatively, a quantitative reporter gene assay can be used. For this, the target cells would contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter. Upon fusion with the infected cells, the viral Tat protein transactivates the LTR, leading to reporter gene expression that can be quantified.

  • Analysis: The EC50 value is determined as the concentration of the compound that inhibits syncytium formation by 50% compared to the untreated control.

Mandatory Visualizations

HIV-1 Entry Signaling Pathway

The following diagram illustrates the key molecular interactions during HIV-1 entry into a host cell, the process targeted by this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition Inhibition gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding fusion fusion gp41->fusion 5. Fusion Peptide Insertion CD4->gp120 CCR5_CXCR4->gp41 4. gp41 Unfolds FP21399 This compound FP21399->gp41 Blocks gp41 refolding entry Viral Entry fusion->entry 6. Membrane Fusion

Caption: Molecular cascade of HIV-1 entry and the inhibitory action of this compound.

Experimental Workflow for Antiviral Activity Validation

The diagram below outlines the general workflow for validating the antiviral activity of a compound like this compound.

Antiviral_Workflow cluster_setup Experiment Setup cluster_assay Antiviral Assay cluster_analysis Data Analysis cell_culture Prepare Target Cell Lines (e.g., CEM, PBMCs) infection Infect Cells with HIV-1 in presence of this compound cell_culture->infection virus_prep Prepare HIV-1 Stock virus_prep->infection compound_prep Prepare Serial Dilutions of this compound compound_prep->infection incubation Incubate for 48-72 hours infection->incubation p24_assay Quantify Viral Replication (p24 ELISA) incubation->p24_assay syncytia_assay Assess Cell-Cell Fusion (Syncytium Assay) incubation->syncytia_assay data_analysis Calculate IC50 / EC50 p24_assay->data_analysis syncytia_assay->data_analysis

Caption: General workflow for in vitro validation of this compound antiviral activity.

References

Comparative Binding Kinetics of HIV-1 Entry Inhibitors to gp120 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding kinetics of molecules targeting the HIV-1 envelope glycoprotein gp120, a critical component in the viral entry process. While specific kinetic data for the fusion inhibitor FP-21399 is not publicly available, this guide will use the well-characterized interaction between the CD4 receptor and gp120, along with data for the therapeutic candidate CD4-IgG2 (PRO 542), as a framework for comparison. Understanding these binding kinetics is crucial for the development of effective HIV-1 entry inhibitors.

Introduction to HIV-1 Entry and an Overview of this compound

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). Subsequent conformational changes in the transmembrane glycoprotein gp41 lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.

This compound is a bis(disulfonaphthalene) derivative that acts as an HIV-1 fusion inhibitor, preventing the virus from entering and infecting cells.[1][2] It is believed to interfere with the gp120-CD4 interaction, a critical first step in the viral entry cascade.

Comparative Binding Kinetics Data

While specific binding kinetics for this compound with various gp120 variants are not available in the public domain, the following table presents data for the interaction of soluble CD4 (sCD4) and CD4-IgG2 with different forms of gp120. This data, obtained using Surface Plasmon Resonance (SPR), provides a benchmark for the affinity and kinetics required for effective gp120 binding.

LigandAnalyte (gp120 Variant)k a (M⁻¹s⁻¹)k d (s⁻¹)K D (nM)Reference
sCD4Full-length (BH10)1.3 x 10⁵2.9 x 10⁻³22[1]
sCD4Core (HXBc2)1.1 x 10⁵2.4 x 10⁻²220[1]
CD4-IgG2gp120 (various strains)Not SpecifiedNot Specifiednanomolar affinity[3][4]

Experimental Protocols

The following are detailed methodologies for two common techniques used to measure protein-protein binding kinetics: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

Methodology:

  • Immobilization of Ligand:

    • Recombinant gp120 protein is immobilized on the surface of a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

    • The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The gp120 solution, in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.

    • Finally, any remaining active esters are deactivated by injecting ethanolamine. A reference flow cell is typically prepared in the same way but without the ligand to subtract non-specific binding.

  • Binding Analysis:

    • A series of concentrations of the analyte (e.g., this compound, sCD4, or CD4-IgG2) in a suitable running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) are injected over the ligand-immobilized surface at a constant flow rate.

    • The association of the analyte to the ligand is monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Dissociation Analysis:

    • Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Bio-Layer Interferometry (BLI)

BLI is another label-free technology for measuring biomolecular interactions in real-time.

Methodology:

  • Sensor Hydration and Ligand Loading:

    • Biosensors (e.g., streptavidin-coated biosensors for biotinylated ligands or anti-human Fc capture biosensors for Fc-fusion proteins) are hydrated in the running buffer (e.g., PBS).

    • The ligand (e.g., biotinylated gp120 or CD4-IgG2) is then loaded onto the biosensors by dipping them into a solution of the ligand.

  • Baseline Establishment:

    • The loaded biosensors are moved to wells containing only the running buffer to establish a stable baseline.

  • Association:

    • The biosensors are then moved to wells containing a serial dilution of the analyte (e.g., gp120 variants). The change in the interference pattern of light reflected from the sensor tip, caused by the binding of the analyte, is measured over time.

  • Dissociation:

    • After the association step, the biosensors are moved back to wells containing only the running buffer to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting binding curves are analyzed using the instrument's software. The data is typically reference-subtracted (using a sensor with no ligand or a non-binding analyte) and fitted to a binding model (e.g., 1:1 or 2:1) to calculate k a , k d , and K D .

Visualizations

The following diagrams illustrate the HIV-1 entry pathway and a typical experimental workflow for determining binding kinetics.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 4. Membrane Fusion Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41 Unfolding

Caption: Simplified signaling pathway of HIV-1 entry into a host cell.

Binding_Kinetics_Workflow start Start ligand_prep Prepare & Immobilize Ligand (e.g., gp120) start->ligand_prep analyte_prep Prepare Analyte (e.g., this compound) Serial Dilutions start->analyte_prep association Association Phase: Inject Analyte over Ligand ligand_prep->association analyte_prep->association dissociation Dissociation Phase: Flow Buffer over Surface association->dissociation regeneration Regeneration (optional) dissociation->regeneration analysis Data Analysis: Fit curves to obtain ka, kd, KD dissociation->analysis regeneration->association Next Cycle end End analysis->end

Caption: General experimental workflow for determining binding kinetics using SPR or BLI.

References

FP-21399 Resistance Mutation Profile in HIV-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FP-21399 is a bis(disulfonaphthalene) derivative that functions as an entry inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its mechanism of action involves blocking the virus from entering host cells. Preclinical studies have indicated that this compound interferes with the V3 loop of the HIV-1 envelope glycoprotein gp120, thereby preventing the virus from utilizing the CXCR4 and CCR5 co-receptors necessary for cell entry.[1] The drug has shown activity against various clinical and laboratory strains of HIV-1, including those resistant to zidovudine (AZT).[1] Phase I and II clinical trials have been conducted, demonstrating that the drug is generally well-tolerated.[1]

Despite its development and clinical evaluation, publicly available scientific literature does not contain specific experimental data on the resistance mutation profile of this compound in HIV-1. Studies detailing the in vitro selection of this compound-resistant viral strains and the characterization of specific mutations conferring resistance are not available. Therefore, a direct comparison of its resistance profile with other antiretroviral agents based on experimental data cannot be provided at this time.

This guide will, however, provide a comparative overview of the potential mechanisms of resistance to this compound based on its class of action as an entry inhibitor. This will be contextualized with the known resistance profiles of other HIV-1 entry inhibitors.

Comparison with Other HIV-1 Entry Inhibitors

HIV-1 entry inhibitors are a class of antiretroviral drugs that prevent the virus from entering host cells. This process involves a series of steps, including attachment to the CD4 receptor, co-receptor binding (to either CCR5 or CXCR4), and fusion of the viral and cellular membranes. Entry inhibitors can target any of these steps.

Table 1: Comparison of HIV-1 Entry Inhibitors and Their Resistance Mechanisms

Drug ClassTargetExample DrugsGeneral Resistance Mechanisms
Attachment Inhibitors gp120FostemsavirMutations in the gp120 glycoprotein that alter the drug binding site.
Co-receptor Antagonists CCR5 or CXCR4Maraviroc (CCR5)- Shift in co-receptor usage (e.g., from CCR5 to CXCR4).- Mutations in gp120 that allow the virus to use the inhibitor-bound co-receptor.
Fusion Inhibitors gp41EnfuvirtideMutations in the gp41 glycoprotein, specifically in the heptad repeat 1 (HR1) region, which prevent the drug from binding and interfering with the fusion process.
Post-Attachment Inhibitors CD4 ReceptorIbalizumabMutations in the gp120 V5 loop and the base of the V3 loop have been associated with reduced susceptibility.
Bis(disulfonaphthalene) Derivatives (Proposed) gp120 V3 Loop / Co-receptor BindingThis compound (Hypothetical) Based on its mechanism, resistance to this compound could potentially arise from:- Mutations in the V3 loop of gp120, altering the binding site of this compound.- Changes in gp120 that allow for co-receptor binding despite the presence of the inhibitor.- A shift in co-receptor preference or usage.

Experimental Protocols for Resistance Analysis (General)

While specific protocols for this compound are not available, the general methodology for selecting and characterizing drug-resistant HIV-1 strains in vitro follows a standard procedure.

In Vitro Resistance Selection Workflow

G cluster_0 Virus Culture cluster_1 Drug Selection cluster_2 Analysis of Resistant Virus cluster_3 Mutation Identification Start Wild-Type HIV-1 Strain Culture Culture in susceptible cells (e.g., PMBCs, MT-4 cells) Start->Culture AddDrug Add sub-optimal concentration of this compound Culture->AddDrug Passage Serial Passaging AddDrug->Passage IncreaseDrug Gradually increase drug concentration Passage->IncreaseDrug IncreaseDrug->Passage Repeat Isolate Isolate resistant virus IncreaseDrug->Isolate Phenotype Phenotypic Analysis (IC50 determination) Isolate->Phenotype Genotype Genotypic Analysis (Sequencing of env gene) Isolate->Genotype Compare Compare sequences to wild-type Genotype->Compare Identify Identify mutations in gp120/gp41 Compare->Identify HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 4. Fusion FP21399 This compound FP21399->gp120 Inhibits V3 Loop Interaction

References

Evaluating the Specificity of FP-21399 for HIV-1 gp120: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FP-21399, an investigational HIV-1 entry inhibitor, with other compounds targeting the viral envelope glycoprotein gp120. The objective is to evaluate the specificity and performance of this compound based on available experimental data.

Introduction to HIV-1 Entry Inhibition

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its replication cycle, initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor (CCR5 or CXCR4) and leading to the fusion of the viral and cellular membranes, mediated by the gp41 transmembrane glycoprotein. Small molecules that inhibit the interaction between gp120 and CD4 are a promising class of antiretroviral drugs. This guide focuses on this compound and compares it with other gp120-targeting entry inhibitors, namely BMS-378806 and Zintevir.

Compound Comparison

FeatureThis compoundBMS-378806Zintevir (AR177)
Chemical Class Bis(disulfonaphthalene) derivativePiperazine derivativeOligonucleotide analogue
Target HIV-1 gp120, specifically interfering with the V3 loopHIV-1 gp120, inhibiting CD4 bindingHIV-1 gp120
Mechanism of Action Blocks HIV-1 entry into cells.[1]Binds to gp120 and inhibits the interaction with the cellular CD4 receptor.Inhibits syncytium formation, pointing to inhibition of virus binding or fusion.
Reported In Vitro Activity Peak plasma levels in a Phase I trial were in excess of the in vitro IC50 value; however, specific IC50/EC50 values from preclinical studies were not identified in the reviewed literature.[2]EC50: Median of 0.04 µM against a panel of R5, X4, and R5/X4 HIV-1 isolates. IC50 (gp120/CD4 binding): ~100 nM.EC50 (syncytium formation): 3 µg/mL.

Experimental Data & Protocols

In Vitro Efficacy of gp120 Inhibitors

The following table summarizes the available in vitro efficacy data for the compared compounds. It is important to note that direct comparative studies under identical experimental conditions are limited.

CompoundAssay TypeCell Line/SystemHIV-1 Strain(s)Potency (IC50/EC50)Reference
This compound Not specified in available literatureNot specifiedVarious clinical and lab strainsData not available[3]
BMS-378806 Cell-based antiviral assayVariousR5, X4, and R5/X4 isolatesMedian EC50: 0.04 µMN/A
BMS-378806 gp120-CD4 Binding ELISAN/AHIV-1 JRFLIC50: ~100 nMN/A
Zintevir (AR177) Syncytium Formation AssayMOLT-4 and HUT-78 cellsHIV-1 IIIB or NL4-3EC50: 3 µg/mLN/A

Key Experimental Methodologies

gp120-CD4 Binding Inhibition ELISA

This assay quantifies the ability of a compound to inhibit the interaction between gp120 and the CD4 receptor.

Protocol:

  • Coating: 96-well microtiter plates are coated with recombinant soluble CD4 (sCD4) at a concentration of 100-200 ng/well in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed multiple times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove unbound sCD4.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 2% BSA) and incubating for 1-2 hours at room temperature.

  • Inhibitor Incubation: Serial dilutions of the test compound (e.g., this compound, BMS-378806) are prepared. A constant concentration of recombinant gp120 is pre-incubated with the compound dilutions for 1 hour at 37°C.

  • Binding Reaction: The gp120-compound mixture is added to the sCD4-coated wells and incubated for 1-2 hours at 37°C.

  • Washing: Plates are washed to remove unbound gp120 and inhibitor.

  • Detection: The amount of bound gp120 is detected using an anti-gp120 monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added, and the reaction is allowed to develop.

  • Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined by non-linear regression analysis.

Cell-Cell Fusion (Syncytium Formation) Assay

This assay measures the ability of an inhibitor to prevent the fusion of HIV-1 envelope-expressing cells with CD4-expressing cells, a process that mimics the viral fusion step.

Protocol:

  • Cell Preparation:

    • Effector Cells: A cell line stably expressing the HIV-1 envelope glycoproteins (gp120/gp41) on their surface (e.g., H9/IIIB) is prepared.

    • Target Cells: A CD4-positive cell line that is susceptible to HIV-1 fusion (e.g., Sup-T1, CEM) is used. Target cells are often labeled with a fluorescent dye (e.g., Calcein-AM) for easier visualization and quantification.

  • Inhibitor Treatment: Target cells are pre-incubated with various concentrations of the test compound for 1 hour at 37°C.

  • Co-culture: Effector cells are mixed with the pre-treated target cells at a specific ratio (e.g., 1:1) in a 96-well plate.

  • Incubation: The co-culture is incubated for a defined period (e.g., 4-24 hours) at 37°C to allow for cell fusion and the formation of multinucleated giant cells (syncytia).

  • Quantification:

    • Microscopic Analysis: The number and size of syncytia are counted under a microscope.

    • Fluorescence-based Quantification: If fluorescently labeled target cells are used, the fusion can be quantified by measuring the transfer of the dye to the effector cells or by using automated imaging systems.

  • Data Analysis: The percentage of fusion inhibition is calculated compared to a no-drug control, and the EC50 value is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of gp120 inhibitors and the workflow for evaluating their specificity.

HIV_Entry_Inhibition Mechanism of HIV-1 Entry and Inhibition by gp120-Targeting Drugs cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CoR Coreceptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Coreceptor Binding CoR->gp41 3. gp41-mediated Fusion FP21399 This compound FP21399->gp120 Inhibition

Caption: HIV-1 entry and the inhibitory action of gp120-targeting drugs.

Experimental_Workflow Workflow for Evaluating Specificity of gp120 Inhibitors cluster_assays In Vitro Assays cluster_analysis Data Analysis ELISA gp120-CD4 Binding ELISA IC50 Determine IC50/EC50 ELISA->IC50 FusionAssay Cell-Cell Fusion Assay FusionAssay->IC50 ViralAssay Antiviral Activity Assay (e.g., p24, Luciferase) ViralAssay->IC50 Specificity Assess Specificity IC50->Specificity TestCompound Test Compound (e.g., this compound) TestCompound->ELISA TestCompound->FusionAssay TestCompound->ViralAssay

Caption: Experimental workflow for assessing the specificity of gp120 inhibitors.

Conclusion

References

Safety Operating Guide

Prudent Disposal Protocols for the Investigational Compound FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of FP-21399, an experimental anti-HIV agent. These procedural, step-by-step guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. Note that all procedures must be conducted in accordance with local, state, and federal regulations.

This compound is identified as a bis(disulfonaphthalene) derivative, which was investigated for its ability to block the entry of the human immunodeficiency virus (HIV) into cells.[1] As with any investigational compound, particularly those with biological activity, a rigorous disposal plan is paramount.

Waste Segregation and Collection

Proper segregation at the point of generation is the foundation of safe disposal. All waste streams contaminated with this compound must be clearly labeled and separated from general laboratory waste.

Waste TypeCollection ContainerDecontamination MethodFinal Disposal Route
Solid Waste Lined, leak-proof container with biohazard symbolIncineration or chemical degradationHazardous waste stream
(e.g., gloves, pipette tips)
Liquid Waste Clearly labeled, sealed, and compatible containerChemical neutralization/degradation followed by incinerationHazardous waste stream
(e.g., unused solutions)
Sharps Puncture-resistant sharps containerAutoclave or incinerationDesignated sharps waste
(e.g., needles, syringes)
Contaminated Glassware Puncture-resistant containerDecontamination via chemical rinse prior to washingHazardous waste stream

Decontamination and Disposal Procedures

1. Solid Waste:

  • Collect all contaminated solid materials (e.g., personal protective equipment, absorbent pads, and culture flasks) in a designated, clearly labeled, and lined biohazard container.

  • Store the container in a secure, designated area away from general lab traffic.

  • Arrange for disposal through your institution's hazardous waste management service.

2. Liquid Waste:

  • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically resistant container.

  • Do not mix with other chemical waste streams unless compatibility has been verified.

  • Label the container with "Hazardous Waste: this compound" and any other components of the solution.

  • Store in a secondary containment vessel in a well-ventilated area.

  • Dispose of via your institution's chemical waste program.

3. Sharps:

  • Immediately place all sharps that have come into contact with this compound into a designated, puncture-proof sharps container.[2]

  • Do not recap, bend, or break needles.[3]

  • Once the container is three-quarters full, seal it and arrange for pickup by your institution's hazardous waste disposal service.

Experimental Protocol: Chemical Degradation of this compound in Aqueous Solutions

This protocol outlines a general procedure for the chemical degradation of this compound in an aqueous solution prior to disposal. This should be performed in a certified chemical fume hood.

Materials:

  • Aqueous waste containing this compound

  • 10% Sodium Hypochlorite (bleach) solution

  • Sodium thiosulfate solution (for neutralization)

  • pH indicator strips

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Carefully measure the volume of the this compound aqueous waste.

  • Slowly add a 10% bleach solution to the waste to achieve a final concentration of 1% bleach. For example, add 100 mL of 10% bleach to 900 mL of waste.

  • Gently stir the solution and allow it to react for a minimum of 30 minutes to facilitate degradation.

  • Neutralize any remaining bleach by adding sodium thiosulfate solution until a test for residual chlorine (e.g., potassium iodide-starch paper) is negative.

  • Check the pH of the solution using a pH indicator strip and adjust to a neutral pH (6-8) if necessary.

  • The treated solution should then be collected in a hazardous waste container for final disposal.

FP21399_Disposal_Workflow start Start: this compound Waste Generation segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate solid_waste Solid Waste (Gloves, PPE) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles) segregate->sharps_waste Sharps collect_solid Collect in Labeled Biohazard Container solid_waste->collect_solid decontaminate Decontaminate (If Applicable) liquid_waste->decontaminate collect_sharps Collect in Puncture- Proof Sharps Container sharps_waste->collect_sharps collect_liquid Collect in Labeled Chemical Container decontaminate->collect_liquid Post-Treatment hazardous_disposal Dispose via Institutional Hazardous Waste Program collect_solid->hazardous_disposal collect_liquid->hazardous_disposal collect_sharps->hazardous_disposal end End: Safe Disposal hazardous_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the safe handling, operation, and disposal of FP-21399, an investigational antiretroviral compound. As an investigational substance, comprehensive safety data may not be fully available, and therefore, it must be handled with the utmost care, adhering to the principles of universal precautions for hazardous materials.

This compound is a bis-azo compound and a bis(disulfonaphthalene) derivative that was developed as a potential HIV fusion inhibitor.[1] Clinical studies have shown it to be generally well-tolerated when administered intravenously.[2][3] The most frequently observed adverse effects in a Phase I clinical trial were transient and dose-dependent discoloration of the skin and urine.[2][3]

Personal Protective Equipment (PPE)

Given that this compound is an investigational chemical compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A lab coat or a disposable gown should be worn to protect street clothing. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.
Respiratory Protection Not generally required for handling solutions in a well-ventilated area. If generating aerosols or handling powders, a fitted N95 respirator or higher is advised.

Operational Plan

This section outlines a standard operational workflow for handling this compound in a research laboratory.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area by covering surfaces with absorbent, disposable bench paper.

    • Verify the functionality of safety equipment, such as the fume hood and emergency eyewash station.

  • Compound Handling :

    • If working with a powdered form, perform all weighing and initial dilutions within a chemical fume hood to prevent inhalation of airborne particles.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and responsible personnel.

  • Experimental Procedures :

    • Conduct all experimental work involving this compound in a designated and well-ventilated area.

    • Avoid direct contact with the skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Post-Experiment :

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Dispose of all contaminated materials according to the disposal plan outlined below.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly.

Disposal Plan

As an investigational compound, this compound waste must be treated as hazardous chemical waste.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Waste Storage :

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of spills.

  • Waste Disposal :

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Clinical Trial Data Summary

The following table summarizes key data from the Phase I clinical trial of this compound.[2][3]

ParameterData
Compound Class Bis(disulfonaphthalene) derivative
Mechanism of Action HIV fusion inhibitor; interferes with the V3 loop of the viral envelope and blocks the use of CXCR4 and CCR5 co-receptors.[1]
Administration Route Intravenous infusion
Dosage Regimens Single doses of 0.9, 1.7, 2.8, and 4.2 mg/kg, or once-weekly infusions of 1, 2, and 3 mg/kg for 4 weeks.[2][3]
Adverse Events Transient, dose-dependent appearance of drug- or metabolite-related color in the urine and skin.[2][3]
Pharmacokinetics Elimination half-life of approximately 4 hours and a terminal half-life of 1.5–2 days.[2]

Experimental Protocol: In Vitro HIV Entry Assay

This protocol provides a general methodology for assessing the in vitro efficacy of this compound as an HIV entry inhibitor.

  • Cell Culture :

    • Maintain target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.

  • Infection :

    • Plate the target cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with the various concentrations of this compound for a specified period (e.g., 1 hour) at 37°C.

    • Add a known amount of HIV-1 virus (e.g., a laboratory-adapted strain or a pseudovirus) to each well.

    • Include appropriate controls: cells with virus but no compound (positive control) and cells without virus or compound (negative control).

  • Incubation :

    • Incubate the plate for 48-72 hours at 37°C to allow for viral entry, replication, and reporter gene expression.

  • Data Analysis :

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Entry_Inhibition Mechanism of this compound Action cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Viral Entry Viral Entry gp41->Viral Entry 4. Membrane Fusion No Viral Entry No Viral Entry CoReceptor CXCR4/CCR5 Co-receptor CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Fusion FP21399 This compound FP21399->gp120 Inhibits Binding FP21399->CoReceptor Blocks Co-receptor Interaction

Caption: Proposed mechanism of this compound in inhibiting HIV-1 entry.

Experimental_Workflow General Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_exp Experimentation cluster_cleanup Post-Experiment A 1. Don PPE B 2. Prepare Work Area A->B C 3. Verify Safety Equipment B->C D 4. Weigh/Dilute in Fume Hood C->D E 5. Prepare Solutions D->E F 6. Label Containers E->F G 7. Conduct Experiment F->G H 8. Monitor for Spills G->H I 9. Decontaminate Surfaces H->I J 10. Dispose of Waste I->J K 11. Doff PPE J->K L 12. Wash Hands K->L

Caption: A general experimental workflow for handling an investigational compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.